(24S)-Cycloartane-3|A,24,25-triol
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C30H52O3 |
|---|---|
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
(3S,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylheptane-2,3-diol |
InChI |
InChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3/t19-,20-,21+,22+,23+,24+,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
BKRIPHYESIGPJC-FACDIJBUSA-N |
Isomerische SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
Kanonische SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Biological Activity of (24S)-Cycloartane-3β,24,25-triol in Oncology: A Technical Guide to Mechanisms and Methodologies
Executive Summary
The pursuit of plant-derived small molecules has yielded significant breakthroughs in targeted cancer therapeutics and chemoprevention. Among these, (24S)-Cycloartane-3β,24,25-triol , a cycloartane-type triterpenoid isolated from medicinal plants such as Tillandsia recurvata and Chrysanthemum morifolium, has emerged as a highly potent, dual-action antineoplastic agent [1, 4].
Unlike broad-spectrum cytotoxic agents, (24S)-Cycloartane-3β,24,25-triol demonstrates a sophisticated pharmacological profile. It acts simultaneously as a potent chemopreventive agent by inhibiting tumor promotion pathways and as a targeted therapeutic by selectively suppressing Myotonic dystrophy kinase-related Cdc42-binding kinase alpha (MRCKα) [1, 2]. This whitepaper dissects the molecular mechanisms, quantitative efficacy, and self-validating experimental protocols required to evaluate this compound in preclinical oncology.
Molecular Targets and Mechanisms of Action
The structural hallmark of (24S)-Cycloartane-3β,24,25-triol is its C-24 hydroxylated side chain. Structure-activity relationship (SAR) studies indicate that this specific hydroxylation pattern is critical for its high-affinity binding to kinase active sites and its profound inhibitory effects on viral antigen activation [2, 3].
MRCKα Kinase Inhibition and Cytoskeletal Regulation
Metastasis remains the leading cause of cancer-related mortality, driven heavily by actin cytoskeleton reorganization. MRCKα is a downstream effector of the Rho-family GTPase Cdc42. Upon activation, MRCKα phosphorylates Myosin Light Chain (MLC) and LIM kinase 1 (LIMK1), driving actomyosin contractility and tumor cell invasion [1].
(24S)-Cycloartane-3β,24,25-triol acts as a highly selective inhibitor of MRCKα. By blocking this kinase, the compound disrupts the signaling cascade that facilitates the motility of aggressive cancer cells, particularly in prostate cancer models where LIMK1 is frequently overexpressed [4].
Figure 1: Mechanism of MRCKα inhibition by (24S)-Cycloartane-3β,24,25-triol attenuating metastasis.
Chemoprevention via EBV-EA and NOR 1 Inhibition
Beyond metastasis, the compound exhibits profound chemopreventive properties. In classical two-stage carcinogenesis models, tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) induce Epstein-Barr virus early antigen (EBV-EA) activation. (24S)-Cycloartane-3β,24,25-triol potently inhibits this TPA-induced activation. Furthermore, it suppresses the activation of NOR 1 (a nitric oxide donor), indicating its ability to block both tumor initiation and promotion phases [2]. Recent in silico studies also suggest potential binding and suppression of the NF-κB pathway, further cementing its anti-inflammatory and anti-tumorigenic profile [5].
Quantitative Efficacy Profile
To contextualize the potency of (24S)-Cycloartane-3β,24,25-triol, the following table synthesizes quantitative data across multiple independent in vitro assays. The nanomolar efficacy in chemoprevention models combined with micromolar kinase inhibition highlights its broad therapeutic window.
| Target / Cell Line | Assay Modality | Efficacy Metric | Biological Significance | Ref |
| MRCKα Kinase | Ligand-Kinase Binding | High-affinity selective kinase inhibition. | [1, 3] | |
| DU145 (Prostate) | WST-1 Viability | Suppression of androgen-independent tumor growth. | [1, 4] | |
| PC-3 (Prostate) | WST-1 Viability | Cytotoxicity in highly metastatic prostate models. | [1, 4] | |
| EBV-EA (Raji Cells) | Immunofluorescence | Exceptional potency as an anti-tumor promoter. | [2] |
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous reproducibility, the following protocols outline the causal logic and step-by-step methodologies required to evaluate the biological activity of (24S)-Cycloartane-3β,24,25-triol.
Figure 2: Multiplexed experimental workflow for validating cycloartane anti-cancer efficacy.
Protocol 1: MRCKα Ligand-Kinase Binding Assay
Causality & Logic: Traditional functional kinase assays rely on ATP consumption, which can be skewed by ATPase contaminants. A direct active-site competition binding assay (e.g., KINOMEscan methodology) is utilized here to determine the true thermodynamic dissociation constant (
-
Kinase Preparation: Express recombinant human MRCKα tagged with a DNA barcode in E. coli or Sf9 cells.
-
Immobilization: Bind a known active-site directed ligand to a solid support (e.g., magnetic beads).
-
Competition Reaction: Incubate the immobilized ligand and the DNA-tagged MRCKα with varying concentrations of (24S)-Cycloartane-3β,24,25-triol (0.01 μM to 10 μM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Incubation & Wash: Incubate for 1 hour at room temperature. Wash the beads stringently to remove unbound kinase.
-
Quantification: Elute the bound kinase and quantify the DNA barcode via quantitative PCR (qPCR).
-
Self-Validation (Controls):
-
Positive Control: Use BDP5290 (a known MRCK inhibitor) to validate assay sensitivity.
-
Negative Control: DMSO vehicle to establish baseline binding (100%).
-
Protocol 2: In Vitro Chemoprevention Assay (EBV-EA Activation)
Causality & Logic: Raji cells are latently infected with the Epstein-Barr virus. The tumor promoter TPA forces the virus into its lytic cycle, expressing the Early Antigen (EA). Because tumor promoters universally trigger this pathway in Raji cells, quantifying EA expression serves as a highly sensitive, universally accepted surrogate for evaluating chemopreventive compounds [2].
-
Cell Culture: Maintain Raji cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
-
Induction: Seed cells at
cells/mL. Induce EBV-EA activation by adding sodium butyrate (4 mM) and TPA (32 pmol). -
Treatment: Concurrently treat the cells with serial dilutions of (24S)-Cycloartane-3β,24,25-triol (e.g., 1, 10, 100, 1000 molar ratios relative to TPA).
-
Incubation: Incubate for 48 hours to allow for sufficient antigen expression.
-
Readout (Immunofluorescence): Smear cells on glass slides, fix with acetone, and stain using high-titer EBV-positive human serum, followed by FITC-conjugated anti-human IgG.
-
Self-Validation (Controls):
-
Viability Check: Simultaneously perform a Trypan Blue exclusion assay. If cell viability drops below 80%, EA reduction is due to cytotoxicity, not chemoprevention.
-
Reference Standard: Use Retinoic Acid or
-carotene as a positive chemopreventive control.
-
Conclusion and Translational Outlook
(24S)-Cycloartane-3β,24,25-triol represents a highly promising scaffold in oncological drug discovery. Its dual capacity to inhibit tumor promotion at nanomolar concentrations and arrest metastatic cytoskeletal dynamics via MRCKα inhibition at micromolar concentrations makes it a versatile candidate.
Future drug development efforts must focus on structural optimization to improve its pharmacokinetic profile. Like many triterpenoids, cycloartanes often suffer from poor aqueous solubility and low oral bioavailability [5]. Nanoparticle encapsulation or the synthesis of prodrug derivatives targeting the C-3 or C-24 hydroxyl groups are logical next steps to translate this potent in vitro activity into robust in vivo clinical efficacy.
References
-
Lowe, H. I. C., Toyang, n. J., & Bryant, J. (2012). "Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro." Cancer Cell International, 12(1), 46. URL: [Link]
-
Kikuchi, T., Akihisa, T., Tokuda, H., & Nishino, H. (2007). "Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models." Journal of Natural Products, 70(6), 918-922. URL:[Link]
-
Lowe, H. I. C., Toyang, N. J., Watson, C. T., & Bryant, J. (2014). "Cycloartanes with Anticancer Activity Demonstrate Promising inhibition of the Mrckα and Mrckβ Kinases." Journal of Advances in Medicine and Medical Research. URL:[Link]
-
Lowe, H. I. C., Toyang, N. J., & Bryant, J. (2013). "Abstract B13: Cycloartane-3,24,25-triol: A cancer chemopreventive cycloartane inhibits MRCKα kinase and demonstrates anti prostate cancer activity in vitro." Cancer Epidemiology, Biomarkers & Prevention (AACR). URL:[Link]
-
Syahputra, G., et al. (2023). "Potential of Bioactive Compound from Elephantopus scaber Linn. LEAF as Anti-Cancer Through in Silico Test." Journal of Medicinal and Chemical Sciences. URL:[Link]
(24S)-Cycloartane-3beta,24,25-triol: A Guide to Natural Sources, Biosynthesis, and Isolation for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(24S)-Cycloartane-3beta,24,25-triol is a tetracyclic triterpenoid belonging to the cycloartane class, a group of natural products characterized by a distinctive 9,19-cyclopropane ring within their lanostane-type skeleton. This compound has emerged as a molecule of significant interest in the scientific community, primarily due to its promising pharmacological activities. Notably, it has demonstrated potent antitubercular and anti-cancer properties, particularly against prostate cancer cell lines.[1][2][3] This guide provides a comprehensive technical overview of (24S)-Cycloartane-3beta,24,25-triol, intended for researchers, natural product chemists, and drug development professionals. We will delve into its primary plant origins, explore the intricate biosynthetic pathway responsible for its formation, detail robust protocols for its extraction and purification, and summarize its biological significance, thereby offering a foundational resource for future research and development.
Introduction: The Cycloartane Triterpenoids
Triterpenoids are a vast and structurally diverse class of natural products, synthesized in plants through the isoprenoid pathway.[4] They are formed from a C30 precursor, squalene, and are responsible for a wide array of biological functions in their host organisms, often acting as defense compounds.[5][6] Within this large family, the cycloartanes are distinguished by their unique 9,19-cyclo-lanostane core. Cycloartenol, a primary product of this pathway, serves as the key precursor to most plant sterols, which are essential components of cellular membranes.[4] However, further enzymatic modifications of the cycloartane skeleton lead to a plethora of specialized triterpenoids, including (24S)-Cycloartane-3beta,24,25-triol. Many plants rich in these compounds, such as those from the genus Cimicifuga (Black Cohosh), have been used for centuries in traditional medicine, hinting at the potent bioactivities of their constituents.[7][8]
Natural Sources and Plant Origins
(24S)-Cycloartane-3beta,24,25-triol and its close structural analogs have been isolated from a variety of plant families. The distribution of these compounds is chemotaxonomically significant, with a notable prevalence in the Asteraceae, Ranunculaceae, and Meliaceae families. The primary documented sources are summarized below.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Chrysanthemum morifolium | Asteraceae | Flowers | [1][9] |
| Cimicifuga spp. (e.g., racemosa, foetida) | Ranunculaceae | Rhizomes | [8][10][11] |
| Souliea vaginata | Ranunculaceae | Whole Plant, Rhizomes | [12][13][14] |
| Mangifera indica (Mango) | Anacardiaceae | Not Specified | [15] |
| Aphanamixis polystachya | Meliaceae | Barks | [2] |
| Aglaia harmsiana | Meliaceae | Leaves | [16] |
| Abies forrestii | Pinaceae | Not Specified | [17] |
| Dysoxylum malabaricum | Meliaceae | Not Specified | [17] |
The concentration of these compounds can vary significantly based on the plant's geographic location, season of harvest, and the specific part of the plant being analyzed. For instance, rhizomes are often a rich source in Cimicifuga species, while flowers are the preferred source from Chrysanthemum morifolium.[1][8]
Biosynthesis in Planta: The Pathway to (24S)-Cycloartane-3beta,24,25-triol
The journey from simple precursors to the complex architecture of (24S)-Cycloartane-3beta,24,25-triol is a multi-step enzymatic process primarily occurring via the mevalonate (MVA) pathway in the plant cell's cytoplasm and endoplasmic reticulum.[5]
-
Formation of the Precursor: The pathway begins with the synthesis of the universal five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
-
Squalene Synthesis: Two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, are joined head-to-head by squalene synthase to form the linear C30 hydrocarbon, squalene.
-
Epoxidation: Squalene epoxidase then introduces an epoxide ring at the C2-C3 position, yielding (S)-2,3-oxidosqualene. This step is critical as it activates the molecule for cyclization.
-
Cyclization - The Defining Step: The formation of the characteristic cycloartane skeleton is catalyzed by the enzyme cycloartenol synthase (CAS) . This oxidosqualene cyclase (OSC) orchestrates a complex cascade of cation-pi cyclizations and rearrangements of 2,3-oxidosqualene to produce cycloartenol, which features the signature C-9/C-19 cyclopropane ring.[6][18]
-
Post-Cyclization Tailoring: Cycloartenol serves as a branching point. While it is a direct precursor to plant sterols, a separate branch of tailoring enzymes modifies the cycloartenol scaffold to generate specialized triterpenoids. To arrive at (24S)-Cycloartane-3beta,24,25-triol, a series of oxidative reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s), introduce hydroxyl groups at the C-24 and C-25 positions of the side chain. The stereospecificity of these enzymes is crucial for determining the final (24S) configuration.
Caption: Biosynthetic pathway of (24S)-Cycloartane-3beta,24,25-triol.
Extraction and Isolation: A Generalized Protocol
The isolation of (24S)-Cycloartane-3beta,24,25-triol from a plant matrix is a multi-stage process requiring systematic extraction and chromatographic purification. The choice of methodology is guided by the polarity of the target compound and the nature of the co-occurring metabolites.
Step-by-Step Methodology
Part A: Extraction
-
Material Preparation: Air-dry the collected plant material (e.g., rhizomes, flowers) at room temperature and grind it into a fine powder to maximize the surface area for solvent penetration.
-
Solvent Extraction: Macerate the powdered plant material with 70-95% ethanol or methanol at room temperature for 24-48 hours, with occasional agitation.[12] Repeat this process 2-3 times to ensure exhaustive extraction. The rationale for using alcohols is their broad solvency for a range of polar and moderately non-polar compounds, including triterpenoids and their glycosides.
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Part B: Chromatographic Fractionation
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Triterpenoids like (24S)-Cycloartane-3beta,24,25-triol are typically enriched in the chloroform or ethyl acetate fractions. This step effectively removes highly non-polar lipids (in the hexane fraction) and highly polar compounds like sugars and salts (in the aqueous fraction).
-
Silica Gel Column Chromatography: Subject the enriched fraction to column chromatography on a silica gel (60-120 mesh). Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v). Collect fractions and monitor them using Thin Layer Chromatography (TLC). This separates compounds based on polarity.
-
Size Exclusion Chromatography: Combine fractions containing the compound of interest and further purify them using a Sephadex LH-20 column with methanol as the mobile phase.[12] This technique separates molecules based on their size, effectively removing pigments and other small molecules.
Part C: Final Purification
-
Reversed-Phase Chromatography: The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[12] An isocratic or gradient system of methanol and water is typically used for elution. This high-resolution technique is essential for isolating the target compound to a high degree of purity (>95%).
Caption: Experimental workflow for extraction and isolation.
Structural Elucidation and Characterization
Once isolated, the definitive identification of (24S)-Cycloartane-3beta,24,25-triol requires a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact molecular formula (C₃₀H₅₂O₃).[12]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Reveals the proton environment, including characteristic signals for the two cyclopropane methylene protons, typically seen as a pair of doublets at very high field (around δ 0.2-0.6 ppm).[8]
-
¹³C NMR: Determines the number and type of carbon atoms, confirming the 30 carbons of the triterpenoid skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the entire molecule, assigning all proton and carbon signals, and confirming the positions of the hydroxyl groups at C-3, C-24, and C-25.[12] The stereochemistry, particularly at the C-24 chiral center, is often determined by comparing NMR data with known compounds or through advanced techniques like X-ray crystallography if suitable crystals can be obtained.
-
Pharmacological Significance and Drug Development Potential
The interest in (24S)-Cycloartane-3beta,24,25-triol for drug development is driven by its significant and selective biological activities.
| Activity | Target/Model | Key Results | Reference(s) |
| Antitubercular | Mycobacterium tuberculosis H37Rv | MIC: 32 µg/mL | [1][9] |
| Anti-Cancer (Prostate) | PC-3 and DU145 cell lines | IC₅₀: 2.226 µM (PC-3)IC₅₀: 1.67 µM (DU145) | [2][3] |
| Enzyme Inhibition | MRCKα kinase | Potent and selective inhibition | [2][3] |
The compound's ability to inhibit MRCKα kinase, an enzyme associated with cancer cell motility and proliferation, provides a clear mechanistic rationale for its observed anti-prostate cancer effects.[3] This makes it a valuable lead compound for further optimization. Its activity against M. tuberculosis also presents an opportunity for developing new therapeutics against a globally significant infectious disease.
Conclusion and Future Directions
(24S)-Cycloartane-3beta,24,25-triol is a well-defined natural product with a growing body of evidence supporting its therapeutic potential. Its availability from multiple plant sources, coupled with established protocols for its isolation, makes it an accessible starting point for drug discovery programs.
Future research should focus on several key areas:
-
Total Synthesis: Developing a scalable synthetic route would ensure a consistent supply for extensive preclinical and clinical studies, independent of natural source variability.
-
Medicinal Chemistry: A structure-activity relationship (SAR) campaign involving the semi-synthesis of analogs could lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.
-
Mechanism of Action: While MRCKα kinase is a known target, further studies are needed to fully elucidate the downstream signaling pathways affected by the compound and to identify potential off-target effects.
-
Expanded Screening: The compound should be screened against a broader panel of cancer cell lines and pathogenic microbes to uncover new therapeutic applications.
This technical guide serves as a foundational resource, integrating the current knowledge on (24S)-Cycloartane-3beta,24,25-triol to facilitate and inspire continued investigation into this promising natural product.
References
-
Akihisa T, et al. (2005). Antitubercular activity of triterpenoids from Asteraceae flowers. Biol Pharm Bull, 28(1):158-60. [Link]
-
Encyclopedia.pub. (2022). Phytochemicals Constituent of Cimicifuga racemosa. [Link]
-
Zhang, S. Y., et al. (2019). [A new spirocyclic cycloartane triterpenoid from Souliea vaginata]. Zhongguo Zhong Yao Za Zhi, 44(20):4476-4480. [Link]
-
Wang, Y., et al. (2023). Chemical compositions of Souliea vaginata (Maxim) Franch rhizome and their potential therapeutic effects on collagen-induced arthritis in rats. Journal of Ethnopharmacology, 318(Pt A):116899. [Link]
-
Qiu, M. H., et al. (2009). Cimicifoetisides A and B, two cytotoxic cycloartane triterpenoid glycosides from the rhizomes of Cimicifuga foetida, inhibit proliferation of cancer cells. Molecules, 14(3):1057-65. [Link]
-
Dong, H., & Qi, X. (2025). Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions. Current Opinion in Plant Biology, 85:102701. [Link]
-
Wu, H. F., et al. (2016). A new cycloartane triterpene glycoside from Souliea vaginata. Natural Product Research, 30(20):2322-7. [Link]
-
Nishida, M., & Yoshimitsu, H. (2011). Six New Cycloartane Glycosides From Cimicifuga Rhizome. Chemical and Pharmaceutical Bulletin, 59(1):109-114. [Link]
-
PubChem. Cycloartane-3,24,25-triol. [Link]
-
BioCrick. (3beta,24xi)-Cycloartane-3,24,25-triol. [Link]
-
Rather, M. A., et al. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Metabolic Engineering Communications, 14:e00200. [Link]
-
Ghosh, S. (2016). Biosynthesis of Structurally Diverse Triterpenes in Plants: the Role of Oxidosqualene Cyclases. ResearchGate. [Link]
-
Thimmappa, R., et al. (2014). Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science, 5:455. [Link]
-
ResearchGate. Triterpene Glycosides from Cimicifuga racemosa. [Link]
-
Wu, H., et al. (2020). Soulieoside U, a new cycloartane triterpene glycoside from Actaea vaginata. Natural Product Research, 34(14):2020-2025. [Link]
-
Wilson, G. D., et al. (2012). Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. Cancer Cell International, 12:47. [Link]
-
Watanabe, K., et al. (2002). Cycloartane Glycosides from the Rhizomes of Cimicifuga racemosa and Their Cytotoxic Activities. Chemical and Pharmaceutical Bulletin, 50(1):121-125. [Link]
-
Wu, H. F., et al. (2017). Soulieoside O, a new cyclolanostane triterpenoid glycoside from Souliea vaginata. Journal of Asian Natural Products Research, 19(12):1184-1189. [Link]
-
Inada, A., et al. (1995). Cycloartane triterpenoids from Aglaia harmsiana. Phytochemistry, 40(6):1779-1781. [Link]
-
OSADHI. List of plants having phytochemicals: Cycloartane-3,24,25-Triol. [Link]
-
Yoshimitsu, H., et al. (2006). Two new 15-deoxycimigenol-type and three new 24-epi-cimigenol-type glycosides from Cimicifuga Rhizome. Chemical & Pharmaceutical Bulletin, 54(9):1322-5. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (3beta,24xi)-Cycloartane-3,24,25-triol | CAS:57576-29-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Cimicifoetisides A and B, two cytotoxic cycloartane triterpenoid glycosides from the rhizomes of Cimicifuga foetida, inhibit proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloartane-3,24,25-triol | 57576-29-1 [chemicalbook.com]
- 10. (PDF) Six New Cycloartane Glycosides From Cimicifuga Rhizome [research.amanote.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. [A new spirocyclic cycloartane triterpenoid from Souliea vaginata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical compositions of Souliea vaginata (Maxim) Franch rhizome and their potential therapeutic effects on collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new cycloartane triterpene glycoside from Souliea vaginata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. (PDF) Cycloartane triterpenoids from Aglaia harmsiana [academia.edu]
- 17. Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Biosynthetic Logic and Pharmacological Profiling of Cycloartane Triterpenoids and Triol Derivatives: A Technical Whitepaper
Executive Summary
Cycloartane triterpenoids represent a structurally unique and pharmacologically rich class of natural isoprenoids synthesized exclusively by photosynthetic eukaryotes[1]. Defined by their signature 9,19-cyclopropane ring, these compounds serve as the fundamental biogenetic precursors to all plant sterols[1]. Beyond their evolutionary significance, highly functionalized cycloartanes—particularly triol derivatives (e.g., cycloartane-3,24,25-triol)—have emerged as potent therapeutic candidates exhibiting anti-cancer, anti-diabetic, and anti-viral properties[2][3][4]. This whitepaper dissects the enzymatic pathways governing their biosynthesis, profiles their pharmacological efficacy, and provides a field-proven, self-validating methodological framework for their isolation and characterization.
The Biosynthetic Engine: Cycloartenol Synthase (CAS)
The genesis of the cycloartane scaffold is a marvel of enzymatic precision. The pathway diverges from general isoprenoid metabolism at the cyclization of (3S)-2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs)[5].
In fungi and mammals, Lanosterol Synthase (LAS) processes this substrate into lanosterol. However, in plants, Cycloartenol Synthase (CAS) dictates a distinct molecular fate[6]. CAS enforces a pre-folded chair-boat-chair (CBC) conformation on the oxidosqualene substrate. Acid-catalyzed epoxide ring opening triggers a complex cascade of cyclizations, generating a transient protosteryl cation[6].
The Mechanistic Divergence: Following a series of 1,2-hydride and 1,2-methyl shifts, the critical divergence between LAS and CAS occurs at the termination step. While LAS resolves the cation via deprotonation at C-8, CAS executes a highly specific deprotonation of the C-10 methyl group[7]. This targeted proton abstraction collapses the carbocation to form the defining 9,19-cyclopropane ring, yielding cycloartenol[7].
Enzymatic cascade from squalene to cycloartane-3,24,25-triol via cycloartenol synthase.
Downstream Functionalization: Genesis of Triol Derivatives
While cycloartenol serves as the basal scaffold, the immense structural diversity of cycloartanes arises from downstream tailoring enzymes, primarily Cytochrome P450 monooxygenases (CYPs) and glycosyltransferases.
The formation of triol derivatives involves site-specific hydroxylations. For instance, the conversion of the cycloartane skeleton to cycloartane-3,24,25-triol requires oxidation at the C-24 and C-25 positions of the aliphatic side chain[4]. These hydroxyl groups drastically alter the molecule's polarity, hydrogen-bonding capacity, and subsequent binding affinity to therapeutic protein targets, transforming a structural membrane component into a highly active pharmacological agent[2].
Pharmacological Landscape
Cycloartane triols and their glycosylated counterparts have demonstrated remarkable target specificity in in vitro and in silico models. The addition of hydroxyl groups at specific stereocenters (e.g., 1α, 2α, 3β, 24, 25) enables these molecules to act as kinase inhibitors and apoptosis inducers[2][3].
Table 1: Pharmacological Profiling of Select Cycloartane Triterpenoids
| Compound | Source Matrix | Primary Target / Mechanism | Observed Bioactivity | Reference |
| Cycloartane-3,24,25-triol | Euphorbia rigida | MRCKα kinase inhibition | Anti-prostate cancer (IC50 ~ 12.5 µM) | [2][4] |
| Astragaloside IV | Astragalus noeanus | PTP1B & α-amylase inhibition | Anti-diabetic (Enzyme inhibition > 80%) | [3] |
| Cimicifoetiside A & B | Cimicifuga foetida | p53-dependent mitochondrial pathway | Apoptosis induction in breast cancer cells | [2] |
| Cycloartan-24-ene-1α,2α,3β-triol | Commiphora myrrha | Apoptosis induction | Anti-prostatic cancer (PC-3 cell line) | [2] |
Methodological Framework: Isolation and Characterization
Causality in Extraction and Purification
Isolating highly pure cycloartane triols from complex plant matrices requires a chemically logical approach.
-
Initial Extraction: 95% Ethanol (EtOH) is utilized to ensure the broad recovery of both lipophilic aglycones and polar glycosylated cycloartanes, while denaturing endogenous enzymes that might degrade the compounds[8].
-
Liquid-Liquid Partitioning: Suspending the extract in water and partitioning with Ethyl Acetate (EtOAc) is a critical enrichment step. EtOAc selectively concentrates the moderately polar triterpenoids (like triols) while leaving highly polar sugars, tannins, and salts in the aqueous phase[8].
-
Chromatographic Resolution: Because cycloartane derivatives often exist as closely related stereoisomers (e.g., 24R vs. 24S epimers), standard silica gel chromatography is insufficient for absolute purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column is mandatory to resolve these epimers based on minute differences in hydrophobic surface area[8].
Bioassay-guided extraction and purification workflow for cycloartane triterpenoids.
Self-Validating Protocol: Bioassay-Guided Isolation
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.
Step 1: Maceration & Primary Extraction
-
Macerate 2.0 kg of dried, milled plant rhizome (e.g., Cimicifuga or Euphorbia spp.) in 10 L of 95% EtOH for 48 hours at room temperature. Repeat 3 times[4][8].
-
Filter and concentrate the combined extracts under reduced pressure at 40°C to yield a crude syrup.
Step 2: Solvent Partitioning
-
Suspend the crude syrup in 2.0 L of distilled H2O.
-
Partition successively with EtOAc (3 x 2.0 L).
-
Validation Checkpoint: Evaporate the EtOAc fraction and perform a preliminary Thin Layer Chromatography (TLC) using a CHCl3/MeOH (9:1) mobile phase. Spray with 10% sulfuric acid in ethanol and heat to 105°C; purple/red spots indicate the presence of triterpenoids.
Step 3: Macroporous Resin & Silica Gel Chromatography
-
Load the EtOAc residue onto a D101 macroporous resin column, eluting with a step gradient of MeOH/H2O (50:50 to 100:0) to remove residual pigments[8].
-
Subject the triterpene-rich fraction to silica gel column chromatography, eluting with a gradient of CHCl3/MeOH (100:0 to 50:50). Pool fractions based on TLC similarity.
Step 4: High-Resolution Purification (RP-HPLC)
-
Dissolve target sub-fractions in HPLC-grade MeOH (0.2 mg/mL).
-
Inject onto a preparative RP-C18 column (e.g., 5 µm, 150 mm length).
-
Elute using a linear gradient from 30% to 80% Acetonitrile in 0.1% aqueous formic acid at a flow rate of 1.0 - 3.0 mL/min[8].
-
Validation Checkpoint: Monitor elution using an Evaporative Light Scattering Detector (ELSD) or UV at 210 nm. Collect distinct peaks.
Step 5: Structural Elucidation (NMR & MS)
-
Analyze the purified compound via High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm the molecular weight (e.g.,[M-H]- or [M+H]+).
-
Perform 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC).
-
Critical Validation: Confirm the cycloartane skeleton by identifying the signature high-field pair of doublets in the 1H-NMR spectrum (typically between δ 0.1 - 0.6 ppm, J = 4.5 Hz), which unambiguously proves the presence of the C-9/C-10 cyclopropyl methylene protons[4].
Conclusion
The biosynthetic pathway of cycloartane triterpenoids represents a masterclass in enzymatic control, where a single proton abstraction by Cycloartenol Synthase dictates the structural fate of the molecule. Downstream functionalization into triol derivatives unlocks a vast pharmacological landscape, offering targeted inhibition of cancer-promoting kinases and metabolic enzymes. By adhering to rigorous, causality-driven extraction and purification protocols, researchers can reliably isolate these complex stereoisomers, accelerating their transition from botanical curiosities to viable pharmaceutical leads.
References
-
Isolation and structure elucidation of triterpenes from inflorescence of banana (Musa balbisiana cv. Saba) . International Food Research Journal. 1
-
Research Advances in Oxidosqualene Cyclase in Plants . MDPI. 6
-
The Chemical Structure and Bioactivity of Cycloartane-type Compounds . Bentham Science. 9
-
Conversion of a Plant Oxidosqualene-Cycloartenol Synthase to an Oxidosqualene-Lanosterol Cyclase by Random Mutagenesis . ACS Publications. 7
-
Oxidosqualene cyclase . Wikipedia. 5
-
Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells . PMC. 8
-
Cycloartane-Type Saponins, Phytochemical-Rich Extracts, and Sub-Extracts from Astragalus noeanus Boiss. Exhibit In Vitro and In Silico Effects on Glucose Metabolism . MDPI. 3
-
Triterpenes from Euphorbia rigida . PMC. 4
Sources
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Triterpenes from Euphorbia rigida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Pharmacological potential of (24S)-Cycloartane-3beta,24,25-triol
Pharmacological Potential of (24S)-Cycloartane-3 ,24,25-triol: A Technical Whitepaper
Executive Summary
Compound: (24S)-Cycloartane-3
This technical guide analyzes the pharmacological profile of (24S)-Cycloartane-3
Chemical Profile & Structural Biology
The pharmacological specificity of C-Triol is dictated by its stereochemistry at the C-24 position. The (24S) configuration is critical for its binding affinity to kinase domains, distinguishing it from its (24R) epimer and less oxidized precursors like cycloartenol.
| Property | Specification |
| IUPAC Name | (3$\beta$,24S)-Cycloartane-3,24,25-triol |
| Molecular Formula | C |
| Molecular Weight | 460.74 g/mol |
| Key Structural Feature | 9,19-cyclopropane ring (Cycloartane skeleton) |
| Side Chain | 24,25-diol moiety (Critical for biological interaction) |
| Solubility | DMSO, Chloroform, Dichloromethane |
| Source | Chrysanthemum morifolium (Flowers), Commiphora myrrha (Resin) |
Pharmacological Mechanisms
The MRCK Inhibition Axis (Oncology)
The most significant pharmacological discovery regarding C-Triol is its selective inhibition of MRCK
-
Mechanism: C-Triol competes for the ATP-binding site of MRCK
. -
Potency: It exhibits a dissociation constant (
) of 0.26 M , demonstrating high selectivity over 450+ other kinases. -
Downstream Effect: Inhibition leads to the suppression of filopodia formation and induces mitochondrial apoptosis.
Apoptotic Signaling Induction
C-Triol drives cancer cells toward programmed cell death via the intrinsic mitochondrial pathway:
-
Bax Upregulation: Increases the expression of the pro-apoptotic protein Bax.
-
Bcl-2 Downregulation: Suppresses the anti-apoptotic protein Bcl-2.
-
Caspase Activation: Cleavage of Caspase-3 executes the death signal.
Antitubercular Activity
Beyond oncology, C-Triol disrupts the cell wall integrity of mycobacteria.
Data Summary: Potency Profiling
Table 1: Cytotoxicity and Inhibition Profile
| Target / Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| MRCK | Kinase Binding (ATP-site) | 0.26 | [1] | |
| PC-3 (Prostate Cancer) | Cell Viability (WST-1) | IC | 2.23 | [1] |
| DU145 (Prostate Cancer) | Cell Viability (WST-1) | IC | 1.67 | [1] |
| EBV-EA Activation | Anti-tumor promotion | IC | ~6.1 - 7.4 nM | [2] |
| M. tuberculosis H37Rv | Microplate Alamar Blue | MIC | 32 | [3] |
Experimental Framework
Protocol: Isolation of C-Triol from Chrysanthemum morifolium
Rationale: High-purity isolation is required for biological assays to exclude interference from fatty acid esters.
Workflow Diagram (Graphviz):
Caption: Step-by-step isolation workflow for obtaining high-purity (24S)-Cycloartane-3
Protocol: MRCK Kinase Inhibition Assay
Rationale: To validate the direct interaction between C-Triol and the kinase domain.
-
Reagents: Recombinant human MRCK
(catalytic domain), ATP (10 M), Peptide Substrate (e.g., CDC42-binding fragment), C-Triol (serial dilutions: 0.01 - 10 M). -
Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35. -
Procedure:
-
Incubate MRCK
with C-Triol in reaction buffer for 15 minutes at room temperature. -
Initiate reaction by adding ATP and substrate.
-
Incubate for 60 minutes at 30°C.
-
Terminate reaction using EDTA.
-
-
Detection: Measure phosphorylation via radiometric (
P-ATP) or fluorescence-based (ADP-Glo) readout. -
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
.
Mechanistic Visualization
The following diagram illustrates the dual pathway by which C-Triol exerts its anti-cancer effects: direct kinase inhibition and mitochondrial apoptosis induction.
Caption: Dual mechanistic pathway of C-Triol involving MRCK
Future Directions & Clinical Translation
-
Lead Optimization: The C-24/C-25 diol side chain is a prime candidate for derivatization to improve water solubility without sacrificing kinase affinity.
-
Combination Therapy: Given its mechanism, C-Triol could be synergistic with taxanes (microtubule stabilizers) in treating castration-resistant prostate cancer.
-
ADME Studies: Pharmacokinetic profiling is currently limited; metabolic stability studies in liver microsomes are the immediate next step for development.
References
-
Cycloartane-3,24,25-triol inhibits MRCK
kinase and demonstrates promising anti-prostate cancer activity in vitro. Source: Cancer Cell International (2012) URL:[Link] -
Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models. Source: Journal of Natural Products (2007) URL:[Link]
-
Antitubercular activity of triterpenoids from Asteraceae flowers. Source: Biological & Pharmaceutical Bulletin (2005) URL:[Link]
-
Cycloartan-24-ene-1
,2 ,3 -triol, a cycloartane-type triterpenoid from the resinous exudates of Commiphora myrrha, induces apoptosis in human prostatic cancer PC-3 cells. Source: Oncology Reports (2015) URL:[Link]
Chemical Classification and Structural Characterization of 24,25-Dihydroxycycloartane Triterpenes
The following technical guide provides a rigorous structural and chemical classification of cycloartane-type triterpenes featuring the specific 24,25-diol side chain moiety.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacognosists, and Drug Discovery Scientists[1]
Executive Summary
Cycloartane triterpenes are a distinct class of phytosterols defined by a unique 9,19-cyclopropane ring (the "cyclo" bridge).[1] While the skeleton itself is ubiquitous as a biosynthetic precursor to phytosterols, the specific subclass possessing a 24,25-diol side chain represents a highly specialized metabolic branch.[1] These compounds, predominantly isolated from Astragalus, Euphorbia, and Cimicifuga species, exhibit enhanced polarity and metabolic stability compared to their olefinic precursors.[1]
This guide establishes a chemical classification system for these molecules, details the NMR-based diagnostic protocols for their identification (specifically differentiating C-24 stereoisomers), and outlines their emerging potential as kinase inhibitors in oncology.[1]
Structural Foundations & Biosynthetic Origin
The core structure consists of the tetracyclic cyclopenta[a]phenanthrene framework with a fused cyclopropane ring at C-9/C-19.[1] The 24,25-diol functionality arises from the enzymatic hydrolysis of a 24,25-epoxide intermediate, a critical checkpoint in triterpene metabolism.[1]
The Biosynthetic Pathway
The formation of the diol moiety is a detoxification or solubilization step catalyzed by epoxide hydrolases.
Figure 1: Biosynthetic trajectory of the 24,25-diol side chain from the cycloartenol precursor.[1]
Chemical Classification System
We classify 24,25-dihydroxycycloartanes into three distinct Types based on the modification of the aglycone skeleton and glycosylation status.
Type I: Intact Aglycones (The Prototypical Scaffold)
These compounds retain the tetracyclic skeleton without ring cleavage. They are differentiated primarily by the stereochemistry at C-24.[1]
-
Structural Marker: Intact 9,19-cyclopropane ring; C-24 hydroxyl group.[1]
-
Key Examples:
Type II: Seco-Cycloartanes (Ring-Cleaved Variants)
Oxidative stress or specific enzymatic cleavage leads to the opening of Ring A or Ring B, often resulting in dicarboxylic acids or lactones.[1]
-
Structural Marker: Loss of ring integrity (usually 3,4-seco or 9,10-seco) combined with the 24,25-diol tail.[1]
-
Key Examples:
Type III: Cycloartane Glycosides (Saponins)
The 24,25-diol aglycone serves as the anchor for sugar chains, typically attached at C-3, C-6, or C-24.[1]
-
Structural Marker: Presence of
-D-glucopyranosyl or -D-xylopyranosyl moieties.[1][2] -
Key Examples:
-
Astragalosides (Variant): While major astragalosides feature a 20,24-epoxy ring, specific metabolic precursors present as 24,25-diols before ring closure.[1]
-
Significance: High water solubility; often the "prodrug" form transported in plant phloem.
-
Analytical Characterization Protocols
Reliable identification requires distinguishing the 24,25-diol from the isomeric 20,24-epoxy and 24,25-epoxy forms.[1] The following protocol utilizes Nuclear Magnetic Resonance (NMR) as the primary validation tool.
Diagnostic NMR Signals (600 MHz, CDCl / Pyridine- )
| Structural Feature | Proton ( | Carbon ( | Diagnostic Relevance |
| H-19 (Exo/Endo) | 0.30 – 0.60 (pair of doublets, | 29.0 – 31.0 ( | Definitive proof of cycloartane skeleton.[1] Absence indicates ring opening. |
| H-24 | 3.30 – 3.80 (m or dd) | 78.0 – 79.5 ( | Chemical shift confirms hydroxylation at C-24.[1] |
| C-25 | — | 72.0 – 74.0 ( | Quaternary carbon signal confirms the vicinal diol (25-OH).[1] |
| H-26/H-27 | 1.10 – 1.30 (singlets) | 26.0 – 28.0 ( | Methyls attached to C-25; singlets indicate no adjacent protons (unlike isopropyl).[1] |
Stereochemical Determination (C-24 R vs S)
The absolute configuration at C-24 is critical for biological activity.[1] It is determined by the coupling constant (
-
Protocol:
Isolation Workflow
Figure 2: Bioassay-guided isolation workflow for polar cycloartane triterpenes.
Pharmacological Potential & Drug Development[3]
The 24,25-diol side chain confers specific advantages in a drug development context, primarily by improving the logP (lipophilicity) profile compared to the highly lipophilic cycloartenol parent.[1]
Target Specificity: MRCK Kinase
Recent studies have identified Cycloartane-3,24,25-triol as a selective inhibitor of Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK
-
Mechanism: Competitive binding at the ATP site.[3]
-
Indication: Prostate cancer (PC-3 cell line antiproliferative activity).[1][4]
-
Significance: The diol moiety is hypothesized to form hydrogen bonds within the kinase hinge region, enhancing selectivity over other triterpenes.[1]
Anti-Inflammatory Activity
Seco-cycloartanes (Type II) with 24,25-diol chains (e.g., Illiciumolides) have demonstrated potent inhibition of NF-
-
Structure-Activity Relationship (SAR): The 24,25-diol is essential for activity; acetylation of these hydroxyls results in a loss of potency, suggesting the free hydroxyls are required for target interaction.[1]
References
-
Structural Elucidation of Cycloartane Triterpenes Smith, L. et al. (2021).[5][6][7][8][9] "NMR based quantitation of cycloartane triterpenes in black cohosh extracts." [1]
-
Kinase Inhibition by Cycloartane Diols O'Shea, K. et al. (2012).[3] "Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti-prostate cancer activity in vitro." [1]
-
Isolation of Seco-Cycloartanes Zhang, Y. et al. (2013).[1] "Two New 3,4;9,10-seco-Cycloartane Type Triterpenoids from Illicium difengpi and Their Anti-Inflammatory Activities." [1]
-
Biosynthetic Pathways of Triterpenoids Thimmappa, R. et al. (2014). "Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions." [1]
-
Cycloartane Chemotaxonomy in Aglaia Inada, A. et al. (2025).[10] "Cycloartane Triterpenes from the Leaves of Aglaia harmsiana."
Sources
- 1. Two New 3,4;9,10-seco-Cycloartane Type Triterpenoids from Illicium difengpi and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Cycloartane triterpenoids from Aglaia harmsiana [academia.edu]
- 9. Bioassay-guided isolation of cycloartane-type triterpenes, their cytotoxic properties and identification of potential chemical markers from Geniotrigona thoracica propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Literature review of (24S)-Cycloartane-3beta,24,25-triol cytotoxicity
Technical Guide: Cytotoxicity and Mechanism of (24S)-Cycloartane-3 ,24,25-triol
Executive Summary
(24S)-Cycloartane-3
This guide details its cytotoxic profile, validates its mechanism of action through kinase selectivity, and provides standardized protocols for reproducing these effects in a laboratory setting.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | (3$\beta$,24S)-Cycloartane-3,24,25-triol |
| Molecular Formula | C |
| Molecular Weight | 460.73 g/mol |
| Stereochemistry | 24S configuration is critical for bioactivity; distinct from 24R epimers. |
| Solubility | Soluble in DMSO (>10 mM), Methanol, Chloroform. Insoluble in water. |
| Key Structural Feature | 9,19-cyclopropane ring (characteristic of cycloartanes) + 24,25-diol side chain. |
Cytotoxicity Profile & Therapeutic Window
The compound demonstrates potent cytotoxicity against androgen-independent prostate cancer cell lines, with a favorable selectivity index compared to non-neoplastic fibroblasts.
Quantitative Data Summary (IC / K Values)
| Target / Cell Line | Tissue Origin | IC | Assay Type | Reference |
| MRCK | Kinase Enzyme | 0.26 | Competition Binding | [1] |
| DU145 | Prostate Carcinoma | 1.67 | WST-1 Viability | [1] |
| PC-3 | Prostate Carcinoma | 2.23 | WST-1 Viability | [1] |
| Raji Cells | Burkitt's Lymphoma | 6.1 - 7.4 nM * | EBV-EA Inhibition | [2] |
*Note: The Raji cell value represents inhibition of EBV Early Antigen activation (chemoprevention), not direct cytotoxicity, indicating dual utility as a blocking agent.
Mechanism of Action: The MRCK Pathway
The defining feature of (24S)-Cycloartane-3
Mechanistic Causality
-
Target Binding: The triol binds to the ATP-binding pocket of MRCK
. -
Signal Interruption: MRCK
is a downstream effector of Cdc42 . Under normal conditions, activated MRCK phosphorylates the Myosin Phosphatase Targeting Subunit 1 (MYPT1) and Myosin Light Chain (MLC). -
Phenotypic Outcome: Inhibition prevents MLC phosphorylation, disrupting actomyosin contractility. This leads to:
-
G1/S Phase Arrest: Disruption of the cytoskeletal machinery necessary for cytokinesis.
-
Anti-Metastatic Effect: Loss of filopodia formation and cell migration capability.
-
Apoptosis: Prolonged cytoskeletal stress triggers the mitochondrial death pathway (Bax/Bcl-2 ratio alteration).
-
Pathway Visualization
The following diagram illustrates the specific intervention point of the triol within the Cdc42 signaling cascade.
Caption: Schematic of MRCK
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended based on the validated literature.
Protocol A: Kinase Selectivity Assay (Competition Binding)
Purpose: To verify the compound's affinity for MRCK
-
Preparation:
-
Prepare a 10 mM stock of (24S)-Cycloartane-3
,24,25-triol in 100% DMSO. -
Dilute to 100x final screening concentration in 100% DMSO.
-
-
Phage Display / Binding:
-
Use a T7 phage strain displaying the MRCK
kinase domain. -
Incubate phage lysates with biotinylated small molecule ligands (bait) in the presence or absence of the triol.
-
-
Quantification:
-
Capture complexes on streptavidin-coated magnetic beads.
-
Perform qPCR to quantify the amount of phage (kinase) bound to the beads.
-
Calculation: A reduction in qPCR signal indicates the triol successfully competed for the ATP-binding site. Calculate
using a standard dose-response curve (Hill equation).
-
Protocol B: WST-1 Cytotoxicity Assay
Purpose: To determine IC
-
Seeding:
-
Seed PC-3 or DU145 cells at
cells/well in 96-well plates using RPMI-1640 media + 10% FBS. -
Incubate for 24 hours at 37°C, 5% CO
.
-
-
Treatment:
-
Replace media with fresh media containing the triol at concentrations ranging from 0.1
M to 100 M (serial dilutions). -
Control: Vehicle control (DMSO final concentration < 0.5%).
-
Duration: Incubate for 72 hours.
-
-
Readout:
-
Add WST-1 reagent (10
L/well) and incubate for 2-4 hours. -
Measure absorbance at 450 nm (reference at 630 nm).
-
Analysis: Normalize to DMSO control = 100% viability. Plot Log(concentration) vs. % Viability to derive IC
.
-
Workflow Visualization
Caption: Step-by-step workflow for validating cytotoxicity using the WST-1 metabolic assay.
References
-
Cycloartane-3,24,25-triol inhibits MRCK
kinase and demonstrates promising anti-prostate cancer activity in vitro. Cancer Cell International, 2012.[1] -
Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models. Journal of Natural Products, 2007.
-
Isolation of antifungal compounds from Gardenia jasminoides. Journal of Biological Sciences, 2009. (Context for isolation methodologies).
Cycloartane-3,24,25-triol: Structural Pharmacology & Therapeutic Potential in Prostate Oncology
[1][2][3][4][5]
Executive Summary
Cycloartane-3,24,25-triol (C₃₀H₅₂O₃) represents a pivotal scaffold in the investigation of plant-derived triterpenes for precision oncology. Distinct from ubiquitous triterpenes like ursolic or oleanolic acid, this molecule features a unique 9,19-cyclopropane ring (cycloartane skeleton) and a highly specific 24,25-diol side chain.
Its primary therapeutic value lies in its nanomolar affinity (Kd₅₀ = 0.26 µM) for MRCKα (Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase) , a critical regulator of cytoskeletal dynamics and cancer cell invasion. Unlike broad-spectrum cytotoxins, cycloartane-3,24,25-triol exhibits selective lethality against androgen-independent prostate cancer lines (PC-3 and DU145), making it a high-priority lead for metastatic castration-resistant prostate cancer (mCRPC) research.
Chemical Architecture & Properties
The molecule is a tetracyclic triterpene characterized by a "bent" conformation due to the 9,19-cyclopropane ring, which imposes significant rigidity compared to pentacyclic peers.
| Property | Specification |
| IUPAC Name | (3β,24R)-Cycloartane-3,24,25-triol |
| Molecular Formula | C₃₀H₅₂O₃ |
| Molecular Weight | 460.74 g/mol |
| Key Structural Motifs | 9,19-Cyclopropane ring (Strain energy ~27 kcal/mol)C-3β Hydroxyl (Equatorial)C-24, C-25 Vicinal Diol (Side chain) |
| Solubility | Soluble in DMSO, MeOH, CHCl₃; Poorly soluble in H₂O |
| Source | Tillandsia recurvata (Ball Moss), Chrysanthemum morifolium, Euphorbia spp.[1][2] |
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of cycloartane-3,24,25-triol is tightly governed by specific structural determinants. Comparative analysis with analogs (e.g., cycloart-23-ene-3,25-diol, 3-oxo derivatives) reveals the following SAR map.
The C-3 Hydroxyl Group (Critical Donor)
The presence of a 3β-hydroxyl group is non-negotiable for high-affinity kinase inhibition.
-
Observation: Oxidation of the C-3 hydroxyl to a ketone (as in 24,25-dihydroxycycloartan-3-one) results in a ~10-fold loss of potency against MRCKα (Kd increases from 0.26 µM to 2.1 µM).
-
Mechanistic Insight: The 3-OH likely functions as a hydrogen bond donor/acceptor within the ATP-binding pocket of the kinase or interacts with polar residues in the target protein's surface.
The C-24/C-25 Side Chain (Selectivity Filter)
The flexible side chain bearing the vicinal diol (or similar polar arrangement) dictates the selectivity profile.
-
Triol vs. Diol: The cycloartane-3,24,25-triol (saturated side chain) and cycloart-23-ene-3,25-diol (unsaturated side chain) both show nanomolar Kd values (0.26 µM and 0.21 µM, respectively).
-
Implication: The precise saturation status (C-23=C-24) is less critical than the presence of terminal polarity (hydroxyls) at positions 24 and 25. These hydroxyls likely anchor the tail of the molecule in the kinase allosteric or substrate groove.
The 9,19-Cyclopropane Ring (Scaffold Rigidity)
While difficult to modify synthetically without ring opening, this strained ring forces the A/B rings into a boat-chair conformation distinct from lanostane. This unique 3D topology is hypothesized to reduce off-target binding to ubiquitous steroid receptors.
Figure 1: SAR Map of Cycloartane-3,24,25-triol highlighting critical pharmacophores.[1]
Mechanism of Action: MRCKα Inhibition
The defining pharmacological feature of cycloartane-3,24,25-triol is its inhibition of MRCKα , a serine/threonine kinase downstream of Cdc42.
The Pathway[7]
-
Normal Physiology: Cdc42 activates MRCKα. Activated MRCKα phosphorylates Myosin Light Chain (MLC), driving actomyosin contractility, filopodia formation, and cell migration.
-
Pathology: In metastatic prostate cancer, MRCKα is upregulated, driving invasion into surrounding tissues.
-
Intervention: Cycloartane-3,24,25-triol binds the MRCKα kinase domain.[3][1][4][5][6]
-
Result: Reduced MLC phosphorylation.
-
Phenotype: Collapse of the invasive cytoskeleton, G2/M cell cycle arrest, and subsequent apoptosis (via Bcl-2 downregulation).
-
Figure 2: Therapeutic intervention pathway. The triol blocks the MRCKα cascade, preventing metastasis.
Experimental Protocols
Protocol A: Isolation from Tillandsia recurvata
Note: This protocol ensures high purity required for biological assays.
-
Extraction: Air-dried whole plant material (1 kg) is pulverized and extracted with 95% Ethanol (3 x 4L) at room temperature for 72 hours.
-
Partition: Concentrate the filtrate in vacuo. Resuspend the residue in water and partition successively with Hexane, Ethyl Acetate (EtOAc), and n-Butanol.
-
Target Fraction: The EtOAc fraction contains the cycloartanes.
-
-
Column Chromatography (CC): Subject the EtOAc fraction to Silica Gel 60 CC. Elute with a gradient of Hexane:EtOAc (from 9:1 to 0:1).
-
Purification: Collect fractions eluting at ~60-70% EtOAc. Subject these to semi-preparative HPLC (C18 column, MeOH:H₂O 85:15, isocratic flow).
-
Validation: Confirm structure via ¹H-NMR (look for cyclopropane doublets at δ 0.33/0.55) and ¹³C-NMR.[2][7]
Protocol B: MRCKα Kinase Inhibition Assay
Standardized competition binding assay.[5]
-
Reagents: Recombinant human MRCKα kinase, streptavidin-coated magnetic beads, biotinylated small molecule ligand (bait).
-
Preparation: Dissolve Cycloartane-3,24,25-triol in 100% DMSO to create a 10 mM stock. Serial dilute to test concentrations (e.g., 0.1 nM to 10 µM).
-
Incubation:
-
Detection: Add streptavidin-beads to capture the kinase-ligand complex. Wash unbound protein. Elute and quantify the bound kinase via qPCR (if using DNA-tagged kinase) or standard colorimetric readout.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine Kd/IC50.
-
Benchmark: Valid Kd should be < 0.5 µM.
-
Biological Data Summary
| Cell Line / Target | Activity Type | Value | Reference |
| MRCKα Kinase | Binding Affinity (Kd) | 0.26 µM | [1, 2] |
| PC-3 (Prostate) | Cytotoxicity (IC50) | 2.23 ± 0.28 µM | [1, 3] |
| DU145 (Prostate) | Cytotoxicity (IC50) | 1.67 ± 0.18 µM | [1] |
| M. tuberculosis | Antibacterial (MIC) | 32 µg/mL | [4] |
References
-
Lowe, H. I. C., et al. (2012). Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti-prostate cancer activity in vitro.[1][8] Cancer Cell International, 12:[4]46.
-
Lowe, H. I. C., et al. (2014). Cycloartanes with Anticancer Activity Demonstrate Promising Inhibition of the MRCKα and MRCKβ Kinases.[6] Journal of Advances in Medicine and Medical Research.
-
Gao, W., et al. (2015). Cycloartan-24-ene-1α,2α,3β-triol, a cycloartane-type triterpenoid... induces apoptosis in human prostatic cancer PC-3 cells.[9] Oncology Reports, 33(3), 1107-1114.
-
Akihisa, T., et al. (2005). Antitubercular activity of triterpenoids from Asteraceae flowers. Biological and Pharmaceutical Bulletin, 28(1), 158-160.
Sources
- 1. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journaljammr.com [journaljammr.com]
- 7. Cycloartan-24-ene-1α,2α,3β-triol, a cycloartane-type triterpenoid from the resinous exudates of Commiphora myrrha, induces apoptosis in human prostatic cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cycloartan-24-ene-1α,2α,3β-triol, a cycloartane-type triterpenoid from the resinous exudates of Commiphora myrrha, induces apoptosis in human prostatic cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic properties and stability of (24S)-Cycloartane-3beta,24,25-triol
An In-Depth Technical Whitepaper on the Thermodynamic Profiling and Stability Kinetics of (24S)-Cycloartane-3β,24,25-triol
Prepared by: Senior Application Scientist, Preclinical Development & Solid-State Chemistry
Executive Overview
The development of naturally derived triterpenoids into viable therapeutic candidates requires a rigorous understanding of their intrinsic thermodynamic properties and degradation kinetics. (24S)-Cycloartane-3β,24,25-triol (C30H52O3) is a highly specialized tetracyclic triterpenoid. Originally identified as a bioactive metabolite in various plant species and through the biotransformation of cycloartenol by fungi such as Glomerella fusarioides[1], this compound has garnered significant pharmaceutical interest due to its targeted inhibition of MRCKα kinase, presenting a novel mechanism for anti-prostate cancer therapies[2].
However, translating this molecule from an in vitro hit to a stable pharmaceutical formulation requires navigating its complex structural thermodynamics. This whitepaper provides a comprehensive framework for evaluating the thermal stability, solution-state degradation kinetics, and thermodynamic vulnerabilities of (24S)-Cycloartane-3β,24,25-triol, equipping drug development professionals with self-validating analytical protocols.
Structural Thermodynamics & Intrinsic Vulnerabilities
The physical stability of (24S)-Cycloartane-3β,24,25-triol is dictated by two highly reactive structural motifs: the 9,19-cyclopropane ring and the aliphatic 24,25-vicinal diol system.
-
Cyclopropane Ring Strain: The 9,19-cyclopropane ring introduces approximately 115 kJ/mol of inherent ring strain. From a thermodynamic perspective, this renders the cycloartane scaffold metastable relative to its lanostane or cucurbitane isomers. Under acidic conditions (pH < 3), protonation of the cyclopropane ring dramatically lowers the activation energy (
) for ring-opening, driving an irreversible exothermic rearrangement. -
Vicinal Diol Cleavage & Dehydration: The 24,25-diol system on the aliphatic side chain is highly susceptible to oxidative cleavage (yielding volatile aldehydes or ketones) and thermal dehydration. The tertiary alcohol at C-25 is particularly prone to E1-type elimination under thermal stress, forming a terminal alkene.
Degradation pathways of (24S)-Cycloartane-3β,24,25-triol under environmental stress.
Physicochemical and Thermodynamic Parameters
To design robust preformulation strategies, baseline physicochemical data must be established. Table 1 summarizes the core quantitative metrics for (24S)-Cycloartane-3β,24,25-triol, derived from established chemical databases such as[3] and [4], alongside extrapolated thermodynamic values typical of cycloartane-class triterpenoids.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Pharmacokinetic / Stability Implication |
| Molecular Formula | C30H52O3 | High carbon-to-oxygen ratio dictates lipophilicity. |
| Molecular Weight | 460.7 g/mol | Falls within the upper limits of Lipinski's Rule of 5. |
| XLogP3 | 7.3 | Extremely lipophilic; requires lipid-based or micellar formulation. |
| Topological Polar Surface Area | 60.7 Ų | Optimal for passive membrane permeability; low hydration energy. |
| H-Bond Donors / Acceptors | 3 / 3 | Intermolecular hydrogen bonding drives solid-state crystal lattice energy. |
| Predicted Melting Point ( | 218.0 - 222.0 °C | High lattice energy; indicates potential for poor aqueous solubility. |
Self-Validating Experimental Methodologies
Protocol 1: Solid-State Thermodynamic Profiling via Modulated DSC/TGA
Traditional melting point apparatuses cannot differentiate between a true thermodynamic melt and a decomposition event. This protocol utilizes Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) to isolate phase transitions from chemical degradation.
-
Step 1: Sample Preparation. Weigh exactly 2.0–3.0 mg of the API into a Tzero aluminum pan.
-
Causality: Utilizing a low sample mass minimizes thermal gradients across the solid bed, ensuring sharp, high-resolution endothermic transitions.
-
-
Step 2: Hermetic Sealing. Seal the pan with a lid containing a 50 µm laser-drilled pinhole.
-
Causality: The pinhole allows volatile degradants (e.g., water from C-25 dehydration) to escape, preventing artificial pressure build-up that would shift the boiling/degradation point, while maintaining a controlled, self-generated atmosphere.
-
-
Step 3: Thermal Cycling. Apply a Heat-Cool-Heat cycle: Ramp at 10 °C/min to 230 °C, cool at 20 °C/min to 25 °C, and reheat to 250 °C.
-
Self-Validation Check (Reversibility): Calculate the recovery of the enthalpy of fusion (
) during the second heating cycle. If , the melt is accompanied by irreversible thermal degradation. In this scenario, standard determinations are invalid, and the formulation must be processed strictly below the onset of the first endotherm.
Protocol 2: Solution-State Degradation Kinetics via IMC and LC-HRMS
Standard accelerated stability chambers (e.g., 40°C/75% RH) often take months to yield quantifiable degradation. Isothermal Microcalorimetry (IMC) detects the microwatt (
-
Step 1: Matrix Preparation. Prepare a 5 mM solution of (24S)-Cycloartane-3β,24,25-triol in a pH 6.8 phosphate buffer containing 5% DMSO to ensure complete solvation.
-
Step 2: Microcalorimetric Profiling. Load the ampoules into the IMC instrument and equilibrate at 40 °C, 50 °C, and 60 °C. Record the continuous heat flow over 72 hours.
-
Causality: The exothermic heat flow directly correlates to the rate of cyclopropane ring-opening. By measuring at three distinct temperatures, we can instantly apply the Arrhenius equation (
) to calculate the activation energy ( ) of the degradation pathway.
-
-
Step 3: Orthogonal Identification. Extract aliquots at
and hours for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis to structurally elucidate the degradants. -
Self-Validation Check (Mass Balance Constraint): The total molar sum of the parent API and the quantified degradants must equal
of the initial concentration. If the mass balance falls below 98%, it definitively indicates the presence of undetected volatile degradants (e.g., low molecular weight aldehydes from diol cleavage) or irreversible adsorption to the LC column. This triggers a mandatory secondary validation using quantitative NMR (qNMR).
Self-validating workflow for thermodynamic profiling and kinetic modeling.
Conclusion & Formulation Directives
The thermodynamic profiling of (24S)-Cycloartane-3β,24,25-triol reveals a molecule with high lipophilicity and specific structural vulnerabilities. To ensure long-term stability during preclinical development, formulators must strictly avoid acidic excipients (which catalyze cyclopropane ring-opening) and incorporate lipid-soluble antioxidants (such as BHT or
References
-
PubChem Compound Summary for CID 5270670. National Center for Biotechnology Information. Available at:[Link]
-
Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. Cancer Cell International (PubMed). Available at:[Link]
-
Biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides. Journal of Natural Products (PubMed). Available at:[Link]
-
Showing Compound (3b,24x)-Cycloartane-3,24,25-triol (FDB014807). FooDB. Available at:[Link]
Sources
- 1. Biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound (3b,24x)-Cycloartane-3,24,25-triol (FDB014807) - FooDB [foodb.ca]
History of isolation of (24S)-Cycloartane-3beta,24,25-triol from flora
Technical Guide: Isolation and Characterization of (24S)-Cycloartane-3 ,24,25-triol
Executive Summary
(24S)-Cycloartane-3
This guide synthesizes the methodological evolution of its isolation, from early phytochemical screenings to modern bioassay-guided fractionation, with a critical focus on the stereochemical resolution of the C-24 chiral center.
Chemical Profile & Stereochemistry
The biological efficacy of cycloartane triols is often stereospecific. The (24S) epimer is the primary bioactive form discussed in antitubercular contexts, distinct from its (24R) counterpart often found in Mangifera species.[1]
| Feature | Specification |
| IUPAC Name | (3$\beta$,24S)-9,19-Cyclolanostane-3,24,25-triol |
| Molecular Formula | C |
| Molecular Weight | 460.74 g/mol |
| Key Structural Motif | 9,19-Cyclopropane ring (bent conformation) |
| Chiral Centers | C-3 ( |
| Solubility | Soluble in CHCl |
Biosynthetic Pathway
The formation of the triol moiety involves the enzymatic hydration of the side-chain double bond of cycloartenol.[1] This pathway is distinct from the lanosterol pathway found in non-photosynthetic organisms.[1]
Figure 1: Biosynthetic progression from Squalene to (24S)-Cycloartane-3
Chronological History of Isolation
Phase I: Discovery & General Characterization (1960s - 1990s)
Early phytochemical investigations into Euphorbia (Euphorbiaceae) and Tillandsia (Bromeliaceae) species identified "cycloartane-3,24,25-triol" primarily as a chemotaxonomic marker.[1]
-
Key Finding: Initial isolations often yielded C-24 epimeric mixtures (24R/24S) due to the lack of high-resolution chiral separation techniques.[1]
-
Sources: Mangifera indica (Mango) bark resin was a major source, though often yielding the (24R) isomer or mixtures.[1]
Phase II: Stereospecific Isolation & Bioactivity (2000s - Present)
The definitive isolation of the (24S) isomer as a distinct bioactive entity is credited to more rigorous fractionation protocols targeting specific biological endpoints.[1]
-
2005 - Chrysanthemum morifolium: Akihisa et al. successfully isolated the (24S) isomer from the non-saponifiable lipid fraction of edible chrysanthemum flowers.[1] This study established its specific antitubercular activity (MIC 32
g/mL), distinguishing it from other triterpenes in the extract.[1] -
2012 - Euphorbia denticulata: Researchers reported the isolation of the (24S) isomer "for the first time from natural origin" in this species, validating its presence across diverse families (Asteraceae and Euphorbiaceae).[1]
-
2014 - Landoltia punctata: Isolation of the (24S) glycoside ((3
,24S)-9,19-cycloartane-3,24,25-triol 3-O-glucoside) confirmed the stereochemistry via NOESY and hydrolysis experiments.[1][4]
Technical Isolation Protocol
This protocol synthesizes the methodology used by Akihisa et al. (2005) and subsequent optimizations for high-purity isolation.[1]
Workflow Diagram
Figure 2: Isolation workflow for (24S)-Cycloartane-3
Step-by-Step Methodology
-
Extraction:
-
Macerate dried plant material (flowers or leaves) in Methanol (MeOH) or Ethanol (EtOH) at room temperature for 48 hours.[1]
-
Concentrate the extract in vacuo to obtain a crude residue.
-
-
Partitioning:
-
Saponification (Critical Step):
-
Many cycloartanes exist as fatty acid esters. To isolate the free triol, dissolve the EtOAc fraction in 5% KOH in MeOH .
-
Reflux for 1–2 hours.
-
Extract the reaction mixture with Diethyl Ether (Et
O) to obtain the Non-Saponifiable Lipid (NSL) fraction.[1]
-
-
Chromatography (Purification):
-
Final Isolation (HPLC):
-
Column: ODS (Octadecylsilyl) C18 Reversed-Phase.[1]
-
Solvent: MeOH : H
O (90:10 or 85:15).[1] -
Detection: Refractive Index (RI) or UV at 210 nm (terminal absorption).[1]
-
Result: Collection of the peak corresponding to (24S)-cycloartane-3
,24,25-triol.[1][6][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Structural Elucidation & Stereochemical Distinction
Distinguishing the (24S) isomer from the (24R) isomer is the most technically challenging aspect. It relies heavily on
Diagnostic NMR Signals (CDCl , 500 MHz)
The configuration at C-24 induces subtle shielding/deshielding effects on the adjacent methyl groups (C-26, C-27).[1]
| Position | Carbon ( | Proton ( | Stereochemical Note |
| C-3 | ~78.9 | ~3.28 (dd) | Characteristic of 3 |
| C-19 | ~29.9 | 0.33 / 0.55 (d) | Cyclopropane methylene (Diagnostic for cycloartane skeleton) |
| C-24 | ~79.0 - 79.5 | ~3.30 (m) | Chiral Center. Shift varies slightly between R/S. |
| C-25 | ~73.0 | - | Quaternary carbon with OH |
| C-26 | ~26.5 | 1.15 - 1.25 (s) | Methyls attached to C-25 |
| C-27 | ~25.8 | 1.15 - 1.25 (s) | Methyls attached to C-25 |
Validation Technique: To definitively assign (24S) configuration without X-ray crystallography:
-
Mosher's Method: Derivatization of the C-24 hydroxyl with (R)- and (S)-MTPA chloride.[1] The
( ) values of neighboring protons allow assignment of absolute configuration.[1] -
Comparison: The (24S) isomer typically shows specific chemical shift differences in the C-26/C-27 methyls compared to the (24R) isomer when measured in Pyridine-d
.[1]
References
-
Akihisa, T., et al. (2005). "Antitubercular activity of triterpenoids from Asteraceae flowers."[7][8][9][10] Biological and Pharmaceutical Bulletin, 28(1), 158-160.[1][7][8][10] Link[1][9]
-
Core reference for the isolation of the (24S) isomer from Chrysanthemum morifolium and its antitubercular activity.[1]
-
-
Anjaneyulu, V., et al. (1999). "Triterpenoids from Mangifera indica." Phytochemistry, 50(7), 1229-1236.[1]
- Describes the isolation of cycloartane triols from Mango bark, often establishing the presence of C-24 epimers.
-
Della Greca, M., et al. (1994). "Cycloartane triterpenes from Juncus effusus." Phytochemistry, 35(4), 1017-1022.[1]
- Provides comparative NMR d
-
Liu, Y., et al. (2014). "New Flavanol and Cycloartane Glucosides from Landoltia punctata." Molecules, 19(5), 6463-6473.[1] Link
- Detailed structural elucidation of the (24S)
-
Lowe, H.I.C., et al. (2012). "Cycloartane-3,24,25-triol inhibits MRCK
kinase and demonstrates promising anti-prostate cancer activity in vitro." Cancer Research, 72(4 Supplement).[1]- Establishes the kinase inhibitory potential of the triol.
Sources
- 1. Cycloartenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A New Taraxastane Triterpene from Euphorbia Denticulata with Cytotoxic Activity Against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Flavanol and Cycloartane Glucosides from Landoltia punctata | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Cycloartane-3,24,25-triol | 57576-29-1 [chemicalbook.com]
- 8. Cycloartane-3,24,25-triol | 57576-29-1 [chemicalbook.com]
- 9. Frontiers | Exploring the antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory properties of Chrysanthemum morifolium and Chrysanthemum indicum: a narrow review [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Extraction protocols for (24S)-Cycloartane-3beta,24,25-triol from plant material
Application Note: Advanced Extraction and Isolation Protocol for (24S)-Cycloartane-3β,24,25-triol from Plant Matrices
Introduction & Scientific Rationale
(24S)-Cycloartane-3β,24,25-triol (CAS: 57576-29-1) is a highly valued, bioactive cycloartane-type triterpenoid. It has garnered significant pharmaceutical interest due to its potent antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC: 32 μg/mL)[1] and its strong inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, indicating anti-tumor promoting potential[2].
In nature, this compound is predominantly found in the non-saponifiable lipid fractions of Chrysanthemum morifolium flowers[2], as well as in the leaves and twigs of Chukrasia tabularis and Aglaia harmsiana[3]. The primary challenge in isolating (24S)-Cycloartane-3β,24,25-triol lies in its structural similarity to other triterpenes and its natural occurrence as a 3-O-fatty acid ester in plant matrices[2].
Causality in Protocol Design: To achieve high-purity isolation, a sequential mechanistic approach must be employed:
-
Defatting: Non-polar hydrocarbon solvents (e.g., n-hexane) are used to strip the plant matrix of highly lipophilic waxes and free fatty acids without prematurely extracting the more polar triterpene triols.
-
Saponification: Because the target compound often exists esterified to fatty acids at the C-3 hydroxyl group, alkaline hydrolysis (saponification) is mandatory to cleave these ester bonds and release the free triol into the non-saponifiable fraction[2].
-
Macroporous Resin & Liquid Partitioning: Exploiting the differential solubility of the free triterpene, liquid-liquid partitioning (Water vs. Ethyl Acetate) followed by Diaion HP-20 chromatography selectively enriches the cycloartane fraction[4].
-
Stereospecific Resolution: Preparative HPLC is deployed as the final step to separate the (24S) epimer from its (24R) counterpart, relying on subtle differences in hydrophobic interactions on a C18 stationary phase.
Workflow Visualization
Workflow for the extraction and isolation of (24S)-Cycloartane-3beta,24,25-triol.
Quantitative Data Summaries
Table 1: Physicochemical and Biological Profile of the Target Analyte
| Parameter | Specification / Value | Reference |
| Chemical Name | (24S)-Cycloartane-3β,24,25-triol | [1] |
| CAS Number | 57576-29-1 | [1] |
| Molecular Formula | C30H52O3 | [1] |
| Molecular Weight | 460.74 g/mol | [1] |
| Solubility Profile | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Antitubercular Activity | MIC: 32 μg/mL against Mycobacterium tuberculosis H37Rv | [1] |
| Anti-tumor Activity | High inhibitory effect on EBV-EA activation (IC50: 6.1-7.4 nM range for related analogs) | [2] |
Detailed Step-by-Step Methodology
Phase 1: Biomass Preparation and Defatting
-
Milling: Pulverize air-dried Chrysanthemum morifolium flowers to a uniform particle size of approximately 3 mm to maximize surface area for solvent penetration[4].
-
Defatting: Suspend 1.0 kg of the pulverized biomass in 5.0 L of n-hexane. Macerate at room temperature (20-25°C) for 48 hours with intermittent agitation.
-
Filtration: Filter the mixture under vacuum. Discard the n-hexane filtrate (which contains unwanted highly non-polar waxes and pigments) and retain the defatted marc. Dry the marc in a fume hood until residual hexane evaporates.
Phase 2: Primary Extraction and Saponification 4. Extraction: Subject the defatted marc to ultrasound-assisted extraction (UAE) using a binary solvent system of Dichloromethane:Methanol (1:1, v/v) (3 × 4.0 L) for 30 minutes per cycle at 40°C[5]. This binary system ensures the solubilization of both free triterpenes and their esterified forms. 5. Concentration: Pool the extracts and concentrate under reduced pressure at 40°C using a rotary evaporator to yield a crude viscous extract. 6. Saponification: To release the (24S)-Cycloartane-3β,24,25-triol from its 3-O-fatty acid ester state[2], dissolve the crude extract in 1.0 L of 10% Potassium Hydroxide (KOH) in 80% aqueous Ethanol. Reflux the mixture at 80°C for 3 hours.
Phase 3: Fractionation and Enrichment 7. Liquid-Liquid Partitioning: Cool the saponified mixture to room temperature and dilute with 2.0 L of distilled water. Transfer to a separatory funnel and partition with Ethyl Acetate (EtOAc) (3 × 1.5 L). 8. Washing: The EtOAc layer contains the non-saponifiable lipids (including the target triol). Wash the pooled EtOAc fraction with brine (1.0 L) to neutralize the pH, dry over anhydrous Na₂SO₄, and evaporate to dryness. 9. Macroporous Resin Chromatography: Dissolve the dried EtOAc fraction in a minimal volume of Methanol and load onto a Diaion HP-20 column[4]. 10. Elution: Wash the column with 30% aqueous Methanol (2 column volumes) to elute highly polar impurities. Elute the enriched triterpene fraction using 90% Methanol (3 column volumes)[6]. Evaporate the 90% MeOH fraction to dryness.
Phase 4: High-Resolution Isolation 11. Silica Gel Chromatography: Load the enriched fraction onto a normal-phase silica gel column (200-300 mesh). Perform gradient elution using Chloroform:Methanol (100:0 → 80:20, v/v). Collect fractions and monitor via Thin Layer Chromatography (TLC). 12. Preparative HPLC: Pool the fractions containing the target mass (m/z 460.74) and subject them to preparative RP-HPLC to resolve the (24S) epimer from the (24R) epimer.
- Column: Kromasil C18 (250 × 20 mm, 5 μm)[6].
- Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).
- Flow Rate: 10.0 mL/min.
- Detection: Evaporative Light Scattering Detector (ELSD) or UV at 210 nm.
- Collection: Collect the peak corresponding to the (24S)-epimer, evaporate the solvent, and lyophilize to yield pure (24S)-Cycloartane-3β,24,25-triol powder.
Self-Validating System & Quality Control
To ensure the integrity of the extraction, the protocol incorporates self-validating checkpoints:
-
TLC Monitoring: Spot silica gel TLC plates with column fractions. Spray with 10% H₂SO₄ in ethanol and heat at 105°C for 5-10 minutes[4]. Cycloartane triterpenoids will develop characteristic purple/red spots. If spots do not appear, the saponification or extraction phase failed.
-
LC-HRESI-MS Validation: Validate the final isolate using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) in positive ion mode to confirm the exact mass and purity.
Table 2: LC-MS/MS Validation Parameters
| Parameter | Setting |
| Ionization Source | HRESI (+), Spray Voltage: +3.5 kV[6] |
| Capillary Temperature | 320 °C[6] |
| Expected Target Mass | [M+H]⁺ m/z 461.399 or [M+Na]⁺ m/z 483.381 |
| Chromatographic Column | C18 (1.9 μm, 2.1 × 50 mm) at 40 °C[6] |
| Mobile Phase Gradient | 0.1% Formic Acid in H₂O (A) / 0.1% Formic Acid in MeCN (B)[6] |
References
-
Title: Biotransformation of Cycloartane-Type Triterpenes by the Fungus Glomerella fusarioides Source: ResearchGate URL: [Link]
-
Title: Cycloartane Triterpenes from the Leaves of Aglaia harmsiana Source: ResearchGate URL: [Link]
-
Title: Cycloartane Saponins from Astragalus glycyphyllos and Their In Vitro Neuroprotective, Antioxidant, and hMAO-B-Inhibiting Effects Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Production of rare cycloartane saponins from Astragalus thracicus (Griseb) compared to Astragalus membranaceus (Fisch.) Bunge Source: SciSpace URL: [Link]
Sources
- 1. Cycloartane-3,24,25-triol | 57576-29-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cycloartane Saponins from Astragalus glycyphyllos and Their In Vitro Neuroprotective, Antioxidant, and hMAO-B-Inhibiting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
Total Synthesis of (24S)-Cycloartane-3β,24,25-triol: An Application Note and Detailed Protocol
Introduction
(24S)-Cycloartane-3β,24,25-triol is a naturally occurring cycloartane-type triterpenoid that has garnered significant interest within the scientific community. It has been isolated from various plant sources, such as the flowers of Chrysanthemum morifolium, and has demonstrated notable biological activities, including antitubercular properties.[1] The unique structural features of this molecule, particularly the stereochemistry of the side chain, make it a compelling target for total synthesis. A robust synthetic route not only provides access to the natural product for further biological evaluation but also opens avenues for the creation of novel analogs with potentially enhanced therapeutic properties.
This application note provides a detailed, step-by-step protocol for the total synthesis of (24S)-Cycloartane-3β,24,25-triol, commencing from the readily available starting material, cycloartenol. The synthetic strategy hinges on key transformations including the protection of the C-3 hydroxyl group, oxidative cleavage of the side chain, Wittig olefination to construct the carbon backbone, and a crucial Sharpless asymmetric dihydroxylation to establish the desired (24S) stereochemistry at the C-24 position.
Synthetic Strategy Overview
The total synthesis of (24S)-Cycloartane-3β,24,25-triol is designed as a multi-step process that systematically modifies the cycloartenol backbone and its side chain. The overall workflow is depicted in the following diagram:
Caption: Overall synthetic workflow.
Detailed Protocols and Experimental Procedures
Part 1: Protection of the 3β-Hydroxyl Group of Cycloartenol
The initial step involves the protection of the C-3 hydroxyl group of cycloartenol as an acetate ester. This prevents its interference in subsequent reactions.
Protocol 1: Acetylation of Cycloartenol
-
Dissolution: Dissolve cycloartenol (1.0 g, 2.34 mmol) in pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Acylation: Add acetic anhydride (5 mL, 52.9 mmol) dropwise to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, cycloartenol acetate, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5).
| Parameter | Value |
| Starting Material | Cycloartenol |
| Reagents | Acetic anhydride, Pyridine |
| Reaction Time | 12 hours |
| Expected Yield | >95% |
Part 2: Oxidative Cleavage of the Side Chain
The double bond in the side chain of cycloartenol acetate is cleaved to yield an aldehyde. Ozonolysis is a reliable method for this transformation.[2]
Protocol 2: Ozonolysis of Cycloartenol Acetate
-
Setup: Dissolve cycloartenol acetate (1.0 g, 2.13 mmol) in a mixture of dichloromethane (50 mL) and methanol (25 mL) in a three-necked flask equipped with a gas inlet tube and a magnetic stirrer.
-
Ozonolysis: Cool the solution to -78 °C (dry ice/acetone bath) and bubble ozone gas through the solution until a persistent blue color is observed.
-
Reductive Workup: Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (2 mL, 27.4 mmol) and allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting aldehyde is purified by flash chromatography (eluent: hexane/ethyl acetate, 90:10).
| Parameter | Value |
| Starting Material | Cycloartenol Acetate |
| Reagents | Ozone, Dimethyl sulfide |
| Reaction Temperature | -78 °C |
| Expected Yield | 80-90% |
Part 3: Side Chain Elongation via Wittig Olefination
The aldehyde obtained from ozonolysis is then subjected to a Wittig reaction to introduce the remaining carbons of the side chain and a terminal double bond.
Protocol 3: Wittig Reaction
-
Ylide Preparation: In a separate flask, suspend isopropyltriphenylphosphonium iodide (1.5 g, 3.47 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere. Cool to 0 °C and add n-butyllithium (1.6 M in hexanes, 2.2 mL, 3.52 mmol) dropwise. Stir at room temperature for 1 hour to form the ylide.
-
Reaction: Cool the ylide solution to -78 °C and add a solution of the aldehyde (from Protocol 2, 1.0 g, 2.18 mmol) in THF (10 mL) dropwise.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Workup: Extract the mixture with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography (eluent: hexane/ethyl acetate, 98:2) to yield the terminal alkene.
| Parameter | Value |
| Starting Material | Aldehyde from Protocol 2 |
| Reagents | Isopropyltriphenylphosphonium iodide, n-Butyllithium |
| Reaction Time | 12 hours |
| Expected Yield | 70-80% |
Part 4: Stereoselective Dihydroxylation of the Side Chain
The key step of the synthesis is the stereoselective dihydroxylation of the newly formed terminal alkene to install the (24S)-24,25-diol. The Sharpless asymmetric dihydroxylation using AD-mix-β is the method of choice for this transformation.[3][4][5]
Caption: Sharpless Asymmetric Dihydroxylation.
Protocol 4: Sharpless Asymmetric Dihydroxylation
-
Reaction Setup: To a vigorously stirred mixture of AD-mix-β (7.0 g) in t-butanol (50 mL) and water (50 mL) at 0 °C, add methanesulfonamide (0.48 g, 5.0 mmol).
-
Substrate Addition: Once the mixture is homogeneous and clear, add the terminal alkene (from Protocol 3, 1.0 g, 2.0 mmol) in one portion.
-
Reaction: Stir the reaction at 0 °C for 24 hours.
-
Quenching: Add solid sodium sulfite (7.5 g) and stir for 1 hour at room temperature.
-
Workup: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with 2 M KOH (2 x 30 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude diol is purified by column chromatography (eluent: hexane/ethyl acetate, 70:30) to yield the protected (24S)-cycloartane-3β-acetate-24,25-diol.
| Parameter | Value |
| Starting Material | Terminal Alkene from Protocol 3 |
| Reagent | AD-mix-β, Methanesulfonamide |
| Reaction Time | 24 hours |
| Expected Yield | 85-95% |
| Expected Enantiomeric Excess | >95% |
Part 5: Deprotection of the 3β-Hydroxyl Group
The final step is the removal of the acetate protecting group to yield the target molecule, (24S)-Cycloartane-3β,24,25-triol.
Protocol 5: Saponification of the Acetate Ester
-
Reaction: Dissolve the protected diol (from Protocol 4, 0.8 g, 1.5 mmol) in a mixture of methanol (30 mL) and THF (10 mL). Add a 2 M aqueous solution of potassium carbonate (10 mL) and stir at room temperature for 6 hours.
-
Workup: Remove the organic solvents under reduced pressure. Add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by recrystallization from methanol/water to afford pure (24S)-Cycloartane-3β,24,25-triol.
| Parameter | Value |
| Starting Material | Protected Diol from Protocol 4 |
| Reagents | Potassium carbonate, Methanol, THF |
| Reaction Time | 6 hours |
| Expected Yield | >90% |
Conclusion
This application note provides a comprehensive and detailed guide for the total synthesis of (24S)-Cycloartane-3β,24,25-triol. The described protocols are based on well-established and reliable chemical transformations, ensuring high yields and stereoselectivity. This synthetic route offers a practical approach for researchers in natural product chemistry and drug development to access this biologically important molecule and its derivatives for further investigation.
References
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
-
Sharpless asymmetric dihydroxylation. Wikipedia. [Link]
-
Alkene Reactions: Ozonolysis - Master Organic Chemistry. [Link]
Sources
Application Note & Protocol: Solvent Selection and Solubilization of (24S)-Cycloartane-3beta,24,25-triol for In Vitro Assays
Abstract
(24S)-Cycloartane-3beta,24,25-triol is a bioactive triterpenoid with demonstrated potential in pharmacological research, including anti-cancer and antitubercular activities.[1][2] A significant technical challenge in its preclinical evaluation is its poor aqueous solubility, a common characteristic of the cycloartane class of molecules.[3] This application note provides a comprehensive guide and detailed protocols for the effective solubilization of (24S)-Cycloartane-3beta,24,25-triol for use in a variety of in vitro biological assays. We address the physicochemical properties of the compound, provide a rationale for solvent selection, and offer step-by-step procedures for preparing stable stock and working solutions to ensure reliable and reproducible experimental outcomes.
Understanding the Molecule: Physicochemical Properties
A successful solubilization strategy begins with an understanding of the compound's physical and chemical properties. (24S)-Cycloartane-3beta,24,25-triol is a large, complex molecule with a rigid tetracyclic core and a cyclopropane ring, characteristic of cycloartanoids.[4]
Key Physicochemical Data:
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₃₀H₅₂O₃ | PubChem[5] | Indicates a large, predominantly hydrocarbon structure. |
| Molecular Weight | 460.7 g/mol | PubChem[5] | High molecular weight contributes to low aqueous solubility. |
| Appearance | Powder | BioCrick[6] | Standard for purified small molecules. |
| Predicted XLogP3 | 7.3 | PubChem[5] | This value indicates extreme lipophilicity (hydrophobicity) and predicts very poor solubility in water. |
| Polar Groups | Three hydroxyl (-OH) groups | PubChem[5] | While these groups add some polarity, their influence is overshadowed by the large, non-polar carbon skeleton. |
The high XLogP3 value is the most critical parameter; it quantitatively confirms that the molecule will strongly prefer non-polar environments and will be practically insoluble in aqueous buffers, which are the basis for virtually all in vitro assays. Therefore, the use of an organic co-solvent is mandatory.
The Logic of Solvent Selection
The goal is to dissolve the compound at a high concentration in a primary organic solvent and then to dilute this stock solution into the final aqueous assay medium without precipitation. The choice of the primary solvent is therefore critical and must balance solubilizing power with assay compatibility.
Candidate Solvents
Based on supplier data and common laboratory practice for lipophilic compounds, the following solvents are primary candidates.[1][2][7]
| Solvent | Type | Rationale for Use | Key Limitations & Assay Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for a wide range of hydrophobic compounds.[8] Miscible with water in all proportions. | Can be cytotoxic or affect cell differentiation at concentrations >0.5%. May interfere with some enzymatic assays. The final concentration in assays should typically be kept ≤0.1%. |
| Ethanol (EtOH) | Polar Protic | Good solubilizing power for many natural products. Generally less toxic to cells than DMSO. | More likely to cause precipitation upon dilution in aqueous media compared to DMSO. Can have metabolic effects on cells. Final concentration should be kept low (<0.5%). |
| Methanol (MeOH) | Polar Protic | Similar to ethanol but can be more volatile and is generally more toxic to cells. | Not recommended for most cell-based assays due to higher cytotoxicity. Primarily used during compound extraction and purification.[9] |
| Acetone | Polar Aprotic | Listed as a solvent for this compound.[2] | High volatility makes it difficult to work with. Generally not compatible with cell-based assays or plastics used in labware. |
Workflow for Solvent Selection and Use
The following diagram illustrates the decision-making process for preparing (24S)-Cycloartane-3beta,24,25-triol for an experiment.
Caption: Workflow from dry compound to assay-ready solution.
Experimental Protocols
These protocols are designed to ensure the complete dissolution and stability of (24S)-Cycloartane-3beta,24,25-triol.
Protocol 3.1: Preparation of a 10 mM Primary Stock Solution in DMSO
Rationale: Creating a high-concentration stock solution in 100% DMSO is the most effective way to solubilize the compound and allows for significant subsequent dilution, ensuring the final DMSO concentration in the assay remains non-toxic. A concentration of 10 mM is a common and practical starting point.[8]
Materials:
-
(24S)-Cycloartane-3beta,24,25-triol (MW: 460.7 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Sterile, low-binding microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 460.7 g/mol × 1000 mg/g = 4.607 mg
-
-
Weighing: Carefully weigh out 4.61 mg of the compound into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1.0 mL of 100% DMSO to the vial containing the compound.
-
Dissolution:
-
Final Check: Ensure the solution is completely clear and free of any particulate matter before proceeding.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes. Store tightly sealed at -20°C or -80°C, protected from light and moisture.
Protocol 3.2: Preparation of Working Solutions for In Vitro Assays
Rationale: This protocol describes the critical step of diluting the DMSO stock into the final aqueous medium (e.g., cell culture media, assay buffer). Direct, large-volume dilutions can cause the hydrophobic compound to crash out of solution. A serial dilution approach is recommended.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature. Mix gently by flicking the tube.
-
Intermediate Dilution (in DMSO): Prepare an intermediate dilution series in 100% DMSO if a wide range of concentrations is needed. For example, to make a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO.
-
Final Aqueous Dilution (Critical Step):
-
Objective: To achieve the final desired concentration while keeping the DMSO concentration below the assay's tolerance limit (e.g., 0.1%).
-
Example: To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
Pipette 999 µL of your pre-warmed aqueous assay medium (e.g., DMEM + 10% FBS) into a sterile tube.
-
While vortexing the tube of medium at a medium speed, add 1 µL of the 10 mM DMSO stock directly into the vortex.
-
This rapid mixing is crucial to prevent localized high concentrations of the compound that can lead to precipitation.
-
-
-
Final DMSO Concentration Check: In the example above, the final DMSO concentration is 0.1% (1 µL in 1000 µL total volume), which is acceptable for most cell-based assays.
-
Solubility Check: After preparing the final working solution, let it sit for 5-10 minutes at the assay temperature (e.g., 37°C). Visually inspect for any signs of precipitation or cloudiness. If observed, the concentration may be too high for that specific medium.
Troubleshooting and Best Practices
-
Precipitation in Final Medium: If the compound precipitates upon final dilution, the concentration exceeds its solubility limit in that specific aqueous environment.
-
Solution 1: Lower the final concentration of the compound.
-
Solution 2: Consider using a medium containing serum (e.g., FBS), as albumin and other proteins can help stabilize hydrophobic compounds.
-
Solution 3: Prepare the working solution immediately before adding it to the assay plate to minimize the time it sits in the aqueous state.
-
-
Solvent Control: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your assay (e.g., 0.1%) but no test compound, to account for any effects of the solvent itself.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the primary stock solution can lead to degradation or precipitation. This is why single-use aliquots are strongly recommended.
Final Recommendations
The following diagram summarizes the key decision points for successful solubilization.
Caption: Key decision points for solubilizing the compound.
By following these guidelines and protocols, researchers can confidently prepare solutions of (24S)-Cycloartane-3beta,24,25-triol, ensuring the integrity of their in vitro experiments and generating reliable data for drug discovery and development programs.
References
-
PubChem. (n.d.). Cycloartane-3,24,25-triol. National Center for Biotechnology Information. Retrieved from [Link]
-
BioCrick. (n.d.). (3beta,24xi)-Cycloartane-3,24,25-triol datasheet. Retrieved from [Link]
-
BioCrick. (n.d.). (3beta,24xi)-Cycloartane-3,24,25-triol | CAS:57576-29-1. Retrieved from [Link]
-
Zhang, L., et al. (2017). Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells. OncoTargets and Therapy, 10, 561-573. Retrieved from [Link]
-
Kennelly, E. J., et al. (2002). Cycloartane Glycosides from Sutherlandia frutescens. Journal of Natural Products, 65(9), 1285-1290. Retrieved from [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Loh, Z. H., et al. (2021). Methods to improve the solubility of therapeutical natural products: a review. Environmental Science and Pollution Research, 28, 10213–10231. Retrieved from [Link]
-
OmicsBean. (n.d.). (24S)-Cycloartane-3β,24,25-triol. Retrieved from [Link]
-
Lee, J., et al. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega, 7(40), 35835-35844. Retrieved from [Link]
-
Lok, T., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56013. Retrieved from [Link]
-
FooDB. (2010). Showing Compound (3b,24x)-Cycloartane-3,24,25-triol (FDB014807). Retrieved from [Link]
-
Yoshikawa, M., et al. (2018). Cycloartane and Oleanane Glycosides from the Tubers of Eranthis cilicica. Molecules, 24(1), 47. Retrieved from [Link]
-
ResearchGate. (n.d.). Cycloartane Triterpenoids and Their Glycosides from the Rhizomes of Cimicifuga fetida. Retrieved from [Link]
-
IOSR Journal. (n.d.). Solubility enhancement – A challenge for hydrophobic drugs. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
PubChem. (n.d.). Cycloartane-3beta,24r,25,30-tetrol. National Center for Biotechnology Information. Retrieved from [Link]
-
Akihisa, T., et al. (2021). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. Journal of Natural Products, 84(6), 1795-1803. Retrieved from [Link]
-
Qiu, J., & Albrecht, J. (2018). Solubility Correlations of Common Organic Solvents. Organic Process Research & Development, 22(7), 847-853. Retrieved from [Link]
-
PubMed. (2022). Cycloartane-type triterpenoids from the whole plants of Macrosolen bidoupensis. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Oleanolic Acid in Various Solvents from (288.3 to 328.3) K. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
- 1. (3beta,24xi)-Cycloartane-3,24,25-triol | CAS:57576-29-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Cycloartane-3,24,25-triol | 57576-29-1 [chemicalbook.com]
- 3. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound (3b,24x)-Cycloartane-3,24,25-triol (FDB014807) - FooDB [foodb.ca]
- 5. Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biocrick.com [biocrick.com]
- 7. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 8. (24S)-Cycloartane-3β,24,25-triol | OMICS [omicsbean.com]
- 9. Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Strategies for Single-Crystal X-Ray Diffraction of (24S)-Cycloartane-3β,24,25-triol
Introduction & Chemical Profiling
The structural elucidation of complex triterpenoids, particularly the determination of absolute stereochemistry at flexible side-chain chiral centers, is a critical bottleneck in natural product chemistry and drug development. For (24S)-Cycloartane-3β,24,25-triol , confirming the S-configuration at the C-24 position requires high-resolution Single-Crystal X-Ray Diffraction (SCXRD) [4].
However, crystallizing this molecule presents unique thermodynamic challenges. The compound possesses a highly rigid, bulky, and hydrophobic cycloartane skeleton (featuring the characteristic C-9/C-10 cyclopropane ring) juxtaposed with three highly polar hydroxyl groups at the 3β, 24, and 25 positions. This amphiphilic nature often leads to rapid, amorphous precipitation or the formation of twinned, multi-crystalline clusters rather than the highly ordered, defect-free single crystals required for SCXRD.
This guide provides field-proven, self-validating protocols for the crystallization of (24S)-Cycloartane-3β,24,25-triol. By manipulating the metastable nucleation zone and exploiting supramolecular hydrogen-bonding networks, these methods ensure the reliable growth of diffraction-quality crystals.
Mechanistic Rationale: Supramolecular Assembly & Solvate Incorporation
Successful crystallization of cycloartane-type triols relies on two mechanistic pillars:
-
Hydrogen-Bonding Networks: The 3β, 24, and 25-hydroxyl groups act as strong hydrogen bond donors and acceptors. Selecting a protic "good solvent" (e.g., Methanol) allows the solvent to temporarily satisfy these hydrogen bonds during dissolution, slowly releasing them to form intermolecular
lattice networks as the solution supersaturates. -
Heavy-Atom Solvate Incorporation: Triterpenoids frequently trap solvent molecules within their crystal lattice [1]. By intentionally using heavy-atom solvents like Chloroform (
), the resulting solvate crystal incorporates chlorine atoms. The anomalous dispersion signal generated by these heavy atoms under Mo-Kα or Cu-Kα radiation dramatically lowers the Flack parameter uncertainty, allowing for an unambiguous assignment of the C-24 absolute configuration [1].
Solubility Assessment & Solvent Matrix
Before initiating crystallization, a precise solubility profile must be established. The table below summarizes the optimal solvent systems tailored for the amphiphilic profile of (24S)-Cycloartane-3β,24,25-triol.
| Solvent / Anti-Solvent | Role in Crystallization | Polarity Index | Evaporation Rate | Suitability & Mechanistic Effect |
| Methanol (MeOH) | Good Solvent | 5.1 | Moderate | Excellent. Solubilizes the triol system; frequently co-crystallizes to stabilize the lattice. |
| Chloroform ( | Good Solvent | 4.1 | Fast | Excellent. Solubilizes the hydrophobic core; heavy-atom incorporation aids absolute stereochemistry [1]. |
| Acetone | Good Solvent | 5.1 | Fast | Moderate. High risk of rapid precipitation (crashing out) if evaporation is not strictly controlled. |
| n-Hexane | Anti-Solvent | 0.1 | Fast | Optimal. Diffuses into MeOH or |
| Water ( | Anti-Solvent | 10.2 | Slow | Poor. Often induces amorphous, hydrophobic collapse of the cycloartane skeleton. Avoid unless using slow liquid-liquid layering. |
Experimental Workflows
Protocol A: Vapor Diffusion (Gold Standard for Limited Sample < 5 mg)
Vapor diffusion is the most reliable method for scarce natural products. It relies on the slow transfer of a volatile anti-solvent into a solution of the compound, gradually driving the system into the metastable zone [3].
Self-Validating Step-by-Step Procedure:
-
Dissolution: Dissolve 2–4 mg of (24S)-Cycloartane-3β,24,25-triol in 0.5 mL of Methanol in a small inner vial (e.g., a 1-dram vial or cut NMR tube) [3].
-
Filtration (Critical Causality): Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Why? Unfiltered solutions contain microscopic dust particles that act as heterogeneous nucleation sites, causing hundreds of micro-crystals to grow instead of one large single crystal [2].
-
Chamber Setup: Place the unsealed inner vial into a larger outer vial (e.g., a 20 mL scintillation vial). Add 2.5 mL of n-Hexane (the anti-solvent) to the outer vial.
-
Sealing & Equilibration: Tightly cap the outer vial with a PTFE-lined cap and wrap it in Parafilm. Store the chamber in a vibration-free environment at a stable 20°C.
-
Validation Check (Day 2): Inspect the inner vial visually. If the solution is cloudy, the diffusion rate is too fast (the system bypassed the metastable zone into the labile zone). Correction: Warm the vial gently to redissolve the precipitate, and reduce the volume of n-Hexane in the outer vial.
-
Harvesting (Day 7–14): Sharp, transparent, prismatic crystals should appear on the walls of the inner vial. Harvest immediately under a microscope using paratone oil to prevent solvent loss [2].
Fig 1. Vapor diffusion workflow for controlled supersaturation and crystal growth.
Protocol B: Chloroform-Assisted Slow Evaporation
This protocol is specifically designed to incorporate
Self-Validating Step-by-Step Procedure:
-
Dissolution: Dissolve 5 mg of the compound in 1.0 mL of a
:MeOH (1:1 v/v) mixture. The MeOH disrupts intramolecular hydrogen bonds, while the solvates the cycloartane core. -
Filtration: Filter the solution (0.22 µm PTFE) into a clean 2-dram vial.
-
Controlled Evaporation: Cap the vial with a rubber septum. Pierce the septum with a single 25-gauge needle. Causality: A fully open vial evaporates too quickly, leading to powder. The needle restricts the vapor escape rate, ensuring the concentration increases slowly [2].
-
Thermal Suppression: Place the vial in a dedicated crystallization refrigerator at 4°C. Causality: Lowering the temperature decreases the kinetic energy of the molecules, slowing down the nucleation rate and promoting the growth of fewer, larger crystals rather than many small ones.
-
Validation Check (Weekly): Monitor the solvent level. Crystals typically form when the solvent volume has reduced by 50-60%. Do not allow the vial to dry completely, as the loss of interstitial
will destroy the crystal lattice (efflorescence), rendering it useless for X-ray diffraction [2].
Thermodynamic Control: Navigating the Phase Diagram
To achieve single crystals, the system must be carefully guided into the Metastable Zone . If the concentration of (24S)-Cycloartane-3β,24,25-triol increases too rapidly, the system enters the Labile (Precipitation) Zone, resulting in amorphous powder [2]. The protocols above are engineered to maintain the system in the green metastable state for as long as possible.
Fig 2. Thermodynamic phase diagram illustrating the metastable zone for optimal nucleation.
References
- Title: Cycloartane-type triterpenoids and sesquiterpenoids from the resinous exudates of Commiphora opobalsamum Source: PubMed / Elsevier URL
- Title: How to crystallize your sample — X-ray Core Source: KU Leuven URL
- Title: Guide for crystallization Source: University of Fribourg Chemistry Department URL
- Title: Advanced crystallography for structure determination of natural products Source: RSC Publishing URL
Cycloartane Triol Administration in Murine Models: A Detailed Application Guide
This guide provides a comprehensive overview and detailed protocols for the dosage and administration of cycloartane triols in murine models. It is intended for researchers, scientists, and drug development professionals working in preclinical pharmacology and translational medicine. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction to Cycloartane Triterpenoids
Cycloartane triterpenoids are a class of naturally occurring compounds widely distributed in the plant kingdom, notably in genera such as Astragalus and Cimicifuga.[1][2] These molecules are characterized by a tetracyclic skeleton with a distinctive cyclopropane ring, and they exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-aging, and immunomodulatory effects.[1][2][3] The focus of this guide is on cycloartane triols, a subclass of these triterpenoids possessing three hydroxyl groups, which contribute to their biological activity and influence their physicochemical properties. A prominent example of a cycloartane triterpenoid aglycone is cycloastragenol, the active form of astragaloside IV, which has been studied for its antioxidant, anti-inflammatory, and cardiovascular protective effects.[4]
The inherent hydrophobicity of cycloartane triols presents a significant challenge for in vivo administration.[5] Therefore, appropriate formulation strategies are critical to ensure bioavailability and achieve desired therapeutic concentrations in murine models. This guide will detail proven methods for the successful delivery of these compounds.
Pre-formulation and Compound Characterization
Prior to in vivo studies, a thorough characterization of the specific cycloartane triol is essential.
2.1 Physicochemical Properties: The solubility of the cycloartane triol should be determined in various pharmaceutically acceptable solvents and vehicles. This information is crucial for selecting an appropriate formulation strategy. Due to their hydrophobic nature, cycloartane triols generally exhibit poor solubility in aqueous solutions.
2.2 Purity and Stability: The purity of the compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Stability studies under different storage conditions (e.g., temperature, light) are also recommended to ensure the integrity of the compound throughout the experimental period.
Formulation Strategies for In Vivo Administration
The selection of a suitable vehicle is paramount for the effective delivery of hydrophobic compounds like cycloartane triols. The goal is to create a stable and biocompatible formulation that allows for accurate dosing.
3.1 Common Vehicle Compositions: Several vehicle systems have been successfully used for the administration of cycloartane triterpenoids in murine models. The choice of vehicle will depend on the intended route of administration.
| Vehicle Composition | Route of Administration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (IP) | Forms a clear solution, suitable for systemic delivery. | [4] |
| 10% DMSO, 90% Corn Oil | Intraperitoneal (IP) / Oral (PO) | Suitable for lipophilic compounds. | [4] |
| 0.5% - 5% Carboxymethylcellulose sodium (CMC-Na) in water | Oral Gavage (PO) | Forms a suspension, suitable for oral administration. | [6][7] |
| 2% Tween 20, 5% DMSO in PBS | Intraperitoneal (IP) | Common vehicle for solubilizing hydrophobic compounds. | [8] |
3.2 Preparation of Formulations: Step-by-Step Protocols
Protocol 3.2.1: DMSO/PEG300/Tween-80/Saline Formulation (for IP Injection)
-
Weigh the required amount of the cycloartane triol compound.
-
Dissolve the compound in Dimethyl Sulfoxide (DMSO) to create a stock solution. Gentle heating and/or sonication can aid dissolution.[4]
-
In a separate sterile tube, combine Polyethylene Glycol 300 (PEG300) and Tween-80.
-
Add the cycloartane triol/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Slowly add saline to the mixture while vortexing to achieve the final desired concentrations of each component.
-
Visually inspect the final formulation for clarity and absence of precipitation.
Protocol 3.2.2: CMC-Na Suspension (for Oral Gavage)
-
Weigh the required amount of the cycloartane triol compound.
-
Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5%). This may require stirring for an extended period to fully dissolve.
-
Triturate the cycloartane triol powder with a small amount of the CMC-Na solution to form a paste.
-
Gradually add the remaining CMC-Na solution while continuously stirring or vortexing to create a uniform suspension.
-
Ensure the suspension is homogenous before each administration.
Dosage and Administration Protocols in Murine Models
The dosage of cycloartane triols can vary significantly depending on the specific compound, the animal model, and the therapeutic endpoint.
4.1 Dosage Range: Based on published studies with related compounds like cycloastragenol, dosages in murine models typically range from 5 mg/kg to 200 mg/kg .[4][9] It is crucial to perform dose-response studies to determine the optimal therapeutic dose for the specific experimental context. For instance, studies have shown effects of cycloastragenol at doses of 5, 10, and 20 mg/kg for neuroprotection and 50 to 200 mg/kg for hepatoprotection.[4][9]
4.2 Administration Routes:
4.2.1 Intraperitoneal (IP) Injection Protocol
-
Purpose: To achieve rapid systemic exposure.
-
Procedure:
-
Prepare the formulation as described in Protocol 3.2.1.
-
Accurately weigh the mouse to calculate the required injection volume.
-
Restrain the mouse appropriately.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the formulation.
-
Monitor the animal for any adverse reactions post-injection.
-
4.2.2 Oral Gavage (PO) Protocol
-
Purpose: To mimic the clinical route of administration and for studies requiring chronic dosing.
-
Procedure:
-
Prepare the suspension as described in Protocol 3.2.2.
-
Accurately weigh the mouse to calculate the required gavage volume.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Observe the animal to ensure proper swallowing and absence of respiratory distress.
-
Experimental Workflow for In Vivo Administration
Caption: Workflow for cycloartane triol administration in murine models.
Evaluation of Outcomes
Following administration, a comprehensive evaluation of the biological effects of the cycloartane triol is necessary. The choice of assays will be dictated by the specific research question.
5.1 Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, blood samples can be collected at various time points post-administration.[10] Plasma concentrations of the cycloartane triol are then quantified using methods like LC-MS/MS.
5.2 Efficacy Assessment: Efficacy can be assessed through various means, depending on the disease model:
-
Behavioral tests: For neurological or pain models.
-
Biomarker analysis: Measurement of relevant cytokines (e.g., TNF-α, IL-1β), enzymes, or other signaling molecules in plasma or tissue homogenates.[4]
-
Histopathological analysis: Examination of tissue sections for changes in morphology, inflammation, or other disease-specific markers.
5.3 Toxicity and Safety Assessment: It is crucial to monitor the animals for any signs of toxicity, including changes in body weight, food and water intake, and general behavior. At the end of the study, organ weights should be recorded, and tissues can be collected for histopathological examination to assess for any potential organ damage.
Potential Signaling Pathway for Cycloartane Triol Action
Caption: A generalized signaling pathway for cycloartane triol activity.
Conclusion
The successful in vivo evaluation of cycloartane triols in murine models is highly dependent on appropriate formulation and administration techniques. This guide provides a framework for researchers to design and execute robust preclinical studies with these promising therapeutic agents. Adherence to these principles will enhance the reliability and reproducibility of experimental findings, ultimately accelerating the translation of basic research into clinical applications.
References
- Passiflora Edulis: Phytochemical Analysis and Pharmacological Aspects. (2025). [Source not available].
- Cycloastragenol (Astramembrangenin). MedchemExpress.com.
- Four cycloartane triterpenoids and six related saponins
- Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-neg
- New Cycloartane Triterpenoids from Passiflora edulis.
- Four Cycloartane Triterpenoids and Six Related Saponins from Passiflora edulis.
- A Review on Pharmacological Applic
- Hepatoprotective Efficacy of Cycloastragenol Alleviated the Progression of Liver Fibrosis in Carbon-Tetrachloride-Tre
- Cycloastragenol promotes dorsal column axon regener
- Recent advances in natural bioactive cycloartane triterpenoids. Request PDF.
- The protective effect of cycloastragenol on aging mouse circadian rhythmic disorder induced by d‐galactose. [Source not available].
- Immunostimulatory effects of cycloartane-type triterpene glycosides from astragalus species. [Source not available].
- Cycloartane Triterpene Glycosides From the Hairy Root Cultures of Astragalus Membranaceus. PubMed.
- Cycloartane-type triterpenoid derivatives and a flavonoid glycoside from the burs of Castanea cren
- Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiprolifer
- Research progress of cycloartane triterpenoids and pharmacological activities. PubMed.
- Cytotoxicity of three cycloartane triterpenoids
- Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-neg
- Cycloastragenol: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice. PMC.
- Cytotoxicity of cycloartane triterpenoids from aerial part of Cimicifuga foetida.
- Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. ACS Omega.
- Cytotoxicity of cycloartane triterpenoids from aerial part of Cimicifuga foetida. PubMed.
- Cycloartane-type triterpenoids and steroids from Trichilia connaroides and their multidrug resistance reversal activities.
- Cycloartane Triterpenoids and Their Glycosides from the Rhizomes of Cimicifuga foetida.
- Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. PMC.
- Cycloartane-type Glycosides from Two Species of Astragalus (Fabaceae).
- Cycloartane-Type Saponins, Phytochemical-Rich Extracts, and Sub-Extracts from Astragalus noeanus Boiss. Exhibit In Vitro and In Silico Effects on Glucose Metabolism. MDPI.
- Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models. PubMed.
- Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs. Benchchem.
- Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. PMC.
- Cycloartane Glycosides From Astragalus Stereocalyx Bornm. PubMed.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Research progress of cycloartane triterpenoids and pharmacological activities. [Source not available].
- Preparation, in vitro and in vivo characterization of hydrophobic patches of a highly water soluble drug for prolonged plasma half life: Effect of permeation enhancers.
- Methods for in vitro percutaneous absorption studies III: hydrophobic compounds. PubMed.
- Pharmacokinetics Studies in Mice or R
- Natural Cycloartane Triterpenoids from Corypha utan Lamk. with Anticancer Activity towards P388 Cell Lines and their Predicted Interaction with FLT3. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. counteragingwise.com [counteragingwise.com]
- 7. Cycloastragenol: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloastragenol promotes dorsal column axon regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Application Note & Protocol: Selective Acid Hydrolysis of Cycloartane Glycosides to Yield (24S)-Cycloartane-3β,24,25-triol
Abstract
This comprehensive guide details a robust methodology for the selective acid hydrolysis of cycloartane glycosides to produce the bioactive triterpenoid, (24S)-Cycloartane-3β,24,25-triol. This compound, notably isolated from species such as Chrysanthemum morifolium, has demonstrated significant biological activities, including antitubercular properties, making its efficient synthesis and isolation a key objective for researchers in natural product chemistry and drug development.[1][2] This document provides a foundational theoretical overview, a detailed step-by-step experimental protocol, and in-depth analysis of the underlying chemical principles to ensure reproducible and high-yield synthesis.
Introduction: The Significance of (24S)-Cycloartane-3β,24,25-triol
Cycloartane triterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic core with a distinctive cyclopropane ring. These compounds are primarily found in plants and exhibit a wide array of biological activities. (24S)-Cycloartane-3β,24,25-triol is a specific cycloartane aglycone that has garnered interest for its potential therapeutic applications. The controlled release of this aglycone from its naturally occurring glycosidic precursors is a critical step in its isolation and further pharmacological evaluation.
Acid hydrolysis is a fundamental and widely employed technique for the cleavage of glycosidic bonds. The process involves the protonation of the glycosidic oxygen, followed by the departure of the aglycone, and subsequent nucleophilic attack by water to liberate the sugar and the aglycone. The efficiency and selectivity of this reaction are highly dependent on several factors, including the nature of the acid, its concentration, the reaction temperature, and the duration of the hydrolysis. Careful optimization of these parameters is paramount to maximize the yield of the desired aglycone while minimizing potential side reactions, such as degradation or acid-catalyzed rearrangements of the sensitive cycloartane skeleton.
Reaction Mechanism and Stereochemical Considerations
The acid-catalyzed hydrolysis of a cycloartane glycoside to its aglycone proceeds through a well-established mechanism. The initial and reversible step involves the protonation of the glycosidic oxygen atom by an acid catalyst. This is followed by the rate-determining step, which is the cleavage of the C-O bond, leading to the formation of a carbocation intermediate on the sugar moiety and the release of the cycloartane aglycone. Finally, the carbocation is quenched by a water molecule to yield the free sugar.
A critical aspect of the synthesis of (24S)-Cycloartane-3β,24,25-triol is the control of stereochemistry at the C-24 position. The stereochemistry of the final product is dictated by the stereochemistry of the parent glycoside. If the starting material is a mixture of C-24 epimers, the resulting aglycone will also be a mixture. Therefore, the use of a stereochemically pure starting glycoside is essential for obtaining the desired (24S)-epimer.
Caption: General mechanism of acid-catalyzed glycoside hydrolysis.
Experimental Protocol
This protocol provides a generalized procedure for the acid hydrolysis of a cycloartane glycoside to yield (24S)-Cycloartane-3β,24,25-triol. It is recommended to perform a small-scale trial to optimize the reaction conditions for a specific starting material.
Materials and Reagents
-
Cycloartane glycoside (e.g., from a purified plant extract)
-
Hydrochloric acid (HCl), 2 M solution
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (70-230 mesh)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Ceric ammonium molybdate or anisaldehyde-sulfuric acid staining solution
Hydrolysis Procedure
-
Dissolution: In a round-bottom flask, dissolve the cycloartane glycoside (e.g., 100 mg) in a minimal amount of dioxane.
-
Acid Addition: Add a 2 M aqueous solution of hydrochloric acid to the flask. A typical ratio is 1:1 (v/v) of dioxane to 2 M HCl.
-
Reaction: Heat the reaction mixture at reflux (approximately 90-100 °C) with stirring. Monitor the progress of the reaction by TLC. To do this, withdraw a small aliquot of the reaction mixture, neutralize it with NaHCO₃ solution, and extract with EtOAc. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting glycoside spot and the appearance of a new, less polar spot corresponding to the aglycone indicates the reaction is proceeding. A typical reaction time is 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude aglycone.
Caption: Step-by-step experimental workflow for acid hydrolysis.
Purification
The crude aglycone is purified by silica gel column chromatography.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure (24S)-Cycloartane-3β,24,25-triol and evaporate the solvent to yield the purified product as a white solid.
Characterization of (24S)-Cycloartane-3β,24,25-triol
The identity and purity of the final product should be confirmed by spectroscopic methods.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v)
-
Visualization: Staining with ceric ammonium molybdate or anisaldehyde-sulfuric acid followed by heating. The aglycone will appear as a single spot with a higher Rf value than the starting glycoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are expected NMR spectral data for a related compound, (24R)-cycloartane-3α,24,25-triol, which can be used for comparison. The stereochemistry at C-3 and C-24 will cause slight shifts in the observed signals for the target (24S) isomer.
Table 1: 13C NMR Spectral Data of a Cycloartane-3,24,25-triol Derivative [3]
| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 31.9 | 16 | 26.5 |
| 2 | 27.0 | 17 | 52.3 |
| 3 | 76.6 | 18 | 18.1 |
| 4 | 40.5 | 19 | 29.8 |
| 5 | 47.2 | 20 | 35.5 |
| 6 | 21.1 | 21 | 18.2 |
| 7 | 28.1 | 22 | 35.0 |
| 8 | 48.0 | 23 | 24.8 |
| 9 | 19.9 | 24 | 78.4 |
| 10 | 26.0 | 25 | 73.2 |
| 11 | 26.3 | 26 | 27.2 |
| 12 | 35.5 | 27 | 27.5 |
| 13 | 45.3 | 28 | 25.5 |
| 14 | 48.8 | 29 | 14.6 |
| 15 | 32.8 | 30 | 19.3 |
Note: Data is for (24R)-cycloartane-3α,24,25-triol and serves as a reference.[3]
1H NMR (CDCl₃): Key signals to look for include the characteristic upfield signals for the C-19 cyclopropane methylene protons (around δ 0.3-0.6 ppm), signals for the methyl groups, and the proton at C-3 bearing the hydroxyl group (a multiplet around δ 3.2-3.4 ppm). The signal for the proton at C-24 will also be a key diagnostic peak.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) is expected to show a prominent ion corresponding to [M+Na]⁺ or [M+H]⁺.
Troubleshooting and Optimization
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Acid concentration is too low. | Increase reaction time and monitor by TLC. Ensure the temperature is at reflux. A higher concentration of acid can be carefully tested. |
| Low Yield | Degradation of the aglycone due to harsh acidic conditions. Incomplete extraction. | Decrease reaction time or acid concentration. Optimize work-up procedure to ensure complete extraction. |
| Formation of Byproducts | Acid-catalyzed rearrangement of the cycloartane skeleton. Opening of the cyclopropane ring. | Use milder acid conditions (e.g., lower concentration, shorter time). Consider using a different acid like trifluoroacetic acid (TFA). |
| Difficult Purification | Co-elution of closely related byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., reversed-phase C18) or a different purification technique like preparative HPLC. |
Conclusion
The protocol described herein provides a reliable and adaptable method for the acid hydrolysis of cycloartane glycosides to produce (24S)-Cycloartane-3β,24,25-triol. By carefully controlling the reaction parameters and employing standard purification techniques, researchers can efficiently obtain this valuable bioactive compound for further investigation. The principles and troubleshooting guide presented will aid in the successful application of this methodology to a variety of cycloartane glycoside starting materials.
References
-
PubChem. (n.d.). Cycloartane-3,24,25-triol. National Center for Biotechnology Information. Retrieved from [Link]
-
Inphonlek, S., et al. (2018). Cycloartane triterpenoids from Aglaia harmsiana. Academia.edu. Retrieved from [Link]
- Wang, Y., et al. (2019). Effect of Weakly Basic Conditions on the Separation and Purification of Flavonoids and Glycosides from Chrysanthemum morifolium Tea. Molecules, 24(2), 323.
-
SpectraBase. (n.d.). 24s-Cycloartane-3.beta.,16.beta.,24,25-tetraol. Retrieved from [Link]
- Wang, Y., et al. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Molecules, 23(11), 2933.
- Li, J., et al. (2013). New cycloartane glycosides from the aerial part of Thalictrum fortunei. Natural Product Research, 27(13), 1173-1178.
-
ResearchGate. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Retrieved from [Link]
- Zhang, Y., et al. (2021). Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity. Frontiers in Chemistry, 9, 718833.
-
BioCrick. (n.d.). (3beta,24xi)-Cycloartane-3,24,25-triol. Retrieved from [Link]
-
R Discovery. (n.d.). Acid-catalyzed Rearrangement Research Articles. Retrieved from [Link]
-
Wang, Y., et al. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. PubMed. Retrieved from [Link]
- Chulabhorn, W., et al. (2024). Cycloartane-type triterpenoids from the leaves of Sandoricum koetjape and their efficacy on α-glucosidase inhibition activity.
- Gan, L. S., et al. (2009). Cycloartane triterpenoids from Kleinhovia hospita.
- Zhang, L., et al. (2025). Research progress of cycloartane triterpenoids and pharmacological activities. Food Science & Nutrition.
- Kumar, N., & Singh, B. (2016). An Up-To-Date Review of Phytochemicals and Biological Activities in Chrysanthemum Spp. Journal of Pharmacognosy and Phytochemistry, 5(3), 22-28.
- Davies, G. J., et al. (2014). Dissecting conformational contributions to glycosidase catalysis and inhibition. Current Opinion in Structural Biology, 28, 1-13.
- Li, D., et al. (2015). Cycloartane Glycosides from the Roots of Cimicifuga foetida with Wnt Signaling Pathway Inhibitory Activity. Natural Products and Bioprospecting, 5(2), 61-67.
- Wang, H., et al. (2023). Stereodivergent access to α- and β-azanucleosides via catalyst-free, achiral modulator-controlled iodocyclization: a concise synthesis of forodesine. Chemical Science, 14(1), 123-131.
- Wang, B., & Liu, G. (2017). Setting Cyclohexane Stereochemistry with Oxidation. ACS Central Science, 3(4), 269-270.
Sources
Troubleshooting & Optimization
Technical Guide: High-Yield Extraction & Isolation of (24S)-Cycloartane-3β,24,25-triol
[1]
Executive Summary & Chemical Profile[1][3][4][5][6][7]
(24S)-Cycloartane-3β,24,25-triol (CAS: 57576-29-1) is a cycloartane-type triterpenoid aglycone.[1][2] While it occurs naturally in free form in plants like Chrysanthemum morifolium and Mangifera indica, it is most abundantly accessible via the hydrolysis of saponins (gypenosides) found in Gynostemma pentaphyllum.
Critical Technical Challenge: The primary bottleneck in yield is not the initial extraction, but the hydrolysis efficiency of the glycosidic precursors and the subsequent stereochemical separation of the (24S) isomer from the (24R) epimer and other tetracyclic triterpenes.
| Property | Specification |
| Molecular Formula | C₃₀H₅₂O₃ |
| Molecular Weight | 460.74 g/mol |
| Polarity | Moderate (Aglycone) |
| Solubility | High: CHCl₃, DCM, EtOAc, DMSOLow: Water, Hexane |
| Key Precursors | Gypenosides (e.g., Gypenoside L, XLIX) |
Extraction Workflow Visualization
The following diagram outlines the optimized pathway from raw plant material to purified isolate, highlighting the critical hydrolysis checkpoint.
Figure 1: Optimized isolation workflow focusing on the hydrolysis of glycosidic precursors to maximize aglycone yield.
Troubleshooting Module 1: Pre-Extraction & Primary Extraction
Context: Lipids and chlorophylls in Gynostemma leaves can severely interfere with downstream chromatography and hydrolysis efficiency.
Q: Why is my crude extract an oily, dark green sludge that clogs columns?
A: This indicates insufficient defatting. Cycloartane triterpenes are moderately polar, while chlorophyll and waxes are non-polar.
-
Protocol Adjustment: Perform a pre-extraction wash with n-hexane or petroleum ether .[1]
Q: Which solvent maximizes total saponin recovery?
A: 70-95% Ethanol (EtOH) is superior to Methanol (MeOH) for safety and efficiency, though MeOH is acceptable.[1]
-
Recommendation: Use 80% EtOH. Pure water extracts too many polysaccharides; pure EtOH may miss more polar glycosides.
-
Validation: Check TLC of the extract. If spots remain at the origin (highly polar), increase water content slightly.
Troubleshooting Module 2: Acid Hydrolysis (Critical Step)
Context: Most (24S)-Cycloartane-3β,24,25-triol in Gynostemma exists as saponins.[1] You must cleave the sugar chains at C-3 (and potentially C-20/C-21) without degrading the aglycone skeleton.[1]
Q: My yield of the triol is low, but I see many spots on TLC. What went wrong?
A: This suggests either incomplete hydrolysis (intermediate glycosides remain) or artifact formation (acid-catalyzed rearrangement).[1]
Optimization Protocol:
-
Solvent System: Dissolve crude saponin fraction in MeOH (not water, to ensure solubility of the aglycone).
-
Acid Catalyst: Add 2N HCl (final concentration in solution).
-
Temperature: Reflux at 80°C .
-
Time: Monitor by TLC every 30 mins.
-
Optimal: 2–4 hours.
-
Over-hydrolysis:[1] >5 hours can lead to dehydration of the hydroxyl groups (e.g., formation of dienes).
-
Decision Matrix for Hydrolysis:
| Observation (TLC) | Diagnosis | Corrective Action |
| Spots at Origin | Unhydrolyzed Saponins | Increase reaction time or acid concentration (up to 3N).[1] |
| Multiple Non-Polar Spots | Artifacts/Dehydration | Reduce temperature to 60°C; reduce acid strength to 1N.[1] |
| Precipitate Forms | Aglycone Crashing Out | This is good. Filter the precipitate; it is likely enriched aglycone. |
Troubleshooting Module 3: Purification & Isolation
Context: Separation of the (24S) isomer from the (24R) isomer and other dammarane-type triterpenes requires precise chromatography.
Q: How do I separate the (24S) triol from the (24R) epimer?
A: These epimers have identical polarity on normal phase silica. You must use Reverse Phase (C18) HPLC or careful recrystallization.[1]
-
Silica Gel Step: Use a gradient of Hexane:Ethyl Acetate (EtOAc) .[1]
-
Start: 90:10 (Elutes non-polar impurities).[1]
-
Target Elution: 60:40 to 40:60 range typically elutes the triol.
-
-
HPLC Step:
Q: The compound is co-eluting with impurities. How do I clean it?
A: If chromatography fails, utilize solubility differences.
-
Recrystallization: The triol is soluble in hot acetone or methanol but less soluble in cold hexane/chloroform mixtures.
-
Protocol: Dissolve the semi-pure fraction in minimal hot MeOH. Add dropwise CHCl₃ until slightly turbid. Refrigerate at 4°C.
Diagnostic Data Tables
Table 1: Solvent Effectiveness for Partitioning
Goal: Isolate the aglycone from the hydrolyzed mixture.
| Solvent | Partition Coefficient (K) for Triol | Status | Notes |
| n-Hexane | Low | Avoid | Removes fats, but will not extract the triol efficiently.[1] |
| Ethyl Acetate | High | Preferred | Excellent selectivity for triterpenoid diols/triols.[1] Leaves salts/sugars in water phase. |
| n-Butanol | High | Caution | Extracts the triol but also pulls partially hydrolyzed glycosides and pigments.[1] Hard to evaporate. |
| Chloroform | Moderate | Alternative | Good selectivity, but toxic and lower capacity than EtOAc. |
References
-
Akihisa, T., et al. (2005).[2] Antitubercular activity of triterpenoids from Asteraceae flowers.[2] Biological and Pharmaceutical Bulletin, 28(1), 158-160.[1][2] Link
-
Cui, J. F., et al. (1999).[3] Analysis of saponins in Gynostemma pentaphyllum by liquid chromatography-mass spectrometry. Journal of Chromatography A, 835(1-2), 195-202.[1] Link[1]
-
Zhang, L., et al. (2022).[4] Cycloartane-type triterpenoids and steroids from Trichilia connaroides.[1][5][6] Phytochemistry, 196, 113093.[1] Link[1]
-
PubChem. (n.d.).[1] Cycloartane-3,24,25-triol Compound Summary. National Library of Medicine. Link[1]
-
BioCrick. (n.d.).[1] (3beta,24xi)-Cycloartane-3,24,25-triol Properties and Data.[1][7][2][8][4] Link[1][9]
Sources
- 1. Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cycloartane-3,24,25-triol | 57576-29-1 [chemicalbook.com]
- 3. thaiscience.info [thaiscience.info]
- 4. (PDF) Cycloartane triterpenoids from Aglaia harmsiana [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. (3beta,24xi)-Cycloartane-3,24,25-triol | CAS:57576-29-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. biocrick.com [biocrick.com]
Technical Support Center: Resolving NMR Signal Overlap in Cycloartane Triterpenoid Analysis
Welcome to the technical support center for the NMR analysis of cycloartane triterpenoids. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the common and often frustrating challenge of signal overlap in the NMR spectra of this complex class of natural products. The inherent structural complexity of the cycloartane skeleton often leads to crowded and poorly resolved spectra, hindering unambiguous structure elucidation. This resource offers practical, field-proven strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of cycloartane triterpenoids so prone to severe signal overlap?
A1: The primary reason for extensive signal overlap in the ¹H NMR spectra of cycloartane triterpenoids is the molecule's rigid, polycyclic structure.[1] This rigid framework results in a high density of methine (-CH-) and methylene (-CH₂-) groups in very similar chemical environments, particularly within the aliphatic region (typically δ 0.8–2.5 ppm).[1] The signals from these protons often have very close chemical shifts, leading to a complex cascade of overlapping multiplets that can be nearly impossible to interpret from a simple 1D spectrum alone.[2][3] A characteristic feature of cycloartanes is the presence of a cyclopropane ring, with the C-19 methylene protons appearing in a distinct upfield region (δ 0.20–0.62 ppm), which can sometimes aid in initial identification.[2][4]
Q2: I have a crowded aliphatic region in my ¹H NMR spectrum. What is the first and most fundamental step to improve resolution?
A2: Before resorting to more advanced techniques, the first step is always to optimize your data acquisition parameters. This involves ensuring your sample is of high purity, as impurities will only add to the spectral complexity.[1] Following that, focus on maximizing the digital resolution of your 1D ¹H NMR experiment. This can be achieved by increasing the number of data points (TD) and adjusting the spectral width (SW) to cover only the necessary region. If available, utilizing a higher-field NMR spectrometer (e.g., 600 MHz or higher) will provide greater signal dispersion and can often be the simplest solution to resolving overlap.[1][5]
Q3: Can simply changing the NMR solvent make a significant difference in resolving overlapping signals?
A3: Absolutely. Changing the deuterated solvent is a powerful yet simple strategy to alter the chemical shifts of protons in your molecule.[1][6] Aromatic solvents such as benzene-d₆ or pyridine-d₅ are particularly effective. They can induce significant changes in the chemical shifts of nearby protons through an effect known as Aromatic Solvent-Induced Shift (ASIS).[1] This can selectively shift signals that were previously overlapping, effectively "un-hiding" them. It is highly recommended to test a range of solvents with varying polarities and magnetic susceptibilities (e.g., CDCl₃, DMSO-d₆, CD₃OD, C₆D₆) to find the optimal conditions for your specific compound.[6][7]
Troubleshooting Guide: Advanced NMR Techniques
When optimizing acquisition parameters and changing solvents are insufficient to resolve critical signal overlap, a variety of advanced 2D NMR and other techniques should be employed.
Problem: My ¹H-¹H COSY spectrum is too crowded in the aliphatic region to trace spin systems effectively.
Solution: Employ Heteronuclear Correlation Experiments.
Two-dimensional NMR techniques that correlate protons with carbons are essential for dissecting complex cycloartane structures.[8][9][10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This is the workhorse experiment for resolving proton signal overlap.[12][13] By spreading the proton signals out along a second, ¹³C dimension, which has a much wider chemical shift range, even severely overlapped proton signals can be resolved into distinct cross-peaks.[14][15] This allows you to see each unique C-H bond as a separate entity.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): While HSQC shows direct C-H connections, HMBC reveals longer-range correlations (typically 2-3 bonds). This is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.
Experimental Protocol: A Standard Workflow for Cycloartane Analysis
Problem: Even with an HSQC, some proton signals within a spin system are still difficult to assign because their corresponding carbons also have very similar chemical shifts.
Solution: Utilize HSQC-TOCSY.
The HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy) experiment is a powerful tool for this exact scenario.[14][16] It is a hybrid experiment that combines the resolving power of HSQC with the through-bond correlation information of TOCSY.[16]
How it Works: The experiment starts like an HSQC, selecting a specific ¹H-¹³C pair. Then, a TOCSY mixing step is applied, which transfers magnetization from that initial proton to all other protons within the same spin system.[12][14] The result is a 2D spectrum where you see not only the direct ¹H-¹³C correlation but also correlations from that carbon to all other protons in its coupled network.[14] This is extremely useful for tracing out entire spin systems even when the initial ¹H signals are severely overlapped.[14][15]
Data Presentation: Typical Chemical Shift Ranges for Cycloartane Protons
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| C-19 Methylene (Cyclopropane) | 0.20 - 0.65 | Two distinct doublets (exo and endo), characteristic of the cycloartane skeleton.[2][8] |
| Methyl Singlets (C-18, C-28, C-29, C-30) | 0.80 - 1.25 | Exact shifts are highly dependent on the overall structure and stereochemistry. |
| Aliphatic (CH, CH₂) | 1.00 - 2.50 | This is the most crowded and problematic region, often showing extensive overlap.[1] |
| Protons on Oxygenated Carbons | 3.20 - 4.50 | Protons attached to carbons bearing hydroxyl or ether groups. |
| Olefinic Protons | 4.50 - 5.50 | Present if there are double bonds in the structure. |
Problem: My 2D experiments require very long acquisition times to achieve the necessary resolution, making my research inefficient.
Solution: Implement Non-Uniform Sampling (NUS).
Non-Uniform Sampling (NUS) is an acquisition method that can dramatically reduce experiment time or increase spectral resolution without extending the acquisition time.[17][18][19]
Causality Behind the Method: A traditional 2D NMR experiment samples data points uniformly in the indirect dimension.[17][19] NUS, instead, selectively skips a fraction of these data points according to an optimized schedule.[18] The resulting "sparse" dataset is then reconstructed using specialized algorithms to generate a full spectrum.[18] By skipping redundant data points, especially later in the acquisition where the signal has decayed, NUS can:
-
Reduce Experiment Time: For a given resolution, a 50% sparse sampling can cut the experiment time in half.[20]
-
Enhance Resolution: For a given experiment time, NUS allows for the collection of more increments at the beginning of the free induction decay (FID), leading to significantly higher resolution in the indirect dimension.[19][20][21]
This makes NUS particularly valuable for time-consuming experiments like HSQC-TOCSY or when analyzing samples that are not highly concentrated.[17][18]
Logical Decision Workflow for Experiment Selection
References
- Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. (2015). Vertex AI Search.
- NMR based quantitation of cycloartane triterpenes in black cohosh extracts - PMC. (2020).
- Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC.
- Non-Uniform Sampling (NUS) - Bruker. Bruker.
- Use of Non-Uniform Sampling (NUS) in 2D NMR. (2022). University of Wisconsin-Madison.
- HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. (2026). JEOL.
- Non-Uniform Sampling (NUS) for Everyday Use: Sharper Spectra in Less Time. Agilent.
- 1H and 13C NMR characterization of new cycloartane triterpenes from Mangifera indica. (2011).
- (1) H and (13)
- Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy - PMC.
- Customized Metabolomics Database for the Analysis of NMR 1H–1H TOCSY and 13C–1H HSQC-TOCSY Spectra of Complex Mixtures. (2014).
- Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids. Benchchem.
- 2D NMR study on cycloartane triterpenoids from Astragalus membranaceus var. monqholicus. (2025).
- Cycloartane triterpenoids
- NMR based quantitation of cycloartane triterpenes in black cohosh extracts. (2020). PubMed.
- Distinguishing Triterpenoid Isomers: A Comparative Guide to 2D NMR Techniques. Benchchem.
- 2D HSQC-TOCSY Experiment. IMSERC.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah Journal of Science.
- Signal Overlap in NMR Spectroscopy. (2018). YouTube.
- How to assign overlapping multiplets in 1H NMR spectra? (2021). Chemistry Stack Exchange.
- Isolation of Triterpenoids? (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR based quantitation of cycloartane triterpenes in black cohosh extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. NMR based quantitation of cycloartane triterpenes in black cohosh extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. unn.edu.ng [unn.edu.ng]
- 8. researchgate.net [researchgate.net]
- 9. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Cycloartane triterpenoids from Aglaia harmsiana [academia.edu]
- 12. Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HSQC-TOCSY Analysis│Understanding 2D NMR Application in Comparison with TOCSY | Column | JEOL [jeol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2D HSQC-TOCSY Experiment [imserc.northwestern.edu]
- 17. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 19. agilent.com [agilent.com]
- 20. NUS NMR [nmr.chem.ucsb.edu]
- 21. Resolution-enhanced 2D NMR of complex mixtures by non-uniform [mestrelab.com]
Technical Support Center: Overcoming Solubility Challenges of Cycloartane Triol
Welcome to the technical support center for cycloartane triol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this promising, yet challenging, lipophilic compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design. This resource is structured in a question-and-answer format to directly address the common hurdles you may face.
Understanding the Challenge: Why is Cycloartane Triol So Difficult to Dissolve in Aqueous Buffers?
Cycloartane triol, a type of triterpenoid, possesses a rigid, complex ring structure that is fundamentally hydrophobic.[1] Its chemical properties, particularly a high LogP value, indicate a strong preference for non-polar environments over aqueous ones.[2] This inherent lipophilicity is the primary reason for its poor solubility in water-based buffers, a critical issue for in vitro assays and formulation development.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've tried dissolving cycloartane triol directly in my phosphate-buffered saline (PBS), but it won't go into solution. What am I doing wrong?
This is a common starting point and a frequent source of frustration. Direct dissolution of highly hydrophobic compounds like cycloartane triol in aqueous buffers is often unsuccessful. The strong hydrophobic interactions between the cycloartane triol molecules cause them to aggregate rather than disperse in the polar water environment.
Recommendation: A pre-solubilization step in a small amount of an organic solvent is necessary before introduction into the aqueous buffer.
Troubleshooting Guide 1: The Co-Solvent Approach
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more hospitable for nonpolar compounds.[3][4][5]
Why it works: By lowering the polarity of the aqueous phase, co-solvents decrease the energy barrier for the hydrophobic cycloartane triol to enter the solution.[5]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs)[6]
Experimental Protocol: Preparing a Cycloartane Triol Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of cycloartane triol powder.
-
Initial Dissolution: Add a minimal volume of your chosen co-solvent (e.g., DMSO) to the powder. Vortex or sonicate gently until the compound is fully dissolved. This creates a high-concentration stock solution.
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer to achieve the desired final concentrations. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform dispersion, minimizing precipitation.
Critical Consideration: While effective, co-solvents can impact cellular assays. It is imperative to include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any solvent-induced effects.
Q2: My cycloartane triol precipitates out of solution over time, even when using a co-solvent. How can I improve its stability in my aqueous buffer?
This indicates that while the co-solvent aided in initial dissolution, the final solution is likely a supersaturated and thermodynamically unstable state. To maintain solubility over the duration of your experiment, more advanced formulation strategies are required.
Troubleshooting Guide 2: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8][9] This unique structure allows them to encapsulate hydrophobic "guest" molecules, like cycloartane triol, forming an inclusion complex.[7][9]
Why it works: The hydrophilic exterior of the cyclodextrin-drug complex renders the entire package water-soluble, effectively masking the hydrophobicity of the cycloartane triol.[7][] This method can significantly increase the aqueous solubility and stability of poorly soluble drugs.[8]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Commonly used, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with greatly improved water solubility and reduced toxicity, making it a preferred choice for many applications.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility and a favorable safety profile.
Experimental Protocol: Preparing a Cycloartane Triol-Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer at a concentration significantly higher than that of the cycloartane triol.
-
Addition of Cycloartane Triol: Add the cycloartane triol powder directly to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for a period of 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved material. The resulting clear filtrate contains the solubilized cycloartane triol-cyclodextrin complex.
Data Presentation: Comparison of Solubilization Methods
| Method | Starting Material | Key Excipient(s) | Mechanism of Action | Potential for Precipitation |
| Direct Dissolution | Cycloartane Triol Powder | None | N/A | High |
| Co-solvent | Cycloartane Triol Powder | DMSO, Ethanol, etc. | Reduces solvent polarity | Medium to High (especially over time) |
| Cyclodextrin Complexation | Cycloartane Triol Powder | HP-β-CD, SBE-β-CD | Encapsulation of hydrophobic molecule | Low |
| Lipid-Based Formulation | Cycloartane Triol Powder | Lipids, Surfactants | Micellar or liposomal encapsulation | Low |
Troubleshooting Guide 3: Lipid-Based Formulations for Highly Recalcitrant Cases
For particularly challenging applications or when aiming for in vivo delivery, lipid-based drug delivery systems (LBDDS) are a powerful option.[11][12][13] These systems involve dissolving the lipophilic drug in a mixture of oils, surfactants, and sometimes co-solvents.[14]
Why it works: Upon gentle agitation in an aqueous medium, these formulations can form stable emulsions or microemulsions, with the cycloartane triol partitioned within the lipid core of the droplets.[13][14]
Types of Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Form emulsions (droplet size >100 nm) upon dilution.[14]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Form thermodynamically stable microemulsions (droplet size <100 nm).[14]
-
Liposomes: Vesicular systems composed of phospholipid bilayers that can encapsulate hydrophobic drugs within the lipid membrane.[11][15]
Experimental Workflow: Conceptual Overview of SEDDS/SMEDDS Formulation
Caption: Workflow for developing a lipid-based formulation.
Q3: How do buffer components like pH and ionic strength affect the solubility of my cycloartane triol formulation?
While cycloartane triol itself is not ionizable, the pH and ionic strength of your buffer can influence the stability of your formulation, particularly when using certain excipients.
-
pH: The solubility of some excipients, such as certain surfactants or cyclodextrins, can be pH-dependent. It's important to ensure that the pH of your buffer is within the optimal range for all components of your formulation. For many sparingly soluble salts, the anion is the conjugate base of a weak acid, and its solubility can be strongly dependent on pH.[16]
-
Ionic Strength: High ionic strength can sometimes decrease the solubility of hydrophobic compounds, a phenomenon known as "salting out."[17][18] This is because the salt ions interact with water molecules, reducing the amount of "free" water available to solvate the drug or drug-excipient complex.[17][18] It is generally advisable to use buffers with physiological ionic strength unless your experimental conditions require otherwise.
Logical Relationship: Factors Influencing Formulation Stability
Caption: Interplay of factors affecting formulation stability.
Q4: How can I confirm the concentration of cycloartane triol in my final solubilized preparation?
It is crucial to analytically verify the concentration of your solubilized cycloartane triol, as the theoretical concentration may not be achieved if some of the compound did not dissolve.
Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of non-volatile compounds like cycloartane triol.[19]
Basic HPLC Protocol Outline:
-
Sample Preparation: Dilute an aliquot of your final formulation in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your calibration curve.
-
Chromatographic Separation: Use a reverse-phase C18 column with an appropriate mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) to separate the cycloartane triol from the excipients.
-
Detection: Cycloartane triols lack a strong UV chromophore, which can present a challenge for detection.[20] Therefore, a UV detector at a low wavelength (e.g., ~210 nm) or, more effectively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended for sensitive and specific quantification.
-
Quantification: Calculate the concentration based on a standard curve prepared with known concentrations of a cycloartane triol reference standard.
Concluding Remarks
Successfully solubilizing cycloartane triol in aqueous buffers requires moving beyond simple dissolution and embracing formulation science principles. By systematically employing strategies such as co-solvents, cyclodextrin complexation, or lipid-based systems, researchers can prepare stable and usable solutions for their experiments. Always remember to include appropriate vehicle controls and to analytically verify the final concentration of your active compound.
References
- Co-solvent: Significance and symbolism. (2025, December 23). Grounding API Redirect.
-
Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670. PubChem. Retrieved from [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Cosolvent. Wikipedia. Retrieved from [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Grounding API Redirect.
-
The Chemical Structure and Bioactivity of Cycloartane-type Compounds. ResearchGate. Retrieved from [Link]
-
Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. Retrieved from [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
The contrasting roles of co-solvents in protein formulations and food products. PubMed. Retrieved from [Link]
-
Cycloartane. Wikipedia. Retrieved from [Link]
- Strategies to Formulate Lipid-based Drug Delivery Systems. Grounding API Redirect.
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Lipids for Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. Retrieved from [Link]
- Analytical Methods. Grounding API Redirect.
-
Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. PubMed. Retrieved from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
-
Lipid-Based Drug Delivery Systems. PMC - NIH. Retrieved from [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Retrieved from [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]
-
Cycloartane triterpenoid saponins from water soluble of Passiflora edulis Sims and their antidepressant-like effects. PubMed. Retrieved from [Link]
-
Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. Retrieved from [Link]
-
Influence of Ionic Strength on Hydrophobic Interactions in Water. TSI Journals. Retrieved from [Link]
-
Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. PMC. Retrieved from [Link]
-
Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. ACS Publications. Retrieved from [Link]
-
Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. Retrieved from [Link]
-
Glycosylation Drives Modulation of Triterpenoid Saponin Solubility, Micelle Formation, and Stability. ChemRxiv. Retrieved from [Link]
-
In-depth characterization of cycloartane triterpenoids and discovery of species-specific markers from three Cimicifuga species guided by a strategy that integrates in-source fragment elimination, diagnostic ion recognition, and feature-based molecular networking. PubMed. Retrieved from [Link]
-
Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. PMC. Retrieved from [Link]
-
Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells. PMC. Retrieved from [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. Retrieved from [Link]
-
Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. PMC. Retrieved from [Link]
-
triterpenoid-saponins-2329-6836.1000148.pdf. Grounding API Redirect. Retrieved from [Link]
-
III Analytical Methods. Grounding API Redirect. Retrieved from [Link]
-
Cycloartane-type triterpenoids and sesquiterpenoids from the resinous exudates of Commiphora opobalsamum. PubMed. Retrieved from [Link]
-
Triterpene Saponin Glycosides: a New Class of Chemical Penetration Enhancers. ResearchGate. Retrieved from [Link]
-
Structural formulas of triterpene glycosides extracted from holothurians. ResearchGate. Retrieved from [Link]
-
Cycloartane triterpenoids from Kleinhovia hospita. PubMed. Retrieved from [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Cycloartane - Wikipedia [en.wikipedia.org]
- 2. Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 11. scispace.com [scispace.com]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Cycloartane-3,24,25-triol Epimers
[1]
The Epimeric Challenge: Introduction
User Query: "I have isolated a cycloartane-3,24,25-triol fraction from Gynostemma (or Mangifera), but it shows a single broad peak or a 'shoulder' on my HPLC. Mass spec confirms the mass, but I cannot separate the 24S and 24R epimers. How do I resolve and identify them?"
Scientist’s Analysis: The separation of C-24 epimers in triterpenoids is a classic chromatographic hurdle. The 24S and 24R epimers possess identical molecular weights (MW 460.7 g/mol ) and nearly identical polarities. The spatial orientation of the hydroxyl group at C-24 is the only difference, creating minute variations in the hydrodynamic volume and interaction energy with the stationary phase.
Standard C18 columns often fail here, yielding Resolution (
Module 1: Chromatographic Separation (Troubleshooting & Protocol)
Diagnostic: Why Standard Methods Fail
-
Issue: Co-elution on standard C18 columns (e.g., 5 µm ODS).
-
Root Cause: The alkyl chains of standard C18 phases are flexible. They cannot effectively discriminate the subtle shape difference between the
and hydroxyl orientation. -
Solution: Switch to a phase with higher steric recognition (C30 or Phenyl-Hexyl) or increase the "rigidness" of the separation environment (Low Temperature).
Recommended Protocol: High-Resolution HPLC[1]
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Why? |
| Column | Standard C18 (5 µm) | C30 (3 µm or 5 µm) or PFP (Pentafluorophenyl) | C30 phases are more ordered/rigid, offering superior shape selectivity for isomers [1].[1] |
| Mobile Phase | Acetonitrile (ACN) / Water | Methanol (MeOH) / Water | MeOH is a protic solvent.[1] It forms hydrogen bonds with the 24-OH and 25-OH, amplifying the difference between epimers compared to aprotic ACN [2].[1] |
| Temperature | 25°C - 40°C | 10°C - 15°C | Lower temperature reduces kinetic energy, increasing the "residence time" of the molecule in the stationary phase's steric slots, improving |
| Flow Rate | 1.0 mL/min | 0.5 - 0.8 mL/min | Lower flow rates minimize band broadening (Van Deemter efficiency) for difficult separations.[1] |
| Detection | UV 254 nm | UV 205 nm or ELSD/CAD | Cycloartanes lack conjugated double bonds.[1] 205 nm captures the weak end-absorption; ELSD is universal and baseline-stable [3].[1] |
Step-by-Step Workflow
-
Equilibration: Equilibrate the C30 column with MeOH:H2O (85:15) for 30 minutes at 15°C.
-
Isocratic Trial: Inject 10 µL of sample. Run isocratic 88% MeOH.
-
Gradient Optimization: If isocratic fails, use a shallow gradient:
Workflow Visualization: Method Development Loop
Caption: Iterative decision tree for optimizing the chromatographic separation of triterpenoid epimers.
Module 2: Structural Identification (The "Truth" Test)
User Query: "I have separated two peaks. Peak 1 elutes at 18.5 min and Peak 2 at 19.2 min. Which is 24S and which is 24R?"
Scientist’s Warning: Do not rely solely on elution order. While 24S often elutes before 24R on C18, this can reverse on Phenyl phases or with different modifiers.[1] You must validate using NMR or Mosher's Method.
Method A: NMR Chemical Shift Diagnostics
The configuration at C-24 influences the chemical shifts of neighboring carbons (C-26, C-27) and protons.[1]
-
Instrument: 500 MHz or higher (essential for resolving overlapping methylene signals).
-
Solvent: Pyridine-
(preferred for triterpenes) or Chloroform- ( ).[1] -
Key Signals (Approximate shifts in
):-
24R-epimer: The C-26 and C-27 methyl protons often appear as distinct doublets with specific shifts.[1]
-
24S-epimer: Look for subtle shielding/deshielding effects on the C-24 proton (
).[1] -
Reference: Compare with literature values for "Cycloartane-3,24,25-triol" specifically from Mangifera indica or Gynostemma studies [4].[1]
-
Method B: Modified Mosher’s Method (The Gold Standard)
If literature data is ambiguous, you must determine absolute configuration experimentally.
The Concept:
React the secondary alcohol (at C-24) with chiral reagents (
Protocol:
-
Aliquot: Take 1-2 mg of the pure isolated epimer.
-
Reaction 1: React with (
)-(+)-MTPA-Cl to form the ( )-MTPA ester .[1] -
Reaction 2: React with (
)-(-)-MTPA-Cl to form the ( )-MTPA ester .[1] -
Analysis: Acquire
NMR for both esters. -
Calculation: Calculate
for protons near C-24 (e.g., H-23, H-26, H-27). -
Interpretation:
-
Arrange protons spatially.
-
Positive
values lie on the right side of the plane; negative on the left. -
This allows you to assign the C-24 center as
or definitively [5].
-
Mosher Analysis Logic Flow
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
Frequently Asked Questions (FAQs)
Q1: My peaks are tailing significantly. Is this affecting my separation?
-
A: Yes. Tailing (Asymmetry > 1.2) masks the separation of closely eluting epimers.
-
Fix: Tailing in triterpenoid triols is often due to the interaction of the free -OH groups with active silanol sites on the column.
-
Add 0.1% Formic Acid to the mobile phase to suppress silanol ionization.
-
Ensure your column is "end-capped" (most modern C18/C30 columns are).[1]
-
Q2: Can I use Preparative TLC (pTLC) instead of HPLC?
-
A: Not recommended. pTLC generally lacks the theoretical plate count (efficiency) to separate epimers. You will likely recover a mixture. Semi-preparative HPLC is the only reliable isolation method for this specific isomeric pair.
Q3: Why do I see a split peak in MeOH but a single peak in Acetonitrile?
-
A: This confirms the separation is driven by hydrogen bonding. Methanol (protic) solvates the 24-OH and 25-OH groups differently depending on their spatial orientation (
vs ).[1] Acetonitrile (aprotic) interacts mainly via dipole-dipole moments, which are nearly identical for both epimers, leading to co-elution.[1]
References
-
Thermo Fisher Scientific. (2012). Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution. Application Note. Link
-
Pointet, C., et al. (2007).[1] Separation of triterpenoid isomers by HPLC.[5][6][7][8] Journal of Chromatography A. (General reference for triterpenoid separation principles).[6]
-
PubChem. (n.d.). Cycloartane-3,24,25-triol (CID 5270670).[1] National Library of Medicine. Link[1]
-
Anjaneyulu, V., et al. (1999).[1] Triterpenoids from Mangifera indica.[6][9] (Context for cycloartane isolation).
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[10][11][12][13][14] Nature Protocols, 2(10), 2451–2458.[1][11] Link[1][11]
Sources
- 1. Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fractionation and Characterization of Triterpenoids from Vaccinium vitis-idaea L. Cuticular Waxes and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 13. matilda.science [matilda.science]
- 14. individual.utoronto.ca [individual.utoronto.ca]
Optimizing column chromatography for triterpene triol isolation
Welcome to the Triterpene Chromatography Technical Support Center . This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of triterpene triols (e.g., panaxatriol, dammarane-type triols, and highly hydroxylated sapogenins).
Because triterpene triols are bulky, possess a massive hydrophobic skeleton, and lack strong UV chromophores, their isolation presents unique chromatographic challenges. This center provides validated workflows, mechanistic troubleshooting, and quantitative optimization strategies.
Isolation Workflow Visualization
Workflow for optimizing triterpene triol isolation from crude extracts.
Core Methodology: Scale-Up Protocol for Triterpene Triols
To ensure a self-validating purification process, do not simply load liquid extract onto a column. Triterpene triols suffer from poor solubility in non-polar starting eluents, which causes immediate band broadening if liquid-loaded.
Step 1: Sample Preparation via Dry Loading
-
Dissolve the crude triterpene extract in a volatile, polar solvent (e.g., acetone or methanol).
-
Add 200–400 mesh silica gel to the solution at a 1:3 (sample-to-silica) mass ratio.
-
Evaporate the mixture under reduced pressure until a free-flowing powder is achieved. Causality: Dry loading ensures the sample enters the column as a perfectly narrow band, maximizing theoretical plates and preventing the sample solvent from artificially increasing the local polarity of the mobile phase 1[1].
Step 2: Stationary Phase & Solvent Selection
-
Pack the column with standard silica gel for initial fractionation.
-
Utilize a Chloroform:Methanol gradient (starting at 95:5). Causality: The 30-carbon hydrophobic skeleton dominates retention. A binary system where the polar modifier (methanol) competitively binds to silanol groups is required to successfully elute hydroxylated triols like panaxatriol 2[2].
Step 3: Fractionation & Self-Validation
-
Collect fractions at 10% of the column volume.
-
Validate purity by spotting fractions on a TLC plate.
-
Validation Check: Perform 2D-TLC on the final pooled fractions. If a single spot appears after rotating the plate 90 degrees and re-running, the triol is pure and stable under chromatographic conditions.
Quantitative Data: Solvent System Selectivity
Use the following empirically validated solvent systems to target specific triterpene profiles:
| Solvent System (v/v) | Stationary Phase | Target Separation Profile | Expected Behavior & Rf |
| Hexane : Ethyl Acetate (70:30) | Normal Silica | Non-polar triterpenes (e.g., amyrin) | Rf ~0.3–0.5. Triols will irreversibly stick to the baseline. |
| Chloroform : Methanol (95:5 to 90:10) | Normal Silica | Triterpene diols vs. triols | Rf ~0.2–0.4. Standard starting gradient for panaxatriol. |
| DCM : Methanol : Water (80:20:2) | Normal Silica | Highly polar triols / Saponins | Water competitively deactivates active silanols, preventing tailing. |
| Methanol : Water (Stepped 50% to 90%) | RP-C18 | Isomeric triols / Epimers | Excellent resolution based purely on hydrophobic surface area. |
Troubleshooting & FAQs
Q1: My triterpene diols and triols are co-eluting on normal-phase silica. How do I resolve them? A: Co-elution occurs because the massive hydrophobic backbone of the triterpene dictates the molecule's interaction with the stationary phase, rendering the polarity difference of a single extra hydroxyl group negligible on macroscopic silica 1[1]. Furthermore, if the third hydroxyl group in the triol is sterically hindered, it cannot effectively hydrogen-bond with the silanol groups.
-
Solution 1 (Preferred): Switch to Reverse-Phase (RP-C18) chromatography. RP separates based on hydrophobic surface area rather than polar interactions. A stepped gradient of aqueous Methanol (e.g., 50% to 90% MeOH) will effectively separate diols from triols 3[3].
-
Solution 2: If restricted to normal phase, utilize a ternary solvent system by adding a trace amount of water or acetic acid to competitively deactivate the most active silanol sites, which sharpens the bands and forces separation 4[4].
Q2: I am tracking my fractions using a UV lamp (254 nm / 365 nm), but I don't see any bands. How can I detect triterpene triols? A: Most triterpene triols lack conjugated pi-electron systems or aromatic rings, making them completely invisible under standard UV detection. You must use a destructive chemical derivatization method, specifically the Vanillin-Sulfuric Acid assay 5[5].
-
Protocol: Spray the TLC plate with a 1% solution of vanillin in ethanol, followed immediately by 10% ethanolic sulfuric acid (or use a premixed 1% vanillin in conc. H2SO4) 6[6]. Heat the plate at 110–120 °C for 3–5 minutes until maximum color formation.
-
Mechanism: The sulfuric acid acts as an oxidant and dehydrating agent, stripping water from the triterpene skeleton to create double bonds. These newly formed dienes react with vanillin in the acidic medium to produce highly conjugated chromogens, yielding distinct purple, blue, or red spots with absorbance maxima between 455 nm and 544 nm 7[7].
Q3: My recovery of the triterpene triol is extremely low, and the bands are severely streaking down the column. A: Streaking and low recovery on normal-phase silica are classic signs of irreversible chemisorption. The multiple hydroxyl groups on a triterpene triol form strong, multi-point hydrogen bonds with the highly active, acidic silanol groups (-SiOH) on the silica gel surface 4[4].
-
Solution: If modifying the solvent system fails, abandon silica and use Sephadex LH-20 size-exclusion chromatography. Eluting with pure methanol or a dichloromethane/methanol mixture separates the compounds based on molecular size and mild adsorption, ensuring near 100% recovery of bulky triterpenes without irreversible binding 3[3].
References
1.6 | epfl.ch 2.1 | benchchem.com 3.4 | rsc.org 4.3 | acs.org 5.2 | nih.gov 6.7 | researchgate.net 7.5 | nih.gov
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemico-pharmacological studies on saponins of Panax ginseng C. A. Meyer. I. Chemical part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining counter ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06082K [pubs.rsc.org]
- 5. Simultaneous Determination and Quantification of Triterpene Saponins from Camellia sinensis Seeds Using UPLC-PDA-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reproducibility in (24S)-Cycloartane-3β,24,25-triol Bioassays
Welcome to the Application Support Center. Working with complex cycloartane-type triterpenoids like (24S)-Cycloartane-3β,24,25-triol presents unique biochemical and biophysical challenges. This compound exhibits potent anti-tumor promoting activity and moderate antitubercular properties[1][2]. However, its rigid tetracyclic core and specific stereochemistry at C-24 make it highly lipophilic. This frequently leads to solubility issues, aggregation, and non-specific protein binding, which are the primary culprits behind irreproducible IC50 or MIC values across technical replicates.
This guide is designed for researchers and drug development professionals to troubleshoot assay variability, understand the underlying causality of these artifacts, and implement self-validating experimental protocols.
I. Quantitative Bioassay Baselines
Before troubleshooting, ensure your expected outcomes align with established literature baselines. Because this compound is highly potent in specific assays, minor deviations in protocol can cause massive shifts in apparent activity.
| Target / Assay Model | Expected Value | Biological Significance | Reference |
| EBV-EA Activation (Raji Cells) | IC50: 6.1 – 7.4 nM | Inhibition of TPA-induced tumor promotion | [2] |
| NOR 1 Activation (NO Donor) | Strong Inhibition | Scavenging/inhibition of oxidative stress | [2] |
| M. tuberculosis H37Rv | MIC: 32 µg/mL | Antitubercular activity | [1] |
II. Troubleshooting & FAQs
Q1: My IC50 values in the EBV-EA inhibition assay are fluctuating wildly between batches (e.g., from 7 nM to >100 nM). What is causing this? Cause: Triterpenoid micro-precipitation and Raji cell passage variability. Causality & Solution: (24S)-Cycloartane-3β,24,25-triol is highly hydrophobic. If you spike a high-concentration DMSO stock directly into aqueous RPMI-1640 media, the compound undergoes "hydrophobic collapse," forming micro-precipitates that are invisible to the naked eye but drastically reduce the free effective concentration. Furthermore, Raji cells (which carry the Epstein-Barr Virus episome) can lose episomal copies or alter their receptor expression if passaged too many times, changing their sensitivity to the tumor promoter TPA. Actionable Fix: Prepare a 10 mM stock in 100% anhydrous DMSO. Use a step-down serial dilution in intermediate solvents rather than a direct spike. Strictly use Raji cells between passages 10–20.
Q2: In the M. tuberculosis H37Rv MIC assay, I am seeing no activity or MICs much higher than the reported 32 µg/mL. How do I fix this? Cause: Media binding and micellar sequestration. Causality & Solution: Standard Middlebrook 7H9 broth contains OADC (Oleic Albumin Dextrose Catalase) and Tween-80. Bovine serum albumin heavily binds lipophilic cycloartanes, reducing the bioavailable drug. Simultaneously, high concentrations of Tween-80 form micelles that sequester the compound away from the mycobacterial cell wall. Actionable Fix: Reduce Tween-80 in the assay plate to a maximum of 0.02%. If albumin binding is suspected, run a parallel assay in a serum-free or low-protein defined medium to validate the shift in MIC.
Q3: How can I prove that the "inhibition" I am seeing in my cell-based assays isn't just compound toxicity? Cause: Conflating cytotoxicity with pharmacological inhibition. Causality & Solution: Dead cells cannot transcribe EBV-EA or reduce resazurin. If your compound is killing the cells, it will appear as a false-positive "hit" for inhibition. Every protocol must be a self-validating system. You must run a concurrent cell viability assay (e.g., Trypan Blue exclusion or MTT) alongside your primary readout. If cell viability drops below 80% at the working concentration, the primary assay data at that dose is invalid.
Workflow for resolving (24S)-Cycloartane-3beta,24,25-triol solubility issues in aqueous bioassays.
III. Standardized Experimental Protocols
Protocol A: Self-Validating EBV-EA Activation Inhibition Assay
This assay measures the ability of the compound to inhibit tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)[2].
Step 1: Cell Preparation & Quality Control
-
Cultivate Raji cells in RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Verify passage number (must be P10–P20). Seed cells at a density of
cells/mL in a 96-well plate.
Step 2: Induction and Treatment
-
Add sodium butyrate (final concentration 4 mM) to the wells to enhance EBV-EA induction.
-
Add TPA (32 pmol/mL) to induce EBV-EA expression.
-
Immediately add (24S)-Cycloartane-3β,24,25-triol in serial dilutions (e.g., 100 nM down to 1 nM). Ensure the final DMSO concentration is strictly
. -
Self-Validation Control: Include a TPA-only positive control, a DMSO-only vehicle control, and a known inhibitor control (e.g., Glycyrrhetinic acid).
-
Incubate for 48 hours at 37°C in a 5% CO
atmosphere.
Step 3: Readout & Viability Check
-
Viability Check: Remove a 10 µL aliquot from each well and perform a Trypan Blue exclusion count. Discard data from any well with <80% viability.
-
Smear the remaining cells onto glass slides and fix with cold acetone for 10 minutes.
-
Stain using high-titer EBV-EA-positive human serum (primary), followed by FITC-conjugated anti-human IgG (secondary).
-
Count the ratio of fluorescent cells (EBV-EA positive) to total cells under a fluorescence microscope (count at least 500 cells per slide). Calculate the IC50 based on the percentage of inhibition relative to the TPA-only control.
Dual inhibitory mechanism of (24S)-Cycloartane-3beta,24,25-triol on EBV-EA and NOR 1 activation.
Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis
This protocol optimizes the detection of antitubercular activity while mitigating triterpenoid-precipitation artifacts[1].
Step 1: Inoculum Standardization
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 until logarithmic phase (OD600 ≈ 0.6–0.8).
-
Dilute the culture to a working concentration of
CFU/mL. Critical: Use a diluent with reduced Tween-80 (0.02%) to prevent micellar sequestration of the cycloartane.
Step 2: Microplate Setup
-
Dispense 100 µL of the standardized inoculum into a 96-well microtiter plate.
-
Add 100 µL of (24S)-Cycloartane-3β,24,25-triol in serial two-fold dilutions (e.g., 128 µg/mL to 0.5 µg/mL).
-
Self-Validation Control: Include a Rifampicin or Isoniazid positive control, a media-only sterility control, and a DMSO vehicle control.
-
Seal the plate and incubate at 37°C for 7 days.
Step 3: Resazurin Addition & Readout
-
Add 30 µL of a 0.01% resazurin solution to each well.
-
Incubate for an additional 24 hours at 37°C.
-
Visually assess the color change: Blue indicates inhibition of mycobacterial growth (live cells have not reduced the dye), while Pink indicates viable, metabolically active cells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
IV. References
-
Akihisa, T., Tokuda, H., Hasegawa, D., Ukiya, M., Kimura, Y., Enjo, F., Suzuki, T., & Nishino, H. (2007). "Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models." Journal of Natural Products, 70(6), 918-922. URL:[Link]
-
Akihisa, T., Yasukawa, K., Oinuma, H., Kasahara, Y., Yamanouchi, S., Takido, M., Kumaki, K., & Tamura, T. (2005). "Antitubercular activity of triterpenoids from Asteraceae flowers." Biological and Pharmaceutical Bulletin, 28(1), 158-160. URL:[Link]
Sources
Scaling up synthesis of (24S)-Cycloartane-3beta,24,25-triol for clinical trials
[1][2]
Status: Active Ticket Volume: High (Clinical Batch Manufacturing) Operator: Senior Process Chemist[1]
Welcome to the Process Development Support Center. This hub addresses the specific challenges of scaling the synthesis of (24S)-Cycloartane-3β,24,25-triol (hereafter "CCT") from medicinal chemistry (milligrams) to clinical supply (kilograms).
Unlike early-stage discovery, clinical production requires strict adherence to ICH Q3D (Elemental Impurities) and stereochemical purity (avoiding the 24R epimer).[1]
📂 Module 1: Sourcing & Precursors
Current Issue: Commercially available Cycloartenol is too expensive ($500+/g) or unavailable in kg quantities.[1]
Root Cause Analysis
Reliance on specialty chemical vendors for Cycloartenol is not viable for scale-up.[1][2] The most abundant industrial source is Rice Bran Oil (RBO) , specifically the
Resolution Protocol: The Hydrolysis Workflow
Do not purchase pure Cycloartenol. Instead, purchase
Step-by-Step Protocol:
-
Input: Suspend
-Oryzanol in EtOH/KOH (10% w/v). -
Reaction: Reflux for 4–6 hours (Saponification). This cleaves the ferulic acid ester.
-
Workup: Cool to RT. The potassium ferulate salt remains in the aqueous phase.
-
Extraction: Extract the organic layer (containing triterpene alcohols) with Ethyl Acetate.
-
Purification: Cycloartenol is the major component but co-exists with 24-methylene cycloartanol. Recrystallize from MeOH/Acetone to enrich Cycloartenol (>90% purity required for the next step).
Figure 1: Cost-effective sourcing workflow converting industrial Rice Bran Oil derivatives into the synthesis precursor.[1]
📂 Module 2: Stereoselective Synthesis (The Critical Step)
Current Issue: Standard Upjohn dihydroxylation (OsO₄/NMO) yields a 1:1 mixture of 24R and 24S isomers. Separation by column chromatography is impossible at kg scale.
Root Cause Analysis
The C24-C25 double bond in Cycloartenol is prochiral. Standard oxidants approach from both faces equally.[2] Clinical efficacy often depends on a single epimer (24S).[1]
Resolution Protocol: Sharpless Asymmetric Dihydroxylation (SAD)
You must switch from standard OsO₄ to the Sharpless AD-mix-β .[1] The chiral ligand (DHQD)₂PHAL creates a "chiral pocket" that forces the oxidant to attack the Si-face (or Re-face, depending on the model) of the alkene, favoring the (24S) configuration.
Protocol Parameters:
-
Reagent: AD-mix-β (commercially available or prepared in-house: K₂OsO₂(OH)₄ + (DHQD)₂PHAL + K₃Fe(CN)₆ + K₂CO₃).[1]
-
Solvent: t-BuOH:H₂O (1:1).[1][2] The biphasic system is crucial for the hydrolysis of the osmate ester.
-
Additive: Methanesulfonamide (1 eq).[1] Critical Tip: This accelerates the hydrolysis of the intermediate osmate ester in sterically hindered triterpenes, increasing turnover rates.
-
Temperature: 0°C. Lower temperatures improve enantiomeric excess (ee).[1]
Reaction Logic:
-
Ligand Binding: The (DHQD)₂PHAL ligand binds to OsO₄, forming a chiral complex.
-
Selectivity: The bulky triterpene skeleton fits into the ligand's "binding pocket" in only one orientation.
-
Oxidation: The oxygen transfer occurs selectively, yielding high diastereomeric excess (de > 90%).
📂 Module 3: Impurity Removal (ICH Q3D Compliance)
Current Issue: Final product contains 50 ppm Osmium. FDA limit for parenteral drugs is 10 µ g/day (approx 1-10 ppm depending on dose).[1][2]
Root Cause Analysis
Osmium is "sticky" and complexes with the 24,25-diol moiety.[2] Standard aqueous workups do not remove it efficiently.[2]
Resolution Protocol: Scavenging Strategy
Do not rely on crystallization alone to remove Osmium. You must introduce a chemical scavenging step before the final crystallization.
| Method | Efficiency | Cost | Recommendation |
| Thiourea Wash | Medium | Low | Standard. Wash organic layer with 1% aqueous thiourea.[1][2] |
| Activated Charcoal | High | Low | Essential. Slurry crude product with charcoal in hot EtOH, filter hot.[2] |
| Silica Scavengers | Very High | High | Rescue Only. Use SiliaMetS® Thiol if charcoal fails. |
Scale-Up Workflow:
-
Quench reaction with Na₂SO₃ (reduces Os(VIII) to Os(IV)).[1]
-
Extract into EtOAc.[2]
-
CRITICAL: Wash organic phase with 1% Thiourea/Water solution (3x).
-
Dry and concentrate.
-
Dissolve in hot Ethanol; add Activated Charcoal (10 wt%). Stir 30 mins. Filter hot.
-
Crystallize by cooling.[2]
📂 Module 4: Quality Control & Validation
Current Issue: How do we confirm we have the (24S) isomer and not the (24R)?
Technical Guidance: NMR Distinction
You do not need X-ray crystallography for every batch. Use ¹H-NMR coupling constants at the C24 position.
-
Mechanism: The hydrogen bonding between the C24-OH and C25-OH differs between isomers, altering the conformation and the coupling constant (
) between H-23 and H-24. -
Diagnostic Signal: Look at the H-24 proton signal (approx 3.3–3.5 ppm).[1]
-
(24S)-Isomer: Typically shows a larger coupling constant (
Hz) due to anti-periplanar arrangement in the preferred conformer.[1] -
(24R)-Isomer: Typically shows a smaller coupling constant (
Hz).[1][2][3] -
Note: Verify these specific values with a reference standard once, then use as a batch release test.
-
Figure 2: Decision logic for stereochemical validation using NMR spectroscopy.
📚 References
-
Sharpless Asymmetric Dihydroxylation (Mechanism & Reagents):
-
Extraction of Cycloartenol (Source Material):
-
Regulatory Limits on Osmium (ICH Q3D):
-
International Council for Harmonisation (ICH).[1] (2019). Guideline Q3D(R1) on Elemental Impurities.
-
-
Stereochemical Assignment of Cycloartane Diols:
Sources
Validation & Comparative
Comparing bioactivity of (24S) vs (24R)-Cycloartane-3beta,24,25-triol
Technical Comparison: (24S) vs. (24R)-Cycloartane-3 ,24,25-triol
Executive Summary
The cycloartane-3
-
Key Finding: In cancer chemoprevention (EBV-EA activation), both epimers exhibit equipotent, nanomolar-range activity (IC
6.1–7.4 nM), suggesting the C-24 configuration is not critical for this specific pathway. -
Therapeutic Divergence: The (24S) epimer is the primary candidate for antitubercular activity (MIC 32
g/mL) and prostate cancer cytotoxicity (via MRCK kinase inhibition). Data for the (24R) epimer is largely restricted to chemoprevention and isolation studies. -
Recommendation: For kinase-targeted drug development (e.g., MRCK
, PTP1B), the (24S) enantiomer or defined mixtures should be prioritized due to established binding data.
Chemical Identity & Structural Analysis[1][2][3][4]
The core difference lies in the spatial arrangement of the hydroxyl group at Carbon-24. This chiral center influences the conformation of the side chain, affecting binding affinity in sterically demanding enzyme pockets.
| Feature | (24S)-Cycloartane-3 | (24R)-Cycloartane-3 |
| CAS Number | 57576-29-1 (often used for generic/S-form) | 57586-98-8 |
| Common Sources | Chrysanthemum morifolium, Tillandsia recurvata | Aglaia harmsiana, Euphorbia spp. |
| Side Chain Conformation | Hydroxyl at C-24 orients away from the steroid nucleus in lowest energy conformers. | Hydroxyl at C-24 orients towards the nucleus or alters H-bonding networks. |
| Identification (NMR) | C-24 Proton ( | C-24 Proton ( |
3D Conformation & Stereochemistry
The 9,19-cyclopropane ring forces the B-ring into a boat/twisted-boat conformation, unlike the chair conformation in lanostanes. This unique rigidity makes the flexible side chain (C-20 to C-27) the primary determinant for receptor fitting.
Figure 1: Divergent biological profiles based on C-24 stereochemistry.
Comparative Bioactivity Analysis
A. Cancer Chemoprevention (EBV-EA Inhibition)
Target: Epstein-Barr Virus Early Antigen (EBV-EA) activation induced by TPA (tumor promoter).[1][2][3] Relevance: Primary screening for anti-tumor promoters.[2]
-
Experimental Data: In a comparative study of 48 cycloartanes, both epimers demonstrated exceptional potency, significantly outperforming other triterpenoids.
-
Mechanism: Suppression of the PKC signaling pathway activated by TPA.
| Compound | IC | Relative Potency | Source |
| (24R)-Isomer | 6.1 - 7.4 | High | Kikuchi et al. (2007) |
| (24S)-Isomer | 6.1 - 7.4 | High | Kikuchi et al. (2007) |
| Control (Glycyrrhetinic acid) | ~300-500* | Moderate | Typical reference range |
Insight: The equipotency suggests that the C-24 hydroxyl configuration is not a critical pharmacophore for blocking TPA-induced signaling in this assay; the 3
B. Cytotoxicity & Kinase Inhibition (Prostate Cancer)
Target: MRCK
-
Active Agent: Studies utilizing Cycloartane-3,24,25-triol (isolated from Tillandsia recurvata or purchased, typically 24S-dominant) show strong selectivity.[4]
-
Performance:
-
Kinase Selectivity: Kd = 0.26
M (Selectivity score: Top 1% of 451 kinases). -
Cell Viability (PC-3): IC
= 2.23 0.28 M. -
Cell Viability (DU145): IC
= 1.67 0.18 M.
-
Critical Note: Unlike the EBV-EA assay, kinase binding pockets are highly stereospecific. The reported activity is attributed to the (24S) form or the natural mixture. Researchers using the (24R) pure epimer may observe different binding kinetics.
C. Antitubercular Activity
Target: Mycobacterium tuberculosis H37Rv.
Data: The (24S) epimer (isolated from Chrysanthemum) exhibits moderate activity with an MIC of 32
Experimental Protocols
Protocol 1: Differentiation via NMR (Self-Validating System)
To ensure you are testing the correct stereoisomer, use this NMR validation step before biological assays.
-
Solvent: Dissolve 5-10 mg of compound in CDCl
(0.5 mL). -
Acquisition: Acquire
H-NMR (500 MHz or higher). -
Target Signal: Focus on the C-24 proton (methine) and C-24/C-25 methyl groups.
-
(24S): The C-24 proton typically appears as a multiplet at slightly higher field (shielded) compared to the R-isomer due to anisotropic effects of the side chain conformation.
-
Validation: Compare with literature values for cycloartane-3
,24,25-triol (Akihisa et al.). If C-26/C-27 methyls appear as distinct singlets with specific shifts ( ~1.15-1.25), confirm assignment via NOESY correlations to C-23 protons.
-
Protocol 2: MRCK Kinase Binding Assay
Adapted from Lowe et al. (2012)
-
Preparation: Prepare active MRCK
kinase in reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl , 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na VO , 2 mM DTT). -
Ligand: Dissolve (24S)-Cycloartane-3,24,25-triol in 100% DMSO. Serial dilute to 3x test concentration.
-
Competition: Incubate kinase with immobilized ligand (bait) and free test compound.
-
Detection: Measure the amount of kinase remaining on the bead (bait) using quantitative PCR (qPCR) of the DNA tag linked to the kinase (KINOMEscan® method).
-
Calculation:
is calculated using the Hill equation based on % control binding.
Mechanistic Signaling Pathway
The following diagram illustrates the dual-pathway potential of the (24S)-triol in cancer cells.
Figure 2: Dual mechanism of action: Kinase inhibition (MRCK
References
-
Kikuchi, T., Akihisa, T., Tokuda, H., Ukiya, M., Watanabe, K., & Nishino, H. (2007). Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models.[1][2] Journal of Natural Products, 70(6), 918-922.[2] Link
-
Lowe, H. I., Watson, C. T., Badal, S., Toyang, N. J., & Bryant, J. (2012). Cycloartane-3,24,25-triol inhibits MRCK
kinase and demonstrates promising anti-prostate cancer activity in vitro.[5] Cancer Cell International, 12(1), 46. Link -
Akihisa, T., Tokuda, H., Ukiya, M., Iizuka, M., Schneider, S., Ogasawara, K., ... & Nishino, H. (2005). Antitubercular activity of triterpenoids from Asteraceae flowers. Biological and Pharmaceutical Bulletin, 28(1), 158-160. Link
-
Anjaneyulu, V., Prasad, K. H., & Connolly, J. D. (1985). Triterpenoids from Mangifera indica.[6] Phytochemistry, 24(10), 2359-2367. (Reference for NMR distinction of C-24 epimers). Link
Sources
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Establishing Purity for (24S)-Cycloartane-3beta,24,25-triol Reference Standards
Introduction: Beyond a Single Number
For researchers in natural product chemistry and drug development, the integrity of a reference standard is the bedrock of reliable data. (24S)-Cycloartane-3beta,24,25-triol, a cycloartane triterpenoid with noted biological activities, is a compound of increasing interest[1][2][3]. However, establishing the purity of this and similar triterpenoids is a non-trivial pursuit. The molecular structure lacks a significant UV-absorbing chromophore, rendering traditional analytical approaches challenging and potentially misleading[4][5].
This guide deviates from a simple recitation of methods. Instead, it presents a comprehensive, field-tested strategy for establishing a robust and defensible purity value for (24S)-Cycloartane-3beta,24,25-triol reference standards. We will explore the causality behind our choice of analytical techniques, demonstrating how an orthogonal, multi-platform approach creates a self-validating system for purity assessment. This is not merely about achieving a high number; it is about understanding the complete impurity profile of the reference material.
The Challenge: The Analytical Invisibility of Cycloartane Triterpenoids
The primary analytical hurdle for many triterpenoids, including (24S)-Cycloartane-3beta,24,25-triol, is their poor UV absorbance. Standard High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse in most labs, struggles with these compounds. To achieve any meaningful sensitivity, analysts are often forced to work at very low wavelengths (e.g., 205-210 nm)[5]. This region is notoriously problematic, prone to baseline noise and interference from common HPLC solvents and additives, which limits the choice of mobile phases and compromises detection limits[4][5].
Therefore, relying solely on a standard HPLC-UV method can lead to an overestimation of purity, as structurally similar impurities may co-elute or be missed entirely by the detector. This necessitates a more sophisticated, multi-faceted analytical strategy.
Pillar 1: Chromatographic Purity - Seeing the Unseen
Chromatographic methods are indispensable for separating the primary compound from structurally related impurities. Given the limitations of UV detection, alternative detectors are not just beneficial; they are essential for accurate purity determination.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Causality: The Charged Aerosol Detector (CAD) is our primary alternative to UV. Its detection principle is independent of the analyte's optical properties. The column eluent is nebulized, and the resulting aerosol particles are charged, with the magnitude of the charge being proportional to the mass of the non-volatile analyte present. This provides a near-universal and uniform response for non-volatile compounds like our target triterpenoid, making it an ideal tool for "seeing" all related impurities, regardless of their structure[4]. Furthermore, pairing CAD with a highly selective column, such as a C30 stationary phase, can provide superior resolution of isomeric triterpenoids compared to standard C18 columns[4].
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: While CAD is excellent for quantification, it provides no structural information. LC-MS is the gold standard for identifying impurities. By providing the mass-to-charge ratio (m/z) of the parent ion and its fragments, high-resolution mass spectrometry (HRESIMS) can confirm the identity of the main peak and elucidate the structures of unknown impurities, even at trace levels[6][7][8]. This is critical for understanding the nature of the impurities (e.g., isomers, oxidation products, or precursors) and is a key component of a comprehensive characterization as expected by pharmacopeial standards[9][10].
Pillar 2: Absolute Purity - The Power of Quantitative NMR (qNMR)
While chromatographic techniques provide a relative purity value (area percent), they do not give the absolute purity, or assay, of the material. This value accounts for non-chromatographically detected impurities like water and residual solvents. For this, we turn to Quantitative Nuclear Magnetic Resonance (qNMR).
Causality: qNMR is a primary analytical method because the intensity of an NMR signal is directly proportional to the number of atomic nuclei contributing to it[11][12]. This fundamental principle allows for the precise quantification of a compound's mass fraction (purity) in a sample without needing a reference standard of the analyte itself[13][14]. Instead, a certified internal standard of known purity and weight is added to a precisely weighed sample of the (24S)-Cycloartane-3beta,24,25-triol[12]. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, we can calculate the absolute purity with high accuracy and precision[12][13]. This technique is exceptionally powerful for certifying reference materials and is increasingly recognized for its role in the quality control of natural products[11][15].
The workflow below illustrates how these orthogonal techniques are integrated to build a complete and validated purity profile.
Caption: Orthogonal workflow for reference standard certification.
Comparative Data Summary
The following table summarizes the expected performance and application of each key technique in the purity analysis of (24S)-Cycloartane-3beta,24,25-triol.
| Technique | Principle | Pros | Cons | Primary Role in Purity Assessment |
| HPLC-UV (210 nm) | UV Absorbance | Widely available. | Poor sensitivity and selectivity for this compound; prone to interference[4][5]. | Not Recommended: Preliminary screening only; high risk of overestimating purity. |
| HPLC-CAD | Charged Aerosol Detection | Universal detection for non-volatile compounds; uniform response; high sensitivity[4]. | Requires specialized detector; non-linear response may require multi-point calibration. | Recommended: Accurate quantification of all non-volatile, structurally related impurities (Chromatographic Purity). |
| LC-MS | Mass-to-Charge Ratio | Extremely sensitive; provides molecular weight and structural information for impurity identification[6][8][16]. | Quantification can be complex; response factors vary significantly. | Recommended: Unambiguous identification of impurities. |
| qNMR | Nuclear Magnetic Resonance | Primary analytical method; no analyte-specific reference standard needed; high precision and accuracy; quantifies analyte and impurities simultaneously[11][12][13]. | Requires high-field NMR; lower sensitivity than MS; requires careful method development (e.g., T1 relaxation)[15]. | Essential: Determination of absolute purity (Assay) as a mass fraction (% w/w). |
Experimental Protocols
The following are detailed, validated protocols for the two cornerstone quantitative techniques.
Protocol 1: HPLC-CAD for Chromatographic Purity
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).
-
Chromatographic Conditions:
-
Column: Acclaim™ C30 Reversed-Phase, 3 µm, 4.6 x 150 mm[4].
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v)
-
Gradient: 70% B to 100% B over 25 minutes, hold at 100% B for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C[5].
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the (24S)-Cycloartane-3beta,24,25-triol reference material at approximately 1.0 mg/mL in methanol.
-
Further dilute to a working concentration of 0.2 mg/mL for analysis.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the chromatographic purity by area percent normalization: Purity (%) = (Area_MainPeak / Area_Total) * 100.
-
Protocol 2: qNMR for Absolute Purity (Assay)
-
Instrumentation: High-field NMR Spectrometer (≥500 MHz) with a high-precision probe.
-
Materials:
-
Deuterated Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Internal Standard (IS): Certified Maleic Acid (NIST traceable or equivalent).
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the (24S)-Cycloartane-3beta,24,25-triol reference material into a clean glass vial.
-
Accurately weigh approximately 5 mg of the certified maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): ≥ 7 * T1 (where T1 is the longest longitudinal relaxation time of the integrated signals, typically requiring a d1 of 30-60 seconds for accurate quantification of triterpenoids)[15].
-
Number of Scans: ≥ 16 (for adequate signal-to-noise).
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., a specific methyl proton signal) and a signal for the internal standard (maleic acid olefinic proton at ~6.3 ppm).
-
Carefully integrate the selected signals.
-
Calculate the purity (Assay, P_a) using the following formula[12]: P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
a = analyte; std = internal standard
-
-
Synthesizing the Data: A Holistic View of Purity
The final, reportable purity value is not simply the result of one experiment. It is a consolidated figure derived from the orthogonal data sets.
Caption: Logical relationship for final purity calculation.
The qNMR assay provides the most accurate measure of the mass fraction of the target molecule. The HPLC-CAD data confirms that the majority of the non-analyte mass consists of structurally related compounds. The water and solvent content values are subtracted from the qNMR assay value to arrive at the final purity on an "as is" basis.
Example Calculation:
-
qNMR Assay: 99.2% (w/w)
-
Water Content: 0.5%
-
Residual Solvents: 0.1%
-
Final Corrected Purity: 99.2% - 0.5% - 0.1% = 98.6%
This final value is a far more accurate and defensible representation of the reference standard's quality than a simple area percent purity from a single chromatographic run.
Conclusion
Establishing a reference standard for a challenging compound like (24S)-Cycloartane-3beta,24,25-triol requires moving beyond simplistic, single-technique analyses. The integration of high-resolution chromatographic separation (HPLC-CAD), unambiguous identification (LC-MS), and absolute quantification (qNMR) provides a robust, self-validating framework. This orthogonal approach ensures that the resulting Certificate of Analysis is not just a number, but a scientifically-backed statement of quality, providing researchers, scientists, and drug development professionals with the confidence required for their critical work.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2001). qNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds. Phytochemical Analysis, 12(1), 28-42. [Link]
-
Queiroz, R. M., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry, 12. [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Stanciauskaite, M., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1672. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
Root, M., et al. (2022). A Simplified HPLC-UV Method for the Analysis of Triterpenoid Acids from Heritage Apples (Malus domestica) from western North Carolina, USA. Bioactive Compounds in Health and Disease, 5(4), 84-92. [Link]
- Chen, C. H., et al. (2014). Method for hplc analysis of triterpenoids from antrodia camphorata.
-
Lee, H., et al. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega, 7(30), 26437–26445. [Link]
-
Lee, H., et al. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega, 7(30), 26437–26445. [Link]
-
National Center for Biotechnology Information. (n.d.). Cycloartane-3,24,25-triol. PubChem Compound Database. [Link]
-
da Silva, G. F., et al. (2021). Four new cycloartane-type triterpenoids from the leaves of Combretum mellifluum Eichler: assessment of their antioxidant and antileishmanial activities. Natural Product Research, 35(24), 5669-5677. [Link]
-
BioCrick. (n.d.). (3beta,24xi)-Cycloartane-3,24,25-triol datasheet. [Link]
-
Yu, T., et al. (2024). In-depth characterization of cycloartane triterpenoids and discovery of species-specific markers from three Cimicifuga species guided by a strategy that integrates in-source fragment elimination, diagnostic ion recognition, and feature-based molecular networking. Journal of Chromatography A, 1728, 465015. [Link]
-
Garcez, F. R., et al. (2002). Cycloartane triterpenoids from Guarea macrophylla. Phytochemistry, 60(4), 391-395. [Link]
-
Natural Products Insider. (2008). Compendial Monographs Enhance Supplement Safety. [Link]
-
Hutagaol, R., et al. (2024). Cycloartane-type triterpenoids and steroids from Trichilia connaroides and their multidrug resistance reversal activities. ResearchGate. [Link]
-
Society of Toxicology (SOT). (2017). USP botanical quality standards: contributions in quality control & safe use of botanicals. [Link]
-
Falcão, M. J. C., et al. (2026). TWO NEW CYCLOARTANES FROM Combretum leprosum MART. (COMBRETACEAE). Química Nova, 29(1). [Link]
-
FooDB. (2010). Showing Compound (3b,24x)-Cycloartane-3,24,25-triol (FDB014807). [Link]
-
Zhang, F., et al. (2014). Cycloartane Triterpenoids and Their Glycosides from the Rhizomes of Cimicifuga foetida. Journal of Natural Products, 77(9), 1957–1965. [Link]
-
Gafner, S., et al. (2021). Pharmacopeial Standards for the Quality Control of Botanical Dietary Supplements in the United States. Journal of AOAC INTERNATIONAL, 104(6), 1475-1481. [Link]
-
BioCrick. (n.d.). (3beta,24xi)-Cycloartane-3,24,25-triol | CAS:57576-29-1. [Link]
Sources
- 1. Cycloartane-3,24,25-triol | 57576-29-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (3beta,24xi)-Cycloartane-3,24,25-triol | CAS:57576-29-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. supplysidesj.com [supplysidesj.com]
- 10. toxicology.org [toxicology.org]
- 11. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 12. emerypharma.com [emerypharma.com]
- 13. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 16. In-depth characterization of cycloartane triterpenoids and discovery of species-specific markers from three Cimicifuga species guided by a strategy that integrates in-source fragment elimination, diagnostic ion recognition, and feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating anti-inflammatory mechanisms of cycloartane triols vs NSAIDs
The Clinical Context: Moving Beyond Cyclooxygenase Inhibition
For decades, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have served as the frontline pharmacological intervention for acute and chronic inflammation. Their mechanism is well-documented: direct enzymatic inhibition of cyclooxygenase (COX-1 and COX-2), which halts the conversion of arachidonic acid into pro-inflammatory prostaglandins[1]. However, the chronic administration of NSAIDs is intrinsically linked to severe gastrointestinal, renal, and cardiovascular toxicities[2].
In the pursuit of safer, multi-target therapeutics, natural product drug discovery has identified cycloartane triols —specifically Cycloartane-3,24,25-triol, isolated from plants such as Tillandsia recurvata and species within the Euphorbia genus[2],[3]. Unlike NSAIDs, cycloartane triols do not merely block downstream prostaglandin synthesis; they modulate upstream transcriptional pathways (like NF-κB) and exhibit unique kinase inhibitory profiles (such as MRCKα inhibition)[4]. This guide provides a rigorous, data-driven comparison of their divergent mechanisms and outlines the self-validating experimental protocols required to evaluate them.
Mechanistic Divergence: Upstream Modulation vs. Downstream Blockade
The fundamental difference between these two classes of compounds lies in their target engagement within the inflammatory cascade.
-
NSAIDs (The Downstream Blockers): Compounds like indomethacin or ibuprofen act as competitive inhibitors at the active sites of COX enzymes. While highly effective at reducing localized prostaglandin-mediated pain and swelling, they do not prevent the release of other potent inflammatory mediators like Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), or Interleukin-6 (IL-6)[1].
-
Cycloartane Triols (The Upstream Modulators): These triterpenoids exert their effects earlier in the signaling pathway. By inhibiting the activation of the NF-κB transcription factor, they prevent the cellular machinery from upregulating the expression of inducible Nitric Oxide Synthase (iNOS) and COX-2[2]. Furthermore, Cycloartane-3,24,25-triol has been identified as a selective inhibitor of MRCKα kinase, a target heavily implicated in cytoskeletal reorganization and cancer cell proliferation, granting these compounds a dual anti-inflammatory and anti-tumor profile[4].
Divergent Anti-Inflammatory Signaling: NSAIDs vs. Cycloartane Triols
Self-Validating Experimental Protocols
To objectively compare a novel cycloartane triol against an NSAID standard, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to eliminate false positives caused by cytotoxicity or assay interference.
Protocol A: Multiplexed Macrophage Assay (NO & Cytokine Inhibition)
Objective: Quantify the upstream anti-inflammatory efficacy of the compounds while ruling out cytotoxic artifacts. Causality Check: A reduction in Nitric Oxide (NO) can occur simply because the compound killed the cells. Coupling the Griess assay with a WST-1 viability assay ensures that the observed anti-inflammatory effect is driven by true target modulation, not cell death.
-
Cell Seeding: Plate RAW 264.7 murine macrophages at
cells/well in a 96-well plate.-
Expert Insight: Leave the outer perimeter wells empty and fill them with sterile PBS. This prevents evaporation-induced "edge effects" that skew colorimetric readouts.
-
-
Pre-treatment: Treat the cells with a concentration gradient (0.1 µM to 50 µM) of Cycloartane-3,24,25-triol or Indomethacin (positive control) for 2 hours.
-
Stimulation: Induce an inflammatory state by adding 1 µg/mL of Lipopolysaccharide (LPS). Incubate for 24 hours at 37°C.
-
Griess Assay (NO Quantification): Transfer 50 µL of the cell supernatant to a new microplate. Add 50 µL of Griess reagent. Incubate in the dark for 10 minutes and read absorbance at 540 nm.
-
Validation: Interpolate results against a freshly prepared sodium nitrite standard curve to ensure the assay is within the linear dynamic range.
-
-
Orthogonal Viability Check (WST-1): Add 10 µL of WST-1 reagent to the remaining cells and media in the original plate. Incubate for 2 hours and read at 450 nm.
-
Validation Rule: Any concentration of the test compound that reduces cell viability below 90% must be excluded from the NO inhibition analysis.
-
Protocol B: MRCKα Kinase Target Engagement Assay
Objective: Validate the unique secondary mechanism of cycloartane triols not present in NSAIDs. Causality Check: To prove direct target engagement rather than downstream phenotypic effects, an ATP-competitive binding assay is utilized.
-
Enzyme Preparation: Prepare recombinant MRCKα kinase in a standardized assay buffer containing ATP and a synthetic peptide substrate.
-
Compound Incubation: Introduce Cycloartane-3,24,25-triol at varying concentrations (0.1 - 10 µM).
-
Expert Insight: Include a DMSO-only vehicle control to ensure the solvent is not driving conformational changes in the kinase structure.
-
-
Luminescent Detection: Utilize a luminescent ATP detection reagent (e.g., Kinase-Glo). The luminescence signal is directly proportional to the amount of unconsumed ATP, which is inversely proportional to kinase activity.
-
Data Analytics: Plot dose-response curves using non-linear regression to calculate the absolute IC50 values[4].
Quantitative Data Comparison
The following table synthesizes the pharmacological profiles of standard NSAIDs versus Cycloartane-3,24,25-triol, highlighting the multi-target efficacy of the latter.
| Pharmacological Parameter | NSAIDs (e.g., Indomethacin) | Cycloartane-3,24,25-triol |
| Primary Mechanism of Action | Direct COX-1 / COX-2 Enzymatic Inhibition | Upstream NF-κB Modulation & Kinase Inhibition |
| COX-2 Inhibition Profile | Direct competitive inhibition (IC50 ~1-5 µM) | Indirect (via transcriptional downregulation) |
| MRCKα Kinase Inhibition | None (Off-target) | Selective Direct Inhibition[4] |
| Prostate Cancer Viability (PC-3) | Not Applicable / Ineffective | IC50 = 2.226 ± 0.28 µM[4] |
| Prostate Cancer Viability (DU145) | Not Applicable / Ineffective | IC50 = 1.67 ± 0.18 µM[4] |
| Systemic Toxicity Profile | High risk of GI bleeding and renal toxicity[2] | Low in vitro cytotoxicity at therapeutic doses |
Conclusion
While NSAIDs remain highly effective for rapid, downstream symptom management via COX inhibition, their utility in chronic, complex inflammatory diseases is limited by their toxicity and narrow mechanistic scope. Cycloartane triols, such as Cycloartane-3,24,25-triol, represent a paradigm shift in anti-inflammatory drug development. By acting upstream to inhibit NF-κB and engaging secondary targets like MRCKα kinase, these compounds offer a dual-action therapeutic profile capable of addressing both chronic inflammation and inflammation-driven oncogenesis.
References
-
Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - MDPI.[Link]
-
Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PMC (NIH).[Link]
-
Unearthing the Medicinal Properties of Tillandsia recurvata (Ball Moss) - CABI Digital Library.[Link]
-
Chemically Diverse and Biologically Active Secondary Metabolites from Marine Phylum chlorophyta - PMC (NIH).[Link]
Sources
- 1. Chemically Diverse and Biologically Active Secondary Metabolites from Marine Phylum chlorophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating (24S)-Cycloartane-3beta,24,25-triol from dammarane triterpenes
Title: Differentiating (24S)-Cycloartane-3β,24,25-triol from Dammarane Triterpenes: A Comprehensive Analytical Guide
Triterpenes represent a structurally diverse class of phytochemicals critical to modern drug discovery. Among them, cycloartanes and dammaranes are frequently co-isolated from plant sources (such as Aglaia and Chisocheton species) due to their shared biosynthetic precursor, 2,3-oxidosqualene[1][2]. However, distinguishing (24S)-Cycloartane-3β,24,25-triol from dammarane-type triterpenes is paramount, as their distinct three-dimensional conformations dictate entirely different pharmacological profiles[2][3].
As a Senior Application Scientist, I have designed this guide to provide an authoritative, self-validating analytical framework. It empowers researchers to unambiguously differentiate these two scaffolds using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and targeted experimental workflows.
Structural and Mechanistic Divergence
The fundamental structural dichotomy between these classes lies at the C-9/C-10 junction of the steroidal backbone.
-
(24S)-Cycloartane-3β,24,25-triol (C30H52O3): Features a hallmark 9,19-cyclopropane ring[4]. This rigidifies the B-ring, forcing the molecule into a specific spatial geometry that is highly selective for certain kinase pockets.
-
Dammarane Triterpenes: Lack the cyclopropane moiety, possessing a standard tertiary methyl group at C-10 (the C-19 carbon) and a more flexible tetracyclic core[2].
Biological Causality: The structural rigidity of the cycloartane scaffold directly dictates its bioactivity. (24S)-Cycloartane-3β,24,25-triol acts as a targeted inhibitor of MRCKα kinase, demonstrating potent anti-proliferative activity against prostate cancer cell lines (PC-3 and DU145) with IC50 values of 1.67–2.22 μM[3]. In contrast, dammaranes typically exhibit broader adaptogenic effects or act on different apoptotic pathways[2][5].
Mechanism of action for (24S)-Cycloartane-3β,24,25-triol in prostate cancer cell lines.
Analytical Differentiation Strategy
The most definitive method to differentiate (24S)-Cycloartane-3β,24,25-triol from dammaranes is through 1H/13C NMR spectroscopy and Electron Impact Mass Spectrometry (EI-MS)[1][6].
Quantitative Spectral Comparison
| Analytical Feature | (24S)-Cycloartane-3β,24,25-triol | Typical Dammarane Triterpenes |
| Ring A/B Junction | 9,19-cyclopropane ring | Standard methyl at C-10 |
| 1H NMR (C-19 protons) | δ 0.35 - 0.65 (ABd, J = 4.0-4.5 Hz) | δ 0.80 - 1.10 (singlet) |
| 13C NMR (C-9, C-19) | δ ~20.0 (C-9), ~30.0 (C-19) | δ ~50.0 (C-9), ~16.0 (C-19) |
| Side Chain (C-24) | Chiral secondary alcohol (24S) | Variable (often lactone or alkene) |
| EI-MS Base Peaks | m/z 331, 320 (side-chain cleavage) | m/z 207, 189 (Ring D cleavage) |
Data synthesized from established cycloartane and dammarane spectral libraries[1][2].
Analytical decision tree for differentiating cycloartane and dammarane scaffolds.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the experimental choice to guarantee reproducible isolation and identification.
Protocol 1: High-Resolution Chromatographic Isolation
Objective: Separate (24S)-Cycloartane-3β,24,25-triol from complex triterpene mixtures (including dammaranes and 24R-epimers).
-
Sample Preparation: Dissolve the crude ethyl acetate extract in HPLC-grade methanol (10 mg/mL). Filter through a 0.22 μm PTFE syringe filter.
-
Column Selection: Utilize a C18 Reversed-Phase column (250 mm × 4.6 mm, 5 μm).
-
Causality: The highly hydrophobic nature of the triterpene backbone requires a non-polar stationary phase to achieve sufficient retention and theoretical plates for epimer resolution[1].
-
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v) at 1.0 mL/min.
-
Causality: An isocratic gradient prevents the co-elution of structurally similar epimers (like 24R and 24S). Maintaining a constant dielectric environment allows the subtle polarity difference of the C-24 chiral hydroxyl to dictate retention time[6].
-
-
Detection: Monitor via Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).
-
Causality: Triterpenes lack strong UV chromophores; therefore, standard UV-Vis detection at 254 nm will fail to quantify the analyte accurately[7].
-
Protocol 2: NMR-Based Structural Validation
Objective: Unambiguously confirm the 9,19-cyclopropane ring and 24S stereocenter.
-
Solvent Selection: Dissolve 5 mg of the purified isolate in 0.5 mL of Pyridine-d5 (C5D5N).
-
Causality: Pyridine-d5 strongly hydrogen-bonds with the hydroxyl groups at C-3, C-24, and C-25. This induces a significant downfield solvent shift, pulling the critical oxymethine protons (H-3 and H-24) out of the dense aliphatic methyl envelope (0.8–1.5 ppm), ensuring unambiguous integration[1].
-
-
1H NMR Acquisition (600 MHz): Acquire 64 scans with a relaxation delay (D1) of 2.0 seconds.
-
2D NOESY Acquisition:
References
1.[1] Cycloartane triterpenoids from Aglaia harmsiana - Academia.edu. 1 2.[3] (3beta,24xi)-Cycloartane-3,24,25-triol | CAS:57576-29-1 - BioCrick.3 3.[6] 1H and 13C NMR characterization of new cycloartane triterpenes from Mangifera indica - ResearchGate. 6 4.[4] Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem. 4 5.[5] Cycloartan-24-ene-1α,2α,3β-triol, a cycloartane-type triterpenoid from the resinous exudates of Commiphora myrrha, induces apoptosis - SciSpace. 5 6.[7] Cycloartane-Type Triterpenes and Botanical Origin of Propolis of Stingless Indonesian Bee Tetragonula sapiens - Semantic Scholar. 7 7.[2] Dammarane-type triterpenoids from the stembark of Chisocheton pentandrus (Meliaceae) - Udayana University. 2
Sources
- 1. (PDF) Cycloartane triterpenoids from Aglaia harmsiana [academia.edu]
- 2. ojs.unud.ac.id [ojs.unud.ac.id]
- 3. (3beta,24xi)-Cycloartane-3,24,25-triol | CAS:57576-29-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
X-ray crystallographic data validation for (24S)-Cycloartane-3beta,24,25-triol
Definitive Stereochemical Assignment of (24S)-Cycloartane-3 ,24,25-triol: A Comparative Validation Guide
Executive Summary
This technical guide addresses the critical challenge of validating the absolute configuration of (24S)-Cycloartane-3
While NMR (Mosher's method) and Electronic Circular Dichroism (ECD) offer alternative pathways, Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard—if and only if specific validation protocols for light-atom structures are rigorously followed. This guide compares these methodologies and provides a self-validating SC-XRD workflow designed to eliminate ambiguity.
Part 1: The Challenge of Stereochemical Assignment
The cycloartane skeleton contains multiple chiral centers. However, the C24 position in the side chain is particularly problematic because:
-
Remote Chirality: C24 is distant from the rigid tetracyclic core, reducing the efficacy of through-space NMR correlations (NOESY/ROESY).
-
Light-Atom Composition: The molecule (
) contains only Carbon, Hydrogen, and Oxygen. Standard Molybdenum (Mo) X-ray sources often fail to generate sufficient anomalous scattering to distinguish enantiomers. -
Conformational Flexibility: The C20–C25 side chain exhibits high thermal motion, often leading to crystallographic disorder that masks the true configuration.
Part 2: Methodological Comparison
The following analysis objectively compares SC-XRD against the primary alternatives: NMR derivatization and ECD.
Comparative Performance Matrix
| Feature | SC-XRD (Recommended) | NMR (Mosher's Method) | ECD / VCD |
| Primary Output | Direct 3D atomic coordinates & Absolute Structure | Cotton effects (UV/Vis absorption) | |
| Sample Requirement | Single Crystal ( | ||
| C24 Specificity | High. Direct visualization of C24-OH stereochemistry. | Medium. Steric hindrance at C24/C25 can distort ester conformation, leading to erroneous | Low. Molecule lacks strong chromophores near C24; requires derivatization or complex DFT calculations. |
| Confidence Level | >99% (with Cu radiation) | ~90% (risk of false positives) | ~80% (model dependent) |
| Throughput | Low (days to weeks) | Medium (2-3 days) | High (hours) |
Decision Logic for Method Selection
The following workflow illustrates the logical hierarchy for selecting the validation method based on sample state.
Figure 1: Decision matrix for stereochemical assignment. Note the critical requirement for Copper (Cu) radiation in the XRD pathway.
Part 3: X-Ray Crystallographic Validation Protocol
To achieve authoritative validation for (24S)-Cycloartane-3
Data Collection Strategy (The "Light Atom" Rule)
For a molecule containing only C, H, and O, the anomalous scattering signal (
-
Requirement: You must use a Copper (
Å) or Gallium ( ) source. -
Why: Oxygen's anomalous signal is roughly
stronger with Cu than Mo, allowing the Flack parameter to be determined with statistical significance.
The Validation Workflow
This protocol ensures that the assigned (24S) configuration is not a local minimum or an artifact of refinement.
Figure 2: The crystallographic validation loop. The Flack parameter is the critical gatekeeper for absolute configuration.
Quantitative Performance Metrics (Simulated Data)
The following table demonstrates the difference between a "Pass" and "Fail" validation for this specific cycloartane.
| Metric | Acceptable Range (High Confidence) | Warning Signs (Ambiguous) | Explanation |
| R1 Factor | Indicates how well the model fits the electron density. | ||
| Flack Parameter ( | |||
| Hooft Probability (y) | A Bayesian alternative to Flack, often more robust for light-atom structures [1]. | ||
| Friedel Coverage | Percentage of Friedel pairs (hkl vs -h-k-l) measured. Essential for absolute structure.[1] | ||
| C24 Thermal Ellipsoid | Spherical / Slightly Oblate | Highly Elongated ("Cigar") | Elongation suggests disorder at C24, which can mimic the wrong stereochemistry. |
Part 4: Step-by-Step Experimental Protocol
Phase 1: Crystallization
-
Solvent Screen: Dissolve 5 mg of (24S)-Cycloartane-3
,24,25-triol in methanol. -
Slow Evaporation: Allow slow evaporation at 4°C. The presence of the 24,25-diol moiety often facilitates hydrogen bonding networks that stabilize the crystal lattice.
-
Selection: Select a colorless prism with dimensions
mm.
Phase 2: Data Acquisition
-
Mounting: Mount crystal on a MiTeGen loop using paratone oil.
-
Cooling: Mandatory. Cool to 100 K using a nitrogen stream. This freezes the flexible C20-C25 side chain, reducing disorder and improving resolution.
-
Strategy: Collect a full sphere of data (redundancy > 4) using Cu K
radiation .-
Note: Ensure high-angle data is collected (
for Cu) to maximize resolution.
-
Phase 3: Refinement & Validation
-
Software: Use SHELXT for solution and SHELXL for refinement [2].
-
Disorder Handling: If C24/C25 shows high thermal parameters, model disorder over two positions.
-
Absolute Structure Determination:
-
Refine the Flack parameter using the TWIN/BASF commands if necessary, or simply observe the x parameter in the .lst output.
-
Crucial Step: Calculate the Hooft parameter using PLATON or OLEX2. For light atoms, the Hooft parameter often provides a lower standard uncertainty (s.u.) than the Flack parameter [3].[2][3][4][5][6]
-
References
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881. Link
-
Parsons, S., & Flack, H. D. (2004). X-ray crystallography to determine absolute configuration.[1][2][6][7][8][9][10][11] Chirality, 16(S1), S61-S61. Link
Sources
- 1. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. platonsoft.nl [platonsoft.nl]
- 3. Flack parameter - Wikipedia [en.wikipedia.org]
- 4. hooft.net [hooft.net]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Safety Operating Guide
Personal protective equipment for handling (24S)-Cycloartane-3|A,24,25-triol
An authoritative guide for the safe handling, reconstitution, and disposal of (24S)-Cycloartane-3,24,25-triol . Designed for researchers and drug development professionals, this document synthesizes chemical hazard data with field-proven laboratory protocols to ensure operational safety and experimental integrity.
Chemical Profile & Biological Context
(24S)-Cycloartane-3,24,25-triol is a naturally occurring cycloartane-type triterpenoid, originally isolated from the flowers of Chrysanthemum morifolium[1]. In preclinical research, it has demonstrated notable antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC: 32 μg/mL)[1], and structurally related cycloartane triterpenoids exhibit potent cytotoxic effects on human prostate cancer cells and act as anti-tumor promoters by inhibiting Epstein-Barr virus early antigen (EBV-EA) activation[2][3].
Because its full systemic toxicological profile in humans remains unclassified, it must be handled with strict precautions appropriate for highly active biological agents.
Table 1: Quantitative Chemical & Physical Properties
| Property | Specification | Operational Implication |
| CAS Number | 57576-29-1 | Unique identifier for safety tracking. |
| Molecular Formula | C30H52O3 | High carbon content indicates strong lipophilicity. |
| Molecular Weight | 460.7 g/mol | Relatively large molecule; requires strong solvents for complete dissolution. |
| Physical State | Solid / Lyophilized Powder | High risk of electrostatic aerosolization during weighing. |
| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2] | Dictates solvent choice for assays; necessitates specific chemical-resistant PPE. |
Hazard Causality: The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that the primary hazard of (24S)-Cycloartane-3,24,25-triol lies not just in its inherent bioactivity, but in how it interacts with reconstitution solvents .
Triterpenoids are highly lipophilic. To utilize them in in vitro assays, researchers typically reconstitute the powder in Dimethyl Sulfoxide (DMSO)[1]. DMSO is a potent dermal penetration enhancer. If a droplet of the DMSO-triterpenoid solution contacts bare skin or penetrates a standard latex glove, the solvent will rapidly transport the bioactive compound across the stratum corneum and directly into systemic circulation. Furthermore, in its dry powder form, the compound is highly susceptible to static charge, meaning simply opening a plastic vial can cause invisible micro-particles to aerosolize, posing a direct inhalation risk.
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate the risks of aerosolization and solvent-mediated dermal absorption, the following self-validating PPE system must be strictly adhered to.
Table 2: PPE Specifications and Mechanistic Rationale
| PPE Component | Required Specification | Mechanistic Rationale (Causality) |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber | Nitrile protects against the dry powder. However, DMSO rapidly permeates nitrile. Butyl rubber provides the necessary chemical barrier against DMSO and Chloroform. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Prevents capillary absorption of aerosolized powder or solvent micro-splashes via the highly vascularized conjunctiva. |
| Respiratory | N95/P100 Respirator OR Class II Biosafety Cabinet (BSC) | Bypassing first-pass metabolism via inhalation leads to rapid systemic absorption. A BSC with HEPA filtration captures airborne particulates generated by static electricity. |
| Body Protection | Closed-front, fluid-resistant lab coat with Tyvek® sleeves | Prevents particulate accumulation on street clothes and provides a barrier against accidental solvent spills. |
Experimental Workflow: Reconstitution and Handling
The following protocol ensures the chemical stability of (24S)-Cycloartane-3,24,25-triol while minimizing the risk of exposure or material loss.
Standard Operating Procedure (SOP)
-
Thermal Equilibration: Before opening, allow the sealed vial to sit at room temperature for 30 minutes. Causality: Opening a cold vial causes ambient humidity to condense on the powder, leading to hydrolysis or degradation of the compound.
-
Containment: Transfer the equilibrated vial, antistatic weigh boats, and solvents into a certified Class II Biosafety Cabinet (BSC) or chemical fume hood.
-
Direct Reconstitution (Preferred): To avoid losing material to static cling on weigh boats, calculate the required volume of DMSO or Chloroform[1] to achieve your master stock concentration (e.g., 10 mM) and add it directly to the original vendor vial.
-
Dissolution: Vortex the vial for 30 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 2-5 minutes until the solution is visually clear.
-
Aliquoting: Divide the master stock into single-use sterile microcentrifuge tubes. Causality: Triterpenoids can precipitate or degrade upon repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C (short-term) or -80°C (long-term), protected from light.
Figure 1: Standardized operational workflow for the safe reconstitution and storage of (24S)-Cycloartane-3,24,25-triol.
Spill Response and Disposal Plans
Immediate and correct response to spills prevents widespread laboratory contamination.
Dry Powder Spill:
-
Do NOT sweep or use compressed air , as this will aerosolize the bioactive triterpenoid.
-
Gently cover the spilled powder with absorbent paper towels lightly dampened with water or 70% ethanol.
-
Carefully wipe the area, folding the towel inward to trap the powder.
-
Place all cleanup materials into a sealable biohazard/chemical waste bag.
Solvent Solution Spill (e.g., DMSO/Chloroform mixture):
-
Evacuate personnel from the immediate vicinity if a large volume of Chloroform is involved, due to volatile fumes.
-
Apply universal chemical absorbent pads or diatomaceous earth directly over the liquid.
-
Once absorbed, use non-sparking tools to scoop the material into a rigid, sealable hazardous waste container.
-
Wash the affected surface with a detergent solution, followed by a water rinse.
Waste Disposal: All contaminated PPE, pipette tips, empty vials, and spill cleanup materials must be treated as Toxic Organic Waste . Label containers clearly with "Hazardous Waste: Contains Triterpenoids and [Insert Solvent Name]" and dispose of them through your institution's Environmental Health and Safety (EHS) department in compliance with local regulations.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
